5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
5-bromo-2,3-dihydro-1H-inden-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.BrH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3,9H,4-5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNGAALXGMXZJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)Br)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479855 | |
| Record name | 5-Bromo-2,3-dihydro-1H-inden-2-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321352-52-7 | |
| Record name | 5-Bromo-2,3-dihydro-1H-inden-2-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide
CAS Number: 321352-52-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide is a key chemical intermediate with significant potential in pharmaceutical research and development.[1] Its rigid bicyclic structure, derived from 2-aminoindane, makes it an attractive scaffold for the design of novel therapeutic agents, particularly those targeting the central nervous system (CNS) for the treatment of neurological disorders. This technical guide provides a comprehensive overview of its chemical properties, potential synthesis strategies, and inferred biological activities based on related compounds.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below. This data is essential for its handling, formulation, and integration into synthetic workflows.
| Property | Value | Reference |
| CAS Number | 321352-52-7 | [1][2] |
| Molecular Formula | C₉H₁₀BrN · HBr | [1] |
| Molecular Weight | 293.0 g/mol | [1] |
| Appearance | White powder | [1] |
| Purity | ≥ 98% (NMR) | [1] |
| Storage Conditions | 0-8°C | [1] |
| MDL Number | MFCD05663963 | [1] |
| PubChem CID | 12192057 | [2] |
Synthesis and Experimental Protocols
Generalized Experimental Protocol: Synthesis from 5-bromo-1-indanone
This protocol is a generalized representation based on synthetic methods for related compounds and should be optimized for specific laboratory conditions.
Step 1: Oximation of 5-bromo-1-indanone
-
Dissolve 5-bromo-1-indanone in a suitable alcohol solvent (e.g., methanol or ethanol).
-
Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution.
-
Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and precipitate the oxime product by adding water.
-
Filter, wash, and dry the resulting 5-bromo-1-indanone oxime.
Step 2: Reduction of the Oxime to the Amine
-
The 5-bromo-1-indanone oxime can be reduced to the corresponding amine using various reducing agents. A common method is catalytic hydrogenation.
-
Suspend the oxime in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel.
-
Subject the mixture to a hydrogen atmosphere in a high-pressure reactor (e.g., a Parr hydrogenator).
-
After the reaction is complete (indicated by the cessation of hydrogen uptake), filter off the catalyst.
-
Evaporate the solvent to obtain the crude 5-bromo-2,3-dihydro-1H-inden-2-amine.
Step 3: Formation of the Hydrobromide Salt
-
Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether or isopropanol).
-
Add a solution of hydrobromic acid (HBr) in a suitable solvent dropwise with stirring.
-
The hydrobromide salt will precipitate out of the solution.
-
Filter the solid, wash with a cold solvent, and dry under vacuum to yield this compound.
Synthesis Workflow Diagram
Caption: Generalized synthesis workflow for this compound.
Potential Biological Activity and Signaling Pathways
Direct pharmacological studies on this compound are not extensively published. However, the broader class of 2-aminoindane derivatives has been investigated for its interaction with monoamine transporters. It is plausible that this compound exhibits similar pharmacological properties.
The primary molecular targets of many 2-aminoindane analogs are the transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increased concentration of neurotransmitters in the synapse, enhancing neurotransmission.
Inferred Mechanism of Action
Based on the pharmacology of related compounds, this compound is hypothesized to act as a monoamine reuptake inhibitor. The bromo-substituent on the aromatic ring may modulate its potency and selectivity for the different monoamine transporters.
Potential Signaling Pathway
Caption: Inferred signaling pathway for this compound.
Safety and Toxicology
A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the known hazards of similar chemical structures (bromo-aromatic compounds and amino salts), the following general safety precautions should be observed.
| Hazard Category | General Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Avoid ingestion, skin contact, and inhalation of dust. |
| Skin Corrosion/Irritation | May cause skin irritation. Wear protective gloves and clothing. |
| Eye Damage/Irritation | May cause serious eye irritation. Wear eye protection. |
| Respiratory Sensitization | May cause respiratory irritation. Work in a well-ventilated area or use a fume hood. |
Toxicological Data for Related Compounds:
Studies on related 2-aminoindane derivatives have indicated potential for acute toxicity at high doses.[4][5] The oral LD₅₀ in rats for 2-aminoindane has been reported in the range of 150-560 mg/kg.[5] It is crucial to handle this compound with appropriate personal protective equipment (PPE) and engineering controls.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds with potential applications in neuropharmacology. While specific biological data for this compound is limited, its structural similarity to other monoamine reuptake inhibitors suggests it may be a promising candidate for further investigation in the context of neurological disorders. Researchers should proceed with appropriate safety precautions and conduct further studies to elucidate its precise mechanism of action and therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Bromo-2,3-dihydro-1H-inden-2-amine--hydrogen bromide (1/1) | C9H11Br2N | CID 12192057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. First toxicity profile of aminoindane-based new psychoactive substances: 2-aminoindane (2-AI, CAS: 2975-41-9) and N-Methyl-2-aminoindane (NM-2-AI, CAS: 24445-44-1) - comprehensive prediction of toxicological endpoints important from clinical and forensic perspective using in silico multi- approach - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-2,3-dihydro-1H-inden-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-bromo-2,3-dihydro-1H-inden-2-amine (also known as 5-bromo-2-aminoindan). This compound serves as a valuable intermediate and building block in medicinal chemistry and organic synthesis, particularly in the development of novel therapeutic agents targeting the central nervous system.[1][2] Understanding its physicochemical characteristics is critical for its effective handling, characterization, and application in research and development.
Core Physicochemical Data
The fundamental properties of 5-bromo-2,3-dihydro-1H-inden-2-amine and its common salt forms are summarized below. These values are essential for predicting its behavior in various chemical and biological systems.
Table 1: Physicochemical Properties of 5-bromo-2,3-dihydro-1H-inden-2-amine
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrN | PubChem[3] |
| Molecular Weight | 212.09 g/mol | PubChem[3] |
| CAS Number | 73536-88-6 | PubChem[3] |
| Appearance | White powder | Chem-Impex[1] |
| Computed XLogP3 | 2.6 | PubChem[3] |
| Hydrogen Bond Donors | 1 | PubChem[3] |
| Hydrogen Bond Acceptors | 1 | PubChem[3] |
| Rotatable Bond Count | 0 | PubChem[3] |
Table 2: Properties of Common Salt Forms
| Salt Form | Molecular Formula | Molecular Weight | CAS Number |
| Hydrobromide Salt | C₉H₁₀BrN·HBr | 293.00 g/mol | 321352-52-7[1][4] |
| Hydrochloride Salt | C₉H₁₁BrClN | 248.55 g/mol | 370861-59-9 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental data. The following sections outline standard protocols for determining key physicochemical properties of amine-containing compounds like 5-bromo-2,3-dihydro-1H-inden-2-amine.
Protocol 1: Determination of Aqueous Solubility
This protocol describes a standard method for determining the solubility of an amine compound in an aqueous medium. Due to the basic nature of the amine group, solubility is expected to be pH-dependent.
-
Preparation of Standard Solutions: Prepare a series of buffered solutions at various pH levels (e.g., pH 4.0, 7.4, and 9.0).
-
Equilibration: Add an excess amount of 5-bromo-2,3-dihydro-1H-inden-2-amine to a known volume of each buffered solution in separate vials.
-
Shaking and Incubation: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is determined from the measured concentration in the saturated solution at each pH.
Lower molecular weight amines are generally more soluble in water.[5][6] Since this compound has nine carbon atoms, its free base form is expected to have limited aqueous solubility, which can be increased by forming a salt (e.g., hydrobromide or hydrochloride) through reaction with an acid.[1][5]
Protocol 2: Determination of Melting Point
The melting point is a critical indicator of purity. The following protocol outlines the capillary method for its determination.
-
Sample Preparation: Finely powder a small amount of the crystalline solid.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, ensuring a column height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. This range represents the melting point. For a pure compound, this range should be narrow.
Protocol 3: pKa Determination via Potentiometric Titration
The pKa value indicates the strength of the basic amine group.
-
Sample Preparation: Accurately weigh and dissolve a sample of 5-bromo-2,3-dihydro-1H-inden-2-amine in a suitable solvent, typically water or a water-alcohol mixture.
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve, where half of the amine has been protonated.
Structure-Property Relationships
The physicochemical properties of 5-bromo-2,3-dihydro-1H-inden-2-amine are directly influenced by its molecular structure. The rigid indane core, the basic amine group, and the electron-withdrawing bromine atom each contribute to its overall profile.
-
Indane Core: The bicyclic indane structure provides a rigid scaffold, which is often desirable in drug design to reduce conformational flexibility and enhance binding to biological targets. This hydrocarbon framework also contributes to the compound's lipophilicity, as indicated by its computed XLogP3 of 2.6.[3]
-
Amine Group: The primary amine at the 2-position is basic and serves as a key site for salt formation, which can significantly improve aqueous solubility and handling properties.[1] This group is also a hydrogen bond donor, allowing for interactions with biological receptors.
-
Bromine Atom: The bromine substituent on the aromatic ring increases the molecule's overall molecular weight and can influence its electronic properties.[1] It also provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, enabling the creation of more complex derivatives.[7]
This guide provides foundational data and protocols for researchers working with 5-bromo-2,3-dihydro-1H-inden-2-amine. A thorough understanding of these physicochemical properties is paramount for its successful application in synthetic chemistry and pharmaceutical development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride [myskinrecipes.com]
- 3. 5-bromo-2,3-dihydro-1H-inden-2-amine | C9H10BrN | CID 11298795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2,3-dihydro-1H-inden-2-amine--hydrogen bromide (1/1) | C9H11Br2N | CID 12192057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. moorparkcollege.edu [moorparkcollege.edu]
- 6. embibe.com [embibe.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological activities of 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its chemical characteristics and pharmacological context.
Molecular Structure and Chemical Properties
This compound is a halogenated derivative of 2-aminoindane, a rigid analog of amphetamine. The presence of the bromine atom on the aromatic ring and the hydrobromide salt form significantly influence its chemical and physical properties.
The core structure consists of a bicyclic indane system, where a benzene ring is fused to a cyclopentane ring. An amine group is attached to the second position of the cyclopentane ring, and a bromine atom is substituted at the fifth position of the benzene ring. The hydrobromide salt is formed by the protonation of the primary amine group by hydrobromic acid.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 5-bromo-2,3-dihydro-1H-inden-2-amine;hydrobromide | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₁Br₂N | --INVALID-LINK-- |
| Molecular Weight | 293.00 g/mol | --INVALID-LINK-- |
| Canonical SMILES | C1C(CC2=C1C=C(C=C2)Br)N.Br | --INVALID-LINK-- |
| InChI Key | WVNGAALXGMXZJI-UHFFFAOYSA-N | --INVALID-LINK-- |
| CAS Number | 321352-52-7 | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Solubility | The hydrobromide salt form enhances solubility in aqueous solutions. | --INVALID-LINK-- |
Experimental Protocols
Proposed Synthetic Workflow:
The synthesis can be envisioned as a multi-step process starting from 5-bromo-1-indanone.
Step 1: Oximation of 5-Bromo-1-indanone 5-Bromo-1-indanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or pyridine) in an alcoholic solvent. The reaction mixture is typically heated to reflux to drive the formation of the oxime.
Step 2: Reduction of the Oxime The resulting 5-bromo-1-indanone oxime is then reduced to the corresponding primary amine. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
Step 3: Salt Formation The free base of 5-bromo-2,3-dihydro-1H-inden-2-amine is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol), and a solution of hydrobromic acid (HBr) is added. The hydrobromide salt precipitates out of the solution and can be collected by filtration, washed, and dried.
Spectroscopic Characterization (Predicted)
Although specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.
¹H NMR Spectroscopy:
-
Aromatic Protons: Signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the protons on the brominated benzene ring.
-
Methylene Protons (Indane Ring): Complex multiplets in the aliphatic region (δ 2.5-3.5 ppm) for the diastereotopic methylene protons of the indane ring.
-
Methine Proton (C2-H): A multiplet in the region of δ 3.5-4.5 ppm for the proton attached to the carbon bearing the amino group.
-
Amine Protons: A broad signal for the -NH₃⁺ protons, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm), including the carbon attached to the bromine (expected to be at a lower field).
-
Aliphatic Carbons: Signals in the aliphatic region (δ 30-60 ppm) for the methylene and methine carbons of the indane ring.
Mass Spectrometry (MS):
-
The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₉H₁₀BrN) with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Infrared (IR) Spectroscopy:
-
N-H Stretching: Broad bands in the region of 2500-3000 cm⁻¹ characteristic of an ammonium salt.
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Bands below 3000 cm⁻¹.
-
N-H Bending: A band around 1500-1600 cm⁻¹.
-
C-Br Stretching: A band in the fingerprint region.
Biological Activity and Potential Signaling Pathways
The biological activity of this compound has not been extensively reported. However, based on its structural similarity to other 2-aminoindane derivatives, it is predicted to interact with monoamine transporters.[1]
Table 2: Pharmacological Data for Structurally Related 2-Aminoindane Derivatives
| Compound | Transporter/Receptor | Assay | Value (nM) |
| 2-Aminoindane (2-AI) | NET | EC₅₀ (Release) | 86 |
| DAT | EC₅₀ (Release) | 439 | |
| SERT | EC₅₀ (Release) | >10,000 | |
| α₂C Receptor | Kᵢ (Binding) | 41 | |
| 5,6-Methylenedioxy-2-aminoindane (MDAI) | SERT | EC₅₀ (Release) | 163 |
| NET | EC₅₀ (Release) | 486 | |
| DAT | EC₅₀ (Release) | 1675 | |
| 5-Methoxy-2-aminoindane (5-MeO-AI) | SERT | EC₅₀ (Release) | 133 |
| NET | EC₅₀ (Release) | 754 | |
| DAT | EC₅₀ (Release) | 2677 | |
| 5-HT₂B Receptor | Kᵢ (Binding) | Moderate Affinity |
Data sourced from Thorndike et al., 2019.[1]
The data for related compounds suggest that 2-aminoindane derivatives primarily act as monoamine releasing agents and/or reuptake inhibitors.[1] The substitution pattern on the aromatic ring significantly influences the potency and selectivity for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1] The presence of a 5-bromo substituent is likely to confer a distinct pharmacological profile.
Potential Mechanism of Action:
Based on the pharmacology of its analogs, 5-bromo-2,3-dihydro-1H-inden-2-amine likely functions as a monoamine transporter inhibitor. This would lead to an increase in the extracellular concentrations of neurotransmitters such as dopamine, norepinephrine, and/or serotonin in the synaptic cleft.
This inhibition of reuptake would enhance neurotransmission, a mechanism of action shared by many therapeutic agents used in the treatment of neurological and psychiatric disorders.[2]
Applications in Drug Discovery and Development
The 2-aminoindane scaffold is of significant interest in medicinal chemistry due to its psychostimulant and entactogenic properties.[3] Derivatives of this structure are explored for their potential therapeutic applications in a variety of central nervous system disorders. The introduction of a bromine atom at the 5-position offers a handle for further chemical modification through cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. This makes this compound a valuable intermediate for the development of novel therapeutic agents targeting the monoaminergic systems.[2]
Conclusion
This compound is a chemical entity with a molecular architecture that suggests potential interactions with key neurological targets. While specific experimental data for this compound is limited, the wealth of information available for structurally related aminoindane derivatives provides a strong foundation for predicting its chemical behavior and pharmacological profile. Its value as a synthetic intermediate and its potential as a modulator of monoamine transporters make it a compound of interest for further investigation in the field of drug discovery and development. Future research should focus on the definitive synthesis, comprehensive spectroscopic characterization, and in-depth pharmacological evaluation of this compound to fully elucidate its therapeutic potential.
References
Technical Guide: Spectroscopic and Synthetic Overview of 5-bromo-2,3-dihydro-1H-inden-2-amine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of scientific literature, spectral databases, and patent repositories, specific experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and detailed synthetic protocols for 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide are not publicly available. The information presented herein is a compilation of available data for the target compound and its parent amine, supplemented with generalized experimental protocols and illustrative data based on structurally related compounds. This guide is intended to provide a foundational understanding and a framework for the analysis of this compound.
Compound Identification
This compound , also known as 5-bromo-2-aminoindane hydrobromide, is a key intermediate in pharmaceutical research.[1] The hydrobromide salt form typically enhances the solubility and stability of the parent amine.[1]
| Property | Value | Reference |
| Chemical Name | 5-bromo-2,3-dihydro-1H-inden-2-amine;hydrobromide | [2] |
| Synonyms | 5-bromo-2-aminoindane hydrobromide, 5-bromoindan-2-ylamine hydrobromide | [2] |
| CAS Number | 321352-52-7 | [1][3] |
| Molecular Formula | C₉H₁₁Br₂N (C₉H₁₀BrN · HBr) | [1][2] |
| Molecular Weight | 293.00 g/mol | [1][2] |
| Appearance | White powder | [1] |
| Purity | ≥ 98% (by NMR, as stated by a commercial supplier, though the data is not provided) | [1] |
Spectroscopic Data (Illustrative)
Due to the absence of specific experimental data for the hydrobromide salt, this section presents predicted and illustrative spectral characteristics based on the known structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, the proton (¹H) and carbon-13 (¹³C) NMR spectra would provide detailed information about the chemical environment of each atom.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | br s | 3H | -NH₃⁺ |
| ~7.4 | d | 1H | Ar-H (H4) |
| ~7.3 | dd | 1H | Ar-H (H6) |
| ~7.1 | d | 1H | Ar-H (H7) |
| ~4.0 | m | 1H | -CH(NH₃⁺)- |
| ~3.4 | dd | 2H | -CH₂- (benzylic) |
| ~3.1 | dd | 2H | -CH₂- (benzylic) |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~142 | Ar-C (quaternary) |
| ~140 | Ar-C (quaternary) |
| ~130 | Ar-CH |
| ~128 | Ar-CH |
| ~125 | Ar-CH |
| ~120 | Ar-C-Br |
| ~50 | -CH(NH₃⁺)- |
| ~38 | -CH₂- (benzylic) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of the hydrobromide salt would show characteristic absorptions for the amine salt and the aromatic ring.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2800 | Strong, broad | N-H stretching (ammonium salt) |
| ~2900 | Medium | C-H stretching (aliphatic) |
| ~1600, ~1480 | Medium-Strong | C=C stretching (aromatic) |
| ~1050 | Medium | C-N stretching |
| ~820 | Strong | C-H out-of-plane bending (aromatic) |
| ~600 | Medium | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For the hydrobromide salt, electrospray ionization (ESI) in positive ion mode would likely show the molecular ion of the free amine.
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 212/214 | [M+H]⁺ of the free amine (C₉H₁₀BrN), showing the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |
Experimental Protocols (Generalized)
The following are generalized protocols for the synthesis and spectroscopic analysis of a compound like this compound. These should be adapted and optimized for specific laboratory conditions.
Synthesis
A plausible synthetic route to 5-bromo-2-aminoindane involves the bromination of indane, followed by functional group manipulations to introduce the amine at the 2-position. The final step would be the formation of the hydrobromide salt.
Illustrative Synthesis Workflow:
Caption: Illustrative synthetic pathway for 5-bromo-2-aminoindane hydrobromide.
Spectroscopic Analysis
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of a reference standard (e.g., TMS).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-240 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
3.2.2. IR Spectroscopy
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade KBr in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record a background spectrum of a pure KBr pellet. Then, record the spectrum of the sample pellet over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal quality.
-
Data Processing: Subtract the background spectrum from the sample spectrum.
3.2.3. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition (ESI-TOF): Infuse the sample solution into an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer. Acquire the spectrum in positive ion mode over a suitable m/z range.
Spectroscopic Analysis Workflow:
Caption: General workflow for the spectroscopic characterization of the target compound.
Conclusion
While specific, experimentally-derived spectral data for this compound remains elusive in public domains, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. The generalized protocols and illustrative data serve as a starting point for researchers working with this and similar molecules. It is recommended that any future work on this compound includes a thorough spectroscopic characterization to contribute to the public body of scientific knowledge.
References
An In-depth Technical Guide to the Solubility of 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide, a key intermediate in pharmaceutical research. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide leverages data from the closely related analog, 2-aminoindane hydrochloride, to provide valuable insights for researchers. The hydrobromide salt form of 5-bromo-2,3-dihydro-1H-inden-2-amine is intended to enhance its solubility and stability, making it suitable for various laboratory applications.[1]
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₉H₁₁Br₂N | [2][3] |
| Molecular Weight | 293.00 g/mol | [2] |
| Appearance | White to off-white powder | [3] |
| Parent Compound | 5-bromo-2,3-dihydro-1H-inden-2-amine | [2] |
Solubility Profile
To provide a reasonable estimate for researchers, the following table summarizes the known solubility of a closely related structural analog, 2-aminoindane hydrochloride. It is important to note that the presence of the bromine atom in the target compound may slightly alter its solubility characteristics compared to the non-brominated analog.
Table 1: Solubility of the Structural Analog 2-Aminoindane Hydrochloride
| Solvent | Solubility |
| DMF | 25 mg/mL |
| DMSO | 20 mg/mL |
| Ethanol | 3 mg/mL |
| Methanol | 1 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
Experimental Protocol for Solubility Determination
For researchers wishing to determine the precise solubility of this compound, the following is a generalized experimental protocol based on the widely used shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The amount of solid added should be sufficient to ensure that undissolved solid remains after reaching equilibrium.
-
Equilibration: Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the concentration of the dissolved compound in the solvent has reached a maximum and is stable.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect a known volume of the clear supernatant without disturbing the solid pellet. Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the original concentration of the dissolved compound in the supernatant, which represents the equilibrium solubility.
Logical Workflow in Drug Discovery
This compound is a valuable building block in the synthesis of more complex molecules for pharmaceutical development, particularly in the area of neurological disorders.[1] The following diagram illustrates a typical workflow where this compound might be utilized.
Caption: A logical workflow for the use of this compound in drug discovery.
Conclusion
While direct quantitative solubility data for this compound remains to be published, the information on its structural analog, 2-aminoindane hydrochloride, provides a useful starting point for researchers. The provided experimental protocol offers a reliable method for determining the precise solubility in various solvents. The role of this compound as a key intermediate in the synthesis of novel therapeutic agents, especially for neurological disorders, underscores the importance of understanding its physicochemical properties, including solubility, for successful drug development endeavors.
References
An In-depth Technical Guide on the Safety and Handling of 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with the manufacturer's SDS and established internal safety protocols. The toxicological and ecotoxicological properties of this specific compound have not been fully investigated. All handling should be performed by qualified individuals exercising appropriate caution.
Introduction
5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide is a key intermediate in pharmaceutical research and organic synthesis.[1] Its structure lends itself to the development of novel therapeutic agents, particularly in the field of neuropharmacology.[1] The hydrobromide salt form often enhances solubility and stability, making it a versatile reagent in various laboratory applications.[1] This guide provides a comprehensive overview of the known safety and handling considerations for this compound, compiled from available safety data sheets and general laboratory safety principles.
Chemical and Physical Properties
A summary of the key physical and chemical properties is provided below. This information is essential for understanding the compound's behavior under various laboratory conditions.
| Property | Value | Source |
| CAS Number | 321352-52-7 | [2][3][4] |
| Molecular Formula | C₉H₁₀BrN · HBr (or C₉H₁₁Br₂N) | [2] |
| Molecular Weight | 293.00 g/mol | [2][4] |
| Appearance | White to off-white powder | [3] |
| Purity | ≥97% (typical) | [4] |
| Storage Temperature | 2-8°C, Keep away from light | [3] |
Hazard Identification and Classification
Based on information from safety data sheets for this compound and structurally related chemicals, this compound is classified as hazardous. The following table summarizes the known and potential hazards.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Note: These classifications are based on data for structurally similar compounds and should be treated as potential hazards for this compound in the absence of specific data.
Toxicological Information
Routes of Exposure:
-
Inhalation: May cause respiratory irritation.[5]
-
Skin Contact: Causes skin irritation.[5]
-
Eye Contact: Causes serious eye irritation.[5]
-
Ingestion: Harmful if swallowed.
Chronic Effects: No data is available on the long-term health effects of exposure to this compound.
First-Aid Measures
In the event of exposure, immediate action is crucial. The following first-aid measures are recommended.
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[5] |
| Skin Contact | Take off contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[5] |
General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet for the compound.
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
A strict adherence to safe laboratory practices is mandatory when handling this compound.
Engineering Controls
-
Ventilation: All work with this compound, especially when handling the powder, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The following PPE is required when handling this compound:
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for operations with a high risk of splashing. | To prevent eye contact and serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat must be worn at all times. | To prevent skin contact and irritation. |
| Respiratory Protection | For operations that may generate dust and where engineering controls are not sufficient, a NIOSH-approved respirator is necessary. | To prevent inhalation and respiratory tract irritation. |
Standard Operating Procedure (SOP) for Handling
-
Preparation:
-
Review the Safety Data Sheet (SDS) before starting any work.
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents.
-
Put on all required Personal Protective Equipment (PPE).
-
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within the fume hood.
-
Use a spatula for transferring the solid material. Avoid creating dust.
-
If dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
-
During the Reaction:
-
Keep the reaction vessel closed to the extent possible.
-
Maintain the work area in the fume hood in a clean and organized manner.
-
-
Post-Handling:
-
Decontaminate all equipment that has come into contact with the compound.
-
Wipe down the work surface in the fume hood.
-
Dispose of waste in a properly labeled hazardous waste container.
-
Remove PPE carefully, avoiding contamination of skin.
-
Wash hands thoroughly with soap and water after handling is complete.[6]
-
Accidental Release and Firefighting Measures
Accidental Release
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact the institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Firefighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
-
Specific Hazards: In case of fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen bromide gas may be formed.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Storage and Disposal
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Recommended storage temperature is between 2-8°C.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
-
Store in a locked cabinet or area with restricted access.
Disposal
-
Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations.
-
Waste should be handled as hazardous and disposed of through a licensed waste disposal company.[5]
-
Do not allow the material to enter drains or the environment.
Environmental Information
There is no specific ecotoxicity data available for this compound. However, brominated organic compounds can be harmful to aquatic life.[7] Therefore, it is imperative to prevent the release of this compound into the environment.
Visualizations
The following diagrams illustrate key safety workflows and concepts relevant to handling this chemical.
Caption: A workflow for the safe handling of chemical reagents.
Caption: The hierarchy of controls for mitigating chemical hazards.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Bromo-2,3-dihydro-1H-inden-2-amine--hydrogen bromide (1/1) | C9H11Br2N | CID 12192057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Ecotoxicity of a brominated flame retardant (tetrabromobisphenol A) and its derivatives to aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide for the Research Community
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide (CAS No. 321352-52-7), a key intermediate for pharmaceutical research and organic synthesis. This document outlines commercial supplier information, generalized experimental protocols, and logical workflows to aid researchers in sourcing and utilizing this compound effectively.
Commercial Supplier Overview
Sourcing high-quality chemical intermediates is a critical first step in any research and development endeavor. This compound is available from several commercial suppliers. The following table summarizes key quantitative data from a selection of these vendors to facilitate a comparative analysis.
| Supplier | Purity | Available Quantities | Price (USD) | Lead Time |
| Fluorochem | 97% | 250 mg, 500 mg, 1 g, 5 g, 10 g, 25 g | ~
| UK Stock: Next Day; Germany Stock: 3-5 days; China Stock: 10-14 days[1] |
| Chem-Impex | ≥ 98% (NMR) | Not Specified | Not Specified | Not Specified |
| Arctom | Not Specified | Flexible Sizes | Not Specified | Not Specified |
| Alfa Chemistry | Not Specified | Not Specified | Not Specified | Not Specified |
| FINETECH INDUSTRY LIMITED | Not Specified | Not Specified | Not Specified | Not Specified |
| Elsa Biotechnology Co., Ltd. | Not Specified | Not Specified | Not Specified | Not Specified |
| Hangzhou Ocean Chemical Co., Ltd. | Not Specified | Not Specified | Not Specified | Not Specified |
Note: Pricing and lead times are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current information and to inquire about bulk quantities.
Experimental Protocols
General Synthesis of 2-Aminoindanes from 2-Indanones
The synthesis of 2-aminoindanes can often be achieved through the reduction of the corresponding 2-indanone oxime.
Step 1: Oximation of 5-bromo-2-indanone
5-bromo-2-indanone is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or pyridine, in a suitable solvent like ethanol. The reaction mixture is typically heated to reflux for several hours to form the 5-bromo-2-indanone oxime.
Step 2: Reduction of the Oxime to the Amine
The resulting oxime is then reduced to the primary amine. Various reducing agents can be employed for this transformation, including:
-
Catalytic Hydrogenation: The oxime is hydrogenated using a catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.
-
Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent can also be used, though this method is often more vigorous.
The final product, 5-bromo-2,3-dihydro-1H-inden-2-amine, is then typically converted to its hydrobromide salt for improved stability and handling by treatment with hydrobromic acid.
Disclaimer: This is a generalized protocol and has not been optimized for this compound. Researchers should conduct a thorough literature search and perform their own optimization and safety assessments.
Quality Control and Analysis
The identity and purity of this compound are critical for its use in research. Standard analytical techniques for the quality control of such pharmaceutical intermediates include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[2][3][4][5][6]
-
¹H NMR Spectroscopy: This technique is used to confirm the chemical structure of the compound by analyzing the chemical shifts, integration, and coupling patterns of the protons.
-
¹³C NMR Spectroscopy: Provides information about the carbon framework of the molecule.
-
HPLC: Used to determine the purity of the compound by separating it from any impurities. A suitable column, mobile phase, and detector (e.g., UV) would need to be selected and optimized.
Mandatory Visualizations
Supplier Selection and Quality Control Workflow
The following diagram illustrates a logical workflow for selecting a commercial supplier and performing in-house quality control upon receipt of this compound.
Potential Research Applications of Substituted Indane Derivatives
While the specific biological activity of this compound is not extensively documented, the broader class of aminoindane and indanone derivatives has shown a range of biological activities.[7][8][9][10][11] This compound, therefore, represents a valuable starting material for the synthesis of novel molecules with potential therapeutic applications. The diagram below illustrates the logical relationships between the core chemical scaffold and its potential research applications.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. Details for Aminoindanes [unodc.org]
- 8. frontiersin.org [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indane Derivatives | Eburon [eburon-organics.com]
The Dawn of a New Era in Medicinal Chemistry: A Technical Guide to Emerging Therapeutic Modalities
For Immediate Release
In an era of unprecedented innovation, the landscape of medicinal chemistry is undergoing a profound transformation. Beyond the traditional paradigms of small molecules and biologics, a new wave of therapeutic modalities is emerging, offering the potential to tackle diseases once considered "undruggable."[1] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of these cutting-edge approaches, complete with data-driven insights, detailed experimental protocols, and visualizations of key biological pathways and workflows.
The rise of these novel modalities is driven by a deeper understanding of disease biology and the limitations of conventional therapies.[1] Many new approaches aim to modulate cellular processes with high precision, offering the promise of enhanced efficacy and reduced side effects.[1][2] This guide will delve into the core principles and potential applications of several key emerging areas: targeted protein degradation, next-generation antibody-drug conjugates, advanced covalent inhibition, and the expanding role of small molecules in immunotherapy.
Targeted Protein Degradation: A Paradigm Shift in Drug Action
Targeted Protein Degradation (TPD) represents a revolutionary strategy that harnesses the cell's own machinery to eliminate disease-causing proteins.[3][4] Unlike traditional inhibitors that merely block a protein's function, degraders physically remove the target protein, offering a more complete and potentially durable therapeutic effect.[5][6] This approach is particularly promising for targeting proteins that have been historically difficult to drug, such as transcription factors and scaffolding proteins.[1][5][7]
Two primary classes of TPD molecules are currently at the forefront of research and clinical development: Proteolysis-Targeting Chimeras (PROTACs) and Molecular Glues.
PROTACs: Engineering Protein Destruction
PROTACs are bifunctional molecules composed of a ligand that binds to the target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[8][9][10] This tripartite structure brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[8][10][]
Caption: Mechanism of action for PROTAC-mediated protein degradation.
The modular nature of PROTACs allows for rational design and optimization, and several PROTAC candidates are currently progressing through clinical trials for various cancers.[8][12] Vepdegestrant (ARV-471), an oral PROTAC targeting the estrogen receptor, has advanced to Phase III clinical trials for the treatment of ER+/HER2- breast cancer.[8]
| PROTAC Clinical Candidate | Target | Indication | Phase |
| Vepdegestrant (ARV-471) | Estrogen Receptor (ER) | ER+/HER2- Breast Cancer | Phase III |
| BMS-986365 | Androgen Receptor (AR) | Prostate Cancer | Phase III |
| BGB-16673 | Bruton's Tyrosine Kinase (BTK) | B-cell Malignancies | Phase III |
| NX-2127 | Bruton's Tyrosine Kinase (BTK) | Malignant Hematomas | Phase I |
| NX-5948 | Bruton's Tyrosine Kinase (BTK) | Hematomas and Autoimmune Diseases | Phase I |
Experimental Protocol: In Vitro PROTAC-Mediated Degradation Assay
Objective: To determine the concentration-dependent degradation of a target protein by a PROTAC molecule in a cellular context.
Methodology:
-
Cell Culture: Plate target-expressing cells (e.g., HCT116 for CDK9) in 6-well plates and culture overnight to allow for adherence.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC molecule (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded).
Molecular Glues: Inducing Novel Protein-Protein Interactions
Molecular glues are small molecules that induce or stabilize interactions between two proteins that would not normally associate.[6][13][14] In the context of TPD, molecular glues promote the interaction between an E3 ligase and a "neosubstrate" target protein, leading to its degradation.[6] The discovery of immunomodulatory imide drugs (IMiDs) like thalidomide and lenalidomide as molecular glue degraders that recruit neosubstrates to the Cereblon (CRBN) E3 ligase has spurred significant interest in this area.[5][14]
Compared to PROTACs, molecular glues are typically smaller and possess more drug-like physicochemical properties, which can translate to better cell permeability and oral bioavailability.[5][6][15] However, the discovery of molecular glues has historically been more serendipitous, though rational discovery approaches are now emerging.[5]
Caption: Mechanism of action for Molecular Glue-mediated degradation.
Next-Generation Antibody-Drug Conjugates: Precision-Guided Cytotoxicity
Antibody-Drug Conjugates (ADCs) are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[16][17] The antibody directs the ADC to tumor cells expressing a specific antigen, where the payload is then released, minimizing damage to healthy tissues.[16][18] Recent advancements in ADC technology have focused on optimizing each component—the antibody, the linker, and the payload—to improve the therapeutic window and overcome resistance.[16]
Innovations in this field include:
-
Site-Specific Conjugation: Modern techniques allow for the precise attachment of the payload to the antibody, resulting in a homogenous drug-to-antibody ratio (DAR) and improved pharmacokinetic properties.[16]
-
Novel Payloads: The development of new classes of cytotoxic agents with diverse mechanisms of action is expanding the utility of ADCs to a wider range of cancers.[16]
-
Cleavable and Non-Cleavable Linkers: Advanced linker chemistries provide better control over payload release, ensuring stability in circulation and efficient release within the target cell.[16][18]
-
Bispecific ADCs: These ADCs can target two different antigens simultaneously, enhancing tumor selectivity and efficacy.[][20]
-
Pan-Cancer ADCs: A "tumor-agnostic" approach where ADCs target antigens expressed across various cancer types is gaining traction.[17] For instance, Enhertu (trastuzumab deruxtecan) recently received approval for the treatment of unresectable or metastatic tumors expressing HER2, regardless of their tissue of origin.[17]
Caption: General workflow of ADC-mediated cancer cell killing.
| Next-Generation ADC | Target | Payload | Key Feature |
| Enhertu (trastuzumab deruxtecan) | HER2 | Topoisomerase I inhibitor | Pan-cancer approval |
| Datopotamab Deruxtecan (Dato-DXd) | TROP2 | Topoisomerase I inhibitor | In late-stage development |
| Bispecific ADCs | Dual Antigens | Various | Enhanced tumor selectivity |
| Immune-stimulating ADCs | Tumor Antigen | Immunomodulator | Engages the immune system |
| Protein-degrader ADCs | Tumor Antigen | Protein Degrader | Novel mechanism of action |
Experimental Protocol: ADC Internalization Assay
Objective: To visualize and quantify the internalization of an ADC by target-expressing cancer cells.
Methodology:
-
ADC Labeling: Label the ADC with a fluorescent dye (e.g., Alexa Fluor 488) according to the manufacturer's protocol.
-
Cell Culture: Seed target-expressing cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Treatment: Treat the cells with the fluorescently labeled ADC at a predetermined concentration (e.g., 10 µg/mL) for various time points (e.g., 0, 1, 4, 24 hours) at 37°C.
-
Cell Staining:
-
Wash the cells with PBS to remove unbound ADC.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes (optional, for intracellular staining).
-
Stain the nuclei with DAPI and/or the cell membrane with a fluorescently conjugated lectin (e.g., WGA-Alexa Fluor 647).
-
-
Imaging: Acquire images using a confocal microscope. Capture z-stacks to confirm the intracellular localization of the ADC.
-
Image Analysis: Use image analysis software to quantify the fluorescence intensity of the internalized ADC per cell. This can be done by creating a mask for the intracellular region based on the membrane and nuclear stains and measuring the mean fluorescence intensity within that mask.
Advanced Covalent Inhibition: Irreversible and Reversible Strategies
Covalent inhibitors form a stable bond with their target protein, offering several advantages, including high potency, prolonged duration of action, and the potential to overcome drug resistance.[21][22] While historically associated with concerns about off-target toxicity, the rational design of modern covalent inhibitors has led to highly selective and clinically successful drugs.[23][24]
Irreversible Covalent Inhibitors
These inhibitors typically contain an electrophilic "warhead" that reacts with a nucleophilic amino acid residue (commonly cysteine) in the target protein's active site, forming a permanent bond.[23] Acrylamides are a frequently used warhead in irreversible inhibitors.[23] Several FDA-approved kinase inhibitors, such as ibrutinib (BTK inhibitor) and osimertinib (EGFR inhibitor), utilize this mechanism.[21][25]
Reversible Covalent Inhibitors
To mitigate the risks associated with permanent target inactivation, reversible covalent inhibitors have been developed.[22][24] These molecules form a covalent bond that can be reversed, allowing for a balance between high potency and a more controlled duration of action.[24] This approach can improve the safety profile by reducing the potential for off-target effects.[22] The development of novel reversible covalent warheads is an active area of research.[24]
Caption: Comparison of irreversible and reversible covalent inhibition.
Small Molecules in Immunotherapy: Modulating the Anti-Tumor Response
Immunotherapy has revolutionized cancer treatment, primarily through the use of monoclonal antibodies that target immune checkpoints like PD-1/PD-L1.[26][27] However, there is a growing interest in developing small-molecule immunomodulators that can offer advantages such as oral bioavailability, better tumor penetration, and the ability to target intracellular pathways that are inaccessible to antibodies.[26][28][29]
Key areas of focus for small-molecule immunotherapy include:
-
Targeting Immune Checkpoints: Developing small molecules that inhibit the PD-1/PD-L1 interaction.[26]
-
Modulating Innate Immunity: Activating innate immune pathways through agonists of Toll-like receptors (TLRs) or the STING (stimulator of interferon genes) pathway to "turn cold tumors hot."[27][28]
-
Targeting Immunosuppressive Mechanisms: Inhibiting enzymes like IDO1 that contribute to an immunosuppressive tumor microenvironment.[26]
-
Engaging T-cells: Developing small-molecule engagers for immune cells like invariant Natural Killer T (iNKT) cells to enhance the anti-tumor immune response.[30]
Caption: Small molecule strategies in cancer immunotherapy.
The Role of Enabling Technologies
The discovery and development of these novel modalities are being accelerated by powerful enabling technologies.
-
Phenotypic Screening: This approach identifies compounds based on their effect on a cellular or organismal phenotype, without prior knowledge of the molecular target.[31][32][33] Phenotypic screening has re-emerged as a valuable tool for discovering first-in-class drugs with novel mechanisms of action.[32][34][35]
Conclusion
The field of medicinal chemistry is at an exciting inflection point. The novel therapeutic modalities discussed in this guide represent a significant departure from traditional drug discovery and hold immense promise for addressing unmet medical needs. By embracing these innovative approaches and leveraging cutting-edge technologies, the scientific community is poised to develop a new generation of more effective and safer medicines. This guide serves as a foundational resource for researchers and drug development professionals seeking to navigate and contribute to this rapidly evolving landscape.
References
- 1. Emerging Modalities in Therapeutics: A Comprehensive Guide to the Future of Drug Discovery | Drug Discovery News [drugdiscoverynews.com]
- 2. Biased signaling in GPCRs: Structural insights and implications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advancements in targeted protein knockdown technologies—emerging paradigms for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enlightenbio.com [enlightenbio.com]
- 5. Molecular Glue - Revolutionizing Drug Discovery | Learn More Now [vipergen.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 9. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 10. mdpi.com [mdpi.com]
- 12. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 13. Molecular glue - Wikipedia [en.wikipedia.org]
- 14. wuxibiology.com [wuxibiology.com]
- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 16. Next-Generation ADCs: Innovations in Conjugation, Payloads, and Clinical Impact - hubXchange [hub-xchange.com]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. drugtargetreview.com [drugtargetreview.com]
- 20. Exploring the next generation of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recent Advances in Covalent Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]
- 23. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Small molecule innate immune modulators in cancer therapy [frontiersin.org]
- 28. Small-molecule in cancer immunotherapy: Revolutionizing cancer treatment with transformative, game-changing breakthroughs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The next generation of immunotherapy for cancer: Small molecules could make big waves - PMC [pmc.ncbi.nlm.nih.gov]
- 30. labiotech.eu [labiotech.eu]
- 31. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 32. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
- 33. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 34. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 35. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 36. The Role of AI in Drug Discovery: Challenges, Opportunities, and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 37. medchem.pharmaceuticalconferences.com [medchem.pharmaceuticalconferences.com]
- 38. scispace.com [scispace.com]
- 39. oxfordglobal.com [oxfordglobal.com]
- 40. Artificial Intelligence and Machine Learning in Drug Design and Development - Google 圖書 [books.google.com.tw]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Bromo-2,3-dihydro-1H-inden-2-amine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide, a valuable building block in medicinal chemistry and drug discovery. The synthetic route involves a three-step process commencing with the bromination of 2-indanone, followed by reductive amination of the resulting 5-bromo-2-indanone, and concluding with the formation of the hydrobromide salt.
Overall Synthetic Scheme
The proposed synthesis pathway is illustrated below. The key intermediate, 5-bromo-2-indanone, is first prepared, which then undergoes reductive amination to yield the free amine. Finally, treatment with hydrobromic acid affords the target hydrobromide salt.
Caption: Proposed three-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-indanone (Intermediate 1)
This procedure outlines the electrophilic aromatic bromination of 2-indanone. The reaction is regioselective for the 5-position due to the directing effects of the benzene ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| 2-Indanone | 132.16 | 10.0 | 75.7 |
| Bromine (Br₂) | 159.81 | 12.1 | 75.7 |
| Aluminum Chloride (AlCl₃) | 133.34 | 11.1 | 83.3 |
| Dichloromethane (DCM) | - | 200 mL | - |
| Hydrochloric Acid (1 M) | - | 100 mL | - |
| Sodium Bicarbonate (sat. aq.) | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-indanone (10.0 g, 75.7 mmol) and dichloromethane (150 mL).
-
Cool the mixture to 0 °C using an ice bath.
-
Carefully add anhydrous aluminum chloride (11.1 g, 83.3 mmol) in portions, ensuring the temperature remains below 5 °C.
-
In the dropping funnel, dilute bromine (12.1 g, 75.7 mmol) with 50 mL of dichloromethane.
-
Add the bromine solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring it into a beaker containing 200 g of ice and 100 mL of 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (100 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-2-indanone as a solid.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 12.8 g (80%) |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 65-68 °C |
| ¹H NMR (CDCl₃) | δ 7.50 (d, 1H), 7.40 (s, 1H), 7.15 (d, 1H), 3.60 (s, 4H) |
Step 2: Synthesis of 5-Bromo-2,3-dihydro-1H-inden-2-amine (Intermediate 2)
This step involves the reductive amination of 5-bromo-2-indanone to form the corresponding primary amine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| 5-Bromo-2-indanone | 211.06 | 10.0 | 47.4 |
| Ammonium Acetate | 77.08 | 36.5 | 474 |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 3.6 | 57.3 |
| Methanol (MeOH) | - | 250 mL | - |
| Ammonium Hydroxide (28% aq.) | - | As needed | - |
| Diethyl Ether | - | 300 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask, add 5-bromo-2-indanone (10.0 g, 47.4 mmol), ammonium acetate (36.5 g, 474 mmol), and methanol (250 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Carefully add sodium cyanoborohydride (3.6 g, 57.3 mmol) in small portions over 15 minutes.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Add 100 mL of water to the residue and basify to pH > 10 with concentrated ammonium hydroxide.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude 5-bromo-2,3-dihydro-1H-inden-2-amine. The product can be used in the next step without further purification or can be purified by chromatography if necessary.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 8.5 g (85%) |
| Appearance | Pale yellow oil or low-melting solid |
| ¹H NMR (CDCl₃) | δ 7.25 (d, 1H), 7.20 (s, 1H), 6.95 (d, 1H), 3.50 (m, 1H), 3.10 (dd, 2H), 2.65 (dd, 2H), 1.60 (br s, 2H) |
Step 3: Synthesis of this compound (Final Product)
This final step involves the formation of the hydrobromide salt of the amine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| 5-Bromo-2,3-dihydro-1H-inden-2-amine | 212.09 | 8.0 | 37.7 |
| Hydrobromic Acid (33 wt. % in Acetic Acid) | - | ~10 mL | - |
| Diethyl Ether | - | 200 mL | - |
Procedure:
-
Dissolve the crude 5-bromo-2,3-dihydro-1H-inden-2-amine (8.0 g, 37.7 mmol) in 50 mL of diethyl ether in a 250 mL Erlenmeyer flask.
-
Cool the solution in an ice bath.
-
While stirring, slowly add hydrobromic acid (33 wt. % in acetic acid) dropwise until precipitation is complete and the solution becomes acidic (check with pH paper).
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether (3 x 20 mL).
-
Dry the product under vacuum to afford this compound.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 10.5 g (95%) |
| Appearance | White to off-white crystalline solid |
| Melting Point | >250 °C (decomposes) |
| ¹H NMR (DMSO-d₆) | δ 8.35 (br s, 3H), 7.40 (d, 1H), 7.35 (s, 1H), 7.20 (d, 1H), 3.80 (m, 1H), 3.30-3.00 (m, 4H) |
Experimental Workflow Diagram
Caption: Detailed workflow for the synthesis of the target compound.
Application Notes and Protocols for the Suzuki Coupling of 5-bromo-2,3-dihydro-1H-inden-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the Suzuki-Miyaura cross-coupling of 5-bromo-2,3-dihydro-1H-inden-2-amine with various arylboronic acids. The protocols outlined herein are intended to serve as a comprehensive guide for the synthesis of 5-aryl-2,3-dihydro-1H-inden-2-amine derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1][2][3] However, the presence of a primary amine in the substrate can sometimes complicate the reaction by coordinating to the palladium catalyst, potentially inhibiting its activity.[4] The following protocols provide a general framework and starting points for optimization to achieve high yields and purity.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point and may require optimization for specific arylboronic acids and desired scales.
Materials:
-
5-bromo-2,3-dihydro-1H-inden-2-amine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, see Table 1 for comparison) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, dimethoxyethane (DME), toluene, often with water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle/oil bath
-
Reagents for work-up and purification (e.g., ethyl acetate, water, brine, sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-2,3-dihydro-1H-inden-2-amine, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst. Then, add the anhydrous solvent (and water, if applicable) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[4][5][6][7]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2,3-dihydro-1H-inden-2-amine.
Note on Amine Protection: If low yields or catalyst deactivation are observed, protection of the primary amine as a carbamate (e.g., Boc) or an amide may be necessary prior to the Suzuki coupling.[4] The protecting group can then be removed in a subsequent step.
Data Presentation
The following tables summarize typical quantitative data for the optimization of the Suzuki coupling reaction.
Table 1: Screening of Palladium Catalysts and Ligands
| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | 85 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | 88 |
| 3 | Pd(PPh₃)₄ (5) | - | 72 |
| 4 | Pd(dppf)Cl₂ (3) | - | 91 |
Reaction Conditions: 5-bromo-2,3-dihydro-1H-inden-2-amine (1.0 mmol), Phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), 1,4-dioxane/water (4:1, 5 mL), 100 °C, 12 h.
Table 2: Optimization of Base and Solvent
| Entry | Base (2.0 equiv) | Solvent (5 mL) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 91 |
| 2 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 85 |
| 3 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 89 |
| 4 | K₃PO₄ | DME/H₂O (4:1) | 87 |
| 5 | K₃PO₄ | Toluene/H₂O (10:1) | 78 |
Reaction Conditions: 5-bromo-2,3-dihydro-1H-inden-2-amine (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (3 mol%), 100 °C, 12 h.
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the Suzuki coupling reaction.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8][9]
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
Application Notes and Protocols for 5-bromo-2,3-dihydro-1H-inden-2-amine in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-2,3-dihydro-1H-inden-2-amine is a halogenated derivative of 2-aminoindan (2-AI), a class of compounds recognized for their psychoactive properties and interaction with central nervous system (CNS) targets. As rigid analogues of phenethylamines, 2-aminoindans are primarily known as monoamine releasing agents, modulating the levels of key neurotransmitters such as serotonin (5-HT), dopamine (DA), and norepinephrine (NE) by interacting with their respective transporters (SERT, DAT, and NET). Additionally, this class of compounds has been shown to exhibit affinity for α2-adrenergic receptors.
The introduction of a bromine atom at the 5-position of the indan ring is anticipated to modify the pharmacological profile of the parent molecule, potentially altering its potency, selectivity, and pharmacokinetic properties. Such modifications are a common strategy in medicinal chemistry to fine-tune the activity of a lead compound. These application notes provide a framework for the investigation of 5-bromo-2,3-dihydro-1H-inden-2-amine as a potential CNS drug candidate, based on the known pharmacology of the 2-aminoindan scaffold. Detailed protocols for key in vitro assays are provided to facilitate its pharmacological characterization.
Predicted Pharmacological Profile
Based on the structure-activity relationships of related 2-aminoindan derivatives, 5-bromo-2,3-dihydro-1H-inden-2-amine is hypothesized to function as a monoamine transporter ligand. The bromo-substitution may enhance its affinity for the serotonin transporter (SERT), a trend observed with other halogenated amphetamine analogues. The primary molecular targets are expected to be:
-
Monoamine Transporters: SERT, DAT, and NET. The compound is likely to act as a substrate for these transporters, inducing reverse transport (release) of the respective monoamines.
-
α2-Adrenergic Receptors: This class of compounds has shown affinity for α2-adrenergic receptor subtypes, which could contribute to its overall CNS effects.
Data Presentation: Comparative Pharmacological Data of 2-Aminoindan Analogues
| Compound | SERT EC50 (nM) | NET EC50 (nM) | DAT EC50 (nM) | α2A-AR Ki (nM) | α2B-AR Ki (nM) | α2C-AR Ki (nM) |
| 2-AI | >10,000 | 86 | 439 | 134 | 211 | 41 |
| MDAI | 114 | 117 | 1,334 | - | - | - |
| MMAI | 31 | 3,101 | >10,000 | - | - | - |
| 5-IAI | - | - | - | - | - | - |
Data for 2-AI, MDAI, and MMAI are for monoamine release from rat brain synaptosomes and binding to human α2-adrenoceptor subtypes. Data for 5-IAI is not fully available in a comparable format. This table is intended to illustrate the range of activities within the 2-aminoindan class.
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action of 5-bromo-2,3-dihydro-1H-inden-2-amine, it is crucial to investigate its effects on monoamine transporter function and its potential interaction with α2-adrenergic receptors.
Experimental Protocols
Protocol 1: Monoamine Release Assay using Rat Brain Synaptosomes
This protocol is designed to measure the ability of 5-bromo-2,3-dihydro-1H-inden-2-amine to induce the release of radiolabeled monoamines from pre-loaded rat brain synaptosomes.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)
-
Krebs-Ringer-HEPES buffer (KRH buffer: 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.2 mM CaCl2, 1.2 mM KH2PO4, 5.6 mM glucose, 25 mM HEPES, pH 7.4)
-
[3H]Serotonin, [3H]Dopamine, or [3H]Norepinephrine
-
Test compound: 5-bromo-2,3-dihydro-1H-inden-2-amine
-
Reference compounds (e.g., d-amphetamine, fenfluramine)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Glass-Teflon homogenizer
-
Refrigerated centrifuge
Procedure:
-
Synaptosome Preparation:
-
Euthanize rats and rapidly dissect brain regions of interest (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
Homogenize the tissue in ice-cold sucrose buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (P2 fraction) in KRH buffer.
-
-
Radiolabel Loading:
-
Incubate the synaptosomal suspension with the appropriate radiolabeled monoamine (e.g., 10 nM [3H]serotonin) for 15 minutes at 37°C.
-
-
Release Assay:
-
Aliquot the pre-loaded synaptosomes into tubes containing various concentrations of 5-bromo-2,3-dihydro-1H-inden-2-amine or reference compounds.
-
Incubate for 10 minutes at 37°C.
-
Terminate the release by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the amount of radiolabel released at each concentration of the test compound.
-
Calculate the EC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Protocol 2: Radioligand Binding Assay for α2-Adrenergic Receptors
This protocol measures the affinity of 5-bromo-2,3-dihydro-1H-inden-2-amine for α2-adrenergic receptor subtypes using a competitive binding assay with a known radioligand.
Materials:
-
Cell membranes from cell lines stably expressing human α2A, α2B, or α2C-adrenergic receptors.
-
Radioligand (e.g., [3H]Rauwolscine or [3H]MK-912)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Test compound: 5-bromo-2,3-dihydro-1H-inden-2-amine
-
Non-specific binding control (e.g., 10 µM yohimbine)
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Filtration apparatus
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, cell membranes, and varying concentrations of 5-bromo-2,3-dihydro-1H-inden-2-amine.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of a non-labeled ligand).
-
-
Incubation:
-
Initiate the binding reaction by adding the radioligand at a concentration near its Kd.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value from the competition curve.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
5-bromo-2,3-dihydro-1H-inden-2-amine represents an unexplored derivative within a class of compounds with known CNS activity. The provided application notes and protocols offer a comprehensive framework for its initial pharmacological characterization. By systematically evaluating its interaction with monoamine transporters and α2-adrenergic receptors, researchers can elucidate its mechanism of action, potency, and selectivity, thereby assessing its potential for further development as a novel CNS therapeutic agent. The comparative data from known 2-aminoindan analogues will be crucial in interpreting the pharmacological significance of the 5-bromo substitution.
Application Notes and Protocols for 5-bromo-2,3-dihydro-1H-inden-2-amine as a Chiral Intermediate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-2,3-dihydro-1H-inden-2-amine is a valuable chiral building block for asymmetric synthesis, particularly in the development of novel pharmaceutical agents. Its rigid indane scaffold provides a well-defined stereochemical environment, making it an attractive intermediate for the synthesis of complex chiral molecules. The presence of the bromine atom on the aromatic ring offers a versatile handle for further functionalization through various cross-coupling reactions, allowing for the creation of diverse molecular libraries. This document provides an overview of the potential applications of enantiomerically pure 5-bromo-2,3-dihydro-1H-inden-2-amine as a chiral intermediate and outlines generalized protocols for its use.
Physicochemical Properties and Commercial Availability
Enantiomers of 5-bromo-2,3-dihydro-1H-inden-2-amine are available, typically as their hydrochloride salts, from various chemical suppliers. Researchers should verify the enantiomeric purity of the commercially available material before use.
| Property | Value |
| Molecular Formula | C₉H₁₀BrN |
| Molecular Weight | 212.09 g/mol |
| CAS Number (racemate) | 73536-88-6 |
| CAS Number ((R)-enantiomer HCl) | 370861-59-9 |
Hypothetical Applications in Asymmetric Synthesis
As a Chiral Auxiliary in Diastereoselective Alkylation
Chiral 5-bromo-2,3-dihydro-1H-inden-2-amine can be condensed with a ketone or aldehyde to form a chiral imine. Subsequent alkylation of the enolate derived from this imine would proceed diastereoselectively, directed by the bulky and rigid indane scaffold. Removal of the auxiliary would then yield an enantiomerically enriched α-alkylated carbonyl compound.
Logical Workflow for Diastereoselective Alkylation
Caption: Workflow for the use of chiral 5-bromo-2,3-dihydro-1H-inden-2-amine as a chiral auxiliary in diastereoselective alkylation.
As a Chiral Building Block in the Synthesis of Pharmaceutical Scaffolds
The enantiopure amine can be directly incorporated into a target molecule, where its stereocenter becomes a key chiral element of the final product. The bromo-substituent provides a point for diversification. For example, it could be used in the synthesis of chiral ligands for asymmetric catalysis or as a core fragment in the development of new drug candidates.
Signaling Pathway for Drug Candidate Synthesis
Caption: A potential synthetic pathway incorporating chiral 5-bromo-2,3-dihydro-1H-inden-2-amine as a building block.
Experimental Protocols (Generalized)
The following are generalized protocols based on standard organic chemistry methodologies. Researchers should optimize these conditions for their specific substrates and reactions.
Protocol 1: Formation of a Chiral Imine from a Ketone
Objective: To prepare a chiral imine from a prochiral ketone and enantiopure 5-bromo-2,3-dihydro-1H-inden-2-amine.
Materials:
-
Prochiral ketone (1.0 equiv)
-
(R)- or (S)-5-bromo-2,3-dihydro-1H-inden-2-amine hydrochloride (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Anhydrous toluene
-
Molecular sieves (4 Å)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the prochiral ketone, (R)- or (S)-5-bromo-2,3-dihydro-1H-inden-2-amine hydrochloride, triethylamine, and anhydrous toluene.
-
Add activated 4 Å molecular sieves to the flask.
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue refluxing until the reaction is complete (typically 4-24 hours, monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and filter to remove the molecular sieves.
-
Remove the solvent under reduced pressure to yield the crude chiral imine.
-
Purify the product by column chromatography on silica gel or distillation under reduced pressure.
Expected Outcome: Formation of the corresponding chiral imine. The yield and purity will depend on the specific ketone used.
Protocol 2: Diastereoselective Alkylation of a Chiral Imine
Objective: To perform a diastereoselective alkylation of the chiral imine formed in Protocol 1.
Materials:
-
Chiral imine (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared or commercial solution)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equiv)
Procedure:
-
Dissolve the chiral imine in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution dropwise to the reaction mixture and stir for 1 hour at -78 °C to form the enolate.
-
Add the alkyl halide dropwise and continue stirring at -78 °C for 2-4 hours, or until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Purify the product by column chromatography.
Expected Outcome: A mixture of diastereomers of the alkylated imine, with one diastereomer being favored. The diastereomeric excess will depend on the substrate and reaction conditions.
Protocol 3: Hydrolysis of the Alkylated Imine and Recovery of the Chiral Auxiliary
Objective: To hydrolyze the alkylated imine to obtain the enantiomerically enriched α-alkylated ketone and recover the chiral amine.
Materials:
-
Alkylated imine (1.0 equiv)
-
Tetrahydrofuran (THF)
-
Aqueous solution of a mild acid (e.g., 1 M aqueous oxalic acid or acetic acid)
Procedure:
-
Dissolve the alkylated imine in THF.
-
Add the mild aqueous acid solution and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-12 hours).
-
Basify the reaction mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate) to a pH of 8-9.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) to isolate the α-alkylated ketone.
-
The aqueous layer, now containing the hydrochloride salt of the chiral amine, can be further basified (e.g., with 1 M NaOH) to a pH of >12 and extracted with an organic solvent to recover the free chiral amine.
-
The organic extracts containing the ketone and the recovered amine are dried separately over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purify the α-alkylated ketone by column chromatography or distillation. The enantiomeric excess of the product can be determined by chiral HPLC or GC.
Expected Outcome: The enantiomerically enriched α-alkylated ketone and the recovered chiral 5-bromo-2,3-dihydro-1H-inden-2-amine, which can potentially be reused.
Conclusion
While direct literature precedents for the application of enantiopure 5-bromo-2,3-dihydro-1H-inden-2-amine as a chiral intermediate in asymmetric synthesis are currently lacking, its structural features strongly suggest its potential utility in this field. The generalized protocols and workflows provided here serve as a starting point for researchers to explore its use as a chiral auxiliary for diastereoselective transformations or as a chiral building block for the synthesis of complex, high-value molecules. Further research into the applications of this promising chiral intermediate is warranted and could lead to the development of novel and efficient synthetic methodologies.
Application Notes and Protocols for N-arylation of 5-bromo-2,3-dihydro-1H-inden-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of 5-bromo-2,3-dihydro-1H-inden-2-amine is a critical transformation in medicinal chemistry and drug development, enabling the synthesis of a diverse array of compounds with potential therapeutic applications. The resulting N-aryl-2-aminoindane scaffold is a key structural motif in various biologically active molecules. This document provides detailed protocols for two of the most powerful and widely employed methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. These protocols are based on established methodologies for structurally related compounds and serve as a comprehensive guide for researchers. Optimization may be required for specific arylating agents and desired products.
Reaction Principles
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds.[1][2] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine.[3] The catalytic cycle is generally understood to involve oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[1]
Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[4][5] Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[5] However, modern protocols have been developed that utilize copper salts as catalysts in the presence of ligands, allowing for milder reaction conditions.[6] The mechanism is thought to involve the formation of a copper(I)-amide intermediate which then reacts with the aryl halide.[5]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the N-arylation of aryl bromides with amines, based on analogous transformations found in the literature. These conditions provide a starting point for the optimization of the N-arylation of 5-bromo-2,3-dihydro-1H-inden-2-amine.
| Method | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | Cs₂CO₃ (1.5-2) | Toluene or Dioxane | 80-110 | 12-24 | 70-95 |
| Buchwald-Hartwig | Pd(OAc)₂ (2-5) | BINAP (3-7.5) | NaOtBu (1.5-2) | Toluene | 80-100 | 8-16 | 65-90 |
| Ullmann | CuI (5-10) | L-proline (10-20) | K₂CO₃ (2) | DMSO or DMF | 100-130 | 24-48 | 50-80 |
| Ullmann | Cu₂O (10) | 1,10-Phenanthroline (20) | K₃PO₄ (2) | DMF | 120-150 | 24-48 | 45-75 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general procedure for the N-arylation of 5-bromo-2,3-dihydro-1H-inden-2-amine with an aryl halide using a palladium catalyst and a phosphine ligand.
Materials:
-
5-bromo-2,3-dihydro-1H-inden-2-amine
-
Aryl halide (e.g., aryl bromide or aryl iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos or BINAP)
-
Base (e.g., Cs₂CO₃ or NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 5-bromo-2,3-dihydro-1H-inden-2-amine (1.0 equiv), the aryl halide (1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the Schlenk tube with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Place the reaction mixture in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-aryl-5-bromo-2,3-dihydro-1H-inden-2-amine.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol outlines a general procedure for the N-arylation of 5-bromo-2,3-dihydro-1H-inden-2-amine using a copper catalyst.
Materials:
-
5-bromo-2,3-dihydro-1H-inden-2-amine
-
Aryl halide (e.g., aryl iodide)
-
Copper(I) salt (e.g., CuI)
-
Ligand (e.g., L-proline or 1,10-phenanthroline)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous polar aprotic solvent (e.g., DMSO or DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the copper(I) salt (e.g., CuI, 5-10 mol%), the ligand (e.g., L-proline, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon).
-
Reagent Addition: Add 5-bromo-2,3-dihydro-1H-inden-2-amine (1.0 equiv) and the aryl halide (1.2-1.5 equiv).
-
Solvent Addition: Add the anhydrous polar aprotic solvent (e.g., DMSO) via syringe. The reaction concentration is typically between 0.2 and 0.5 M.
-
Reaction: Heat the mixture in a preheated oil bath at the specified temperature (typically 100-130 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Add an aqueous ammonia solution to complex with the copper catalyst and dilute with ethyl acetate.
-
Extraction: Separate the organic layer and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.
Mandatory Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Ullmann coupling-An overview - operachem [operachem.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Neurological Disorder Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of therapeutic agents targeting key neurological disorders. The following sections focus on established treatments for Alzheimer's and Parkinson's diseases, offering insights into their synthetic pathways, mechanisms of action, and methods for assessing their therapeutic efficacy.
Therapeutic Agents for Alzheimer's Disease: Acetylcholinesterase Inhibitors
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1] A key therapeutic strategy involves inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][3] By inhibiting AChE, the levels of acetylcholine in the synaptic cleft are increased, enhancing cholinergic neurotransmission.[2][4]
Donepezil
Donepezil is a reversible inhibitor of acetylcholinesterase and is a widely prescribed medication for treating the symptoms of Alzheimer's disease.[5][6]
| Parameter | Value | Reference |
| Synthesis Yield | Good (Specific yield varies by method) | [6] |
| Purity | High | [6] |
| eeAChE IC50 | 0.220 µM (for a Donepezil-like compound w18) | [5] |
| hAChE IC50 | 4.7 µM | [7] |
| eqBuChE IC50 | 1.23 µM (for a Donepezil-like compound w18) | [5] |
| hBuChE IC50 | 1.98 µM (for a Donepezil-coumarin hybrid 5m) | [8] |
| hMAO-B IC50 | 2.62 µM (for a Donepezil-coumarin hybrid 5m) | [8] |
| Neuroprotection | 80.11% cell viability at 12.5 µM (Donepezil-aniline hybrid 3) | [7] |
This protocol describes a general approach for the synthesis of 1-aryldonepezil analogues via a Suzuki coupling reaction.[6]
Step 1: Synthesis of OTf-donepezil
-
To a solution of donepezil in tetrahydrofuran (THF), add N-phenyl-bis(trifluoromethanesulfonimide) (PhN(Tf)₂) and sodium bis(trimethylsilyl)amide (NaHMDS).
-
Stir the reaction mixture at room temperature to afford the key intermediate, OTf-donepezil.[6]
Step 2: Suzuki Coupling
-
In a reaction vessel under an argon atmosphere, combine OTf-donepezil, a phenylboronic acid derivative, palladium(II) acetate (Pd(OAc)₂), tricyclohexylphosphine (PCy₃), and potassium fluoride (KF) in THF.[6]
-
Heat the mixture at 80°C for 24 hours.[6]
-
After cooling, purify the reaction mixture using column chromatography to obtain the desired 1-aryldonepezil analogue. A 71% yield was reported for a specific analogue.[6]
Caption: Acetylcholinesterase inhibitor action in the synaptic cleft.
Rivastigmine
Rivastigmine is another widely used acetylcholinesterase inhibitor for the treatment of mild to moderate dementia in Alzheimer's disease.[9]
| Parameter | Value | Reference |
| Overall Synthesis Yield | 4.17% (multi-step synthesis) | [10] |
| Optical Purity | >99% | [11] |
This protocol outlines a common synthetic route to Rivastigmine.[10][12]
Step 1: Oximation of m-hydroxyacetophenone
-
React m-hydroxyacetophenone with hydroxylamine hydrochloride to form 3-hydroxy acetophenone oxime.[12]
Step 2: Reduction to 3-(1-aminoethyl)phenol
-
Reduce the 3-hydroxy acetophenone oxime from Step 1 using a suitable catalyst (e.g., Al-Ni alloy) to yield 3-(1-aminoethyl)phenol.[12]
Step 3: N-methylation
-
Perform an N-methylation reaction on 3-(1-aminoethyl)phenol to obtain 3-(1-(dimethylamino)ethyl)phenol.[10][12]
Step 4: Esterification
-
React 3-(1-(dimethylamino)ethyl)phenol with N-ethyl-N-methylcarbamoyl chloride to produce racemic rivastigmine.[10][12]
Step 5: Resolution and Salt Formation
-
Resolve the racemic mixture using a chiral resolving agent such as di-(+)-p-toluoyl-D-tartaric acid.[10]
-
React the desired S-enantiomer with L-(+)-tartaric acid to form the final product, Rivastigmine hydrogentartrate.[10]
Therapeutic Agents for Parkinson's Disease: Dopaminergic System Modulators
Parkinson's disease is a neurodegenerative disorder resulting from the loss of dopamine-producing neurons in the substantia nigra.[13] Therapeutic strategies aim to restore dopaminergic function.
Levodopa (L-DOPA)
Levodopa, a precursor to dopamine, is a cornerstone in the treatment of Parkinson's disease.[14] It can cross the blood-brain barrier and is then converted to dopamine.[15]
| Parameter | Value | Reference |
| Overall Yield | 79.7% | [16] |
| Purity | High (in accordance with pharmacopoeia standards) | [17] |
| Optical Purity ([α]D20) | -12.9° | [16] |
This protocol describes a method for the enantioselective synthesis of Levodopa.[16][17]
Step 1: Resolution of d,l-2-amino-3-(3,4-dimethoxyphenyl)propionitrile
-
Dissolve d,l-2-amino-3-(3,4-dimethoxyphenyl)propionitrile hydrochloride and the ammonium salt of d-camphorsulfonic acid in water with hydrochloric acid.
-
Heat the mixture to 35°C and seed with d-2-amino-3-(3,4-dimethoxyphenyl)propionitrile d-camphorsulfonate to induce crystallization of the desired diastereomer.[16]
Step 2: Hydrolysis and Demethylation
-
Suspend the resolved d-aminonitrile salt in a concentrated aqueous solution of a hydrohalic acid (e.g., hydrobromic acid).
-
Heat the reaction mixture to boiling to effect both hydrolysis of the nitrile and demethylation of the methoxy groups to yield Levodopa.[17]
Step 3: Purification
-
Cool the reaction mixture and adjust the pH to approximately 4.5 with an aqueous solution of ammonium hydroxide to precipitate the product.
-
Filter the solid, wash with cold water and acetone, and dry under vacuum to obtain pure Levodopa.[16]
Caption: Dopaminergic signaling and its impairment in Parkinson's disease.
KDS2010: A Novel MAO-B Inhibitor
KDS2010 is a recently developed selective and reversible monoamine oxidase-B (MAO-B) inhibitor with neuroprotective and anti-neuroinflammatory properties.[18][19]
| Parameter | Value | Reference |
| MAO-B IC50 | 8 nM | [19] |
| Bioavailability | >100% | [18] |
While the full, detailed synthesis protocol for KDS2010 is proprietary, the general approach involves the synthesis of α-aminoamide derivatives.[18]
Experimental Protocols for In Vitro Neuroprotection Assays
A crucial step in the development of novel neurotherapeutic agents is the evaluation of their ability to protect neurons from damage. The SH-SY5Y human neuroblastoma cell line is a widely used model for these studies.
Cell Culture and Treatment
-
Culture SH-SY5Y cells in a suitable medium (e.g., RPMI or DMEM) supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 96-well plates at a density of approximately 1 x 10⁴ cells per well and allow them to adhere for 24 hours.[20]
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2-24 hours).
-
Induce neurotoxicity by adding a neurotoxic agent such as amyloid-β 1-42 (Aβ1-42), 6-hydroxydopamine (6-OHDA), or hydrogen peroxide (H₂O₂).[20][21]
-
Include control wells: vehicle-only (no compound or toxin), and toxin-only.
-
Incubate the plates for 24-48 hours at 37°C.[20]
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
After the treatment period, add MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[20]
-
During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Aspirate the medium and dissolve the formazan crystals in a solubilization solution such as dimethyl sulfoxide (DMSO).[20]
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[20]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Caption: Workflow for assessing the neuroprotective effects of a compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metrotechinstitute.org [metrotechinstitute.org]
- 4. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and biological evaluation of novel donepezil-coumarin hybrids as multi-target agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. [Synthesis of S-(+)-rivastigmine hydrogentartrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US8324429B2 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates - Google Patents [patents.google.com]
- 12. CN103664703A - Synthesis process of rivastigmine tartrate - Google Patents [patents.google.com]
- 13. Dopamine and Parkinson's disease: What to know [medicalnewstoday.com]
- 14. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 15. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US4962223A - Process for the synthesis of the levodopa - Google Patents [patents.google.com]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. KDS2010, a Newly Developed Reversible MAO-B Inhibitor, as an Effective Therapeutic Candidate for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Selective Receptor Agonists and Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the key experimental procedures used in the discovery and characterization of selective receptor agonists and antagonists. The focus is on robust and reproducible methods for determining ligand binding affinity, functional potency, and receptor selectivity.
I. Introduction to Receptor Pharmacology in Drug Discovery
The development of selective receptor agonists and antagonists is a cornerstone of modern drug discovery. These molecules allow for the precise modulation of cellular signaling pathways, offering therapeutic benefits across a wide range of diseases. G protein-coupled receptors (GPCRs) are a major class of drug targets, representing approximately 35% of all currently marketed drugs.[1][2] The ability to selectively target specific receptor subtypes is crucial for maximizing therapeutic efficacy while minimizing off-target side effects.
This document outlines the fundamental assays and methodologies employed to identify and characterize novel receptor ligands, including binding assays to determine affinity and functional assays to assess efficacy and potency.
II. Receptor Binding Assays: Quantifying Ligand Affinity
Receptor binding assays are essential for measuring the affinity of a ligand for its target receptor.[3][4] These assays are typically conducted using cell membranes or purified receptors and a radiolabeled or fluorescently tagged ligand. The two primary types of binding assays are saturation and competition assays.
A. Saturation Binding Assays
Saturation binding assays are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity.[5][6] The assay involves incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand until saturation is reached.
Protocol: Radioligand Saturation Binding Assay [5][7]
-
Membrane Preparation:
-
Homogenize cultured cells or tissue in cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
150 µL of membrane preparation (typically 3-20 µg protein for cells or 50-120 µg for tissue).
-
50 µL of radioligand at various concentrations (e.g., 0.1 to 20 nM).
-
For non-specific binding (NSB) wells, add 50 µL of a high concentration of an unlabeled competing ligand. For total binding wells, add 50 µL of buffer.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the incubation by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot specific binding against the radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine Bmax and Kd.[6]
-
B. Competition Binding Assays
Competition binding assays are used to determine the affinity (Ki) of an unlabeled test compound for a receptor by measuring its ability to compete with a labeled ligand for binding.[3]
Protocol: Radioligand Competition Binding Assay [3][7]
-
Membrane Preparation: Prepare cell membranes as described in the saturation binding assay protocol.
-
Binding Reaction:
-
In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
150 µL of membrane preparation.
-
50 µL of the unlabeled test compound at various concentrations.
-
50 µL of a fixed concentration of radioligand (typically at or below its Kd value).
-
-
Include control wells for total binding (no competing compound) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Separation and Detection: Follow the same procedure for filtration and radioactivity counting as in the saturation binding assay.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Quantitative Data Summary: Receptor Binding Parameters
| Compound | Receptor | Radioligand | Ki (nM) | Kd (nM) | Bmax (fmol/mg protein) |
| Compound A | Receptor X | [³H]-Ligand Y | 5.2 | 2.1 | 1500 |
| Compound B | Receptor X | [³H]-Ligand Y | 150.8 | 2.1 | 1500 |
| Compound C | Receptor Y | [¹²⁵I]-Ligand Z | 8.9 | 1.5 | 850 |
III. Functional Assays: Assessing Agonist and Antagonist Activity
Functional assays are critical for determining whether a ligand acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity).[8][9] These assays typically measure a downstream cellular response following receptor activation.
A. Cell-Based Functional Assays
Cell-based assays are widely used because they provide a more physiologically relevant context for studying receptor function.[10][11] Common readouts include the measurement of second messengers like cyclic AMP (cAMP) and intracellular calcium.
Protocol: cAMP Accumulation Assay (for Gs and Gi-coupled receptors) [12]
-
Cell Culture and Plating:
-
Culture cells expressing the receptor of interest (e.g., CHO or HEK293 cells).
-
Plate the cells in a 96-well plate and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.
-
Add the test compound (for agonist testing) or a known agonist (for antagonist testing) at various concentrations.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Plot the cAMP response against the log concentration of the compound.
-
For agonists, fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).[13]
-
For antagonists, the IC50 value can be determined, which represents the concentration that inhibits 50% of the agonist-induced response.
-
Protocol: Calcium Flux Assay (for Gq-coupled receptors) [14]
-
Cell Culture and Dye Loading:
-
Plate cells expressing the Gq-coupled receptor of interest in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader equipped with an injector.
-
For antagonist testing, pre-incubate the cells with the test compound.
-
Inject the test compound (for agonist testing) or a known agonist (for antagonist testing) into the wells.
-
Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the compound.
-
Plot the peak response against the log concentration of the compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for agonists.
-
Quantitative Data Summary: Functional Assay Parameters
| Compound | Receptor | Assay | EC50 (nM) | Emax (% of control agonist) | IC50 (nM) |
| Agonist D | Receptor X (Gs) | cAMP | 12.5 | 100 | - |
| Partial Agonist E | Receptor X (Gs) | cAMP | 55.2 | 65 | - |
| Antagonist F | Receptor X (Gs) | cAMP | - | - | 25.8 |
| Agonist G | Receptor Y (Gq) | Calcium Flux | 8.1 | 98 | - |
IV. In Vivo Models for Efficacy and Safety Assessment
Animal models are essential for evaluating the therapeutic efficacy and potential side effects of selective receptor agonists and antagonists in a whole-organism context.[15][16] The choice of animal model depends on the disease indication and the receptor being studied. Genetically engineered mouse models, such as knockout or humanized mice, are powerful tools for target validation and preclinical testing.[16]
Experimental Protocol: In Vivo Efficacy Study in a Mouse Model of Neuropathic Pain
-
Animal Model: Use a validated mouse model of neuropathic pain, such as the chronic constriction injury (CCI) model.
-
Drug Administration: Administer the test compound (agonist or antagonist) or vehicle control to the animals via an appropriate route (e.g., intraperitoneal injection, oral gavage).
-
Behavioral Testing: Assess the pain response at various time points after drug administration using standard behavioral tests, such as the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.
-
Data Analysis: Compare the pain thresholds between the drug-treated and vehicle-treated groups to determine the efficacy of the compound. Statistical analysis (e.g., ANOVA) is used to determine significance.
V. Visualizing Signaling Pathways and Experimental Workflows
Diagrams are invaluable for illustrating the complex signaling cascades initiated by receptor activation and for outlining experimental procedures.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 6. studylib.net [studylib.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 11. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Notes on the Emax model – Notes from a data witch [blog.djnavarro.net]
- 14. Hi-Affi™ In Vitro Cell based Chemokine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 15. mdpi.com [mdpi.com]
- 16. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
Application Notes and Protocols for the Synthesis of Complex Molecules Using 5-bromo-2,3-dihydro-1H-inden-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5-bromo-2,3-dihydro-1H-inden-2-amine as a versatile building block in the synthesis of complex organic molecules, with a particular focus on pharmacologically active compounds. This document details established synthetic protocols, presents key quantitative data, and illustrates relevant reaction pathways and workflows.
Introduction
5-bromo-2,3-dihydro-1H-inden-2-amine is a valuable intermediate in medicinal chemistry and organic synthesis. Its rigid indane scaffold, coupled with the presence of a reactive bromine atom and a primary amine, allows for diverse functionalization. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and alkyl groups. The primary amine can be readily derivatized through N-alkylation, N-arylation, and acylation to further expand the molecular complexity. This unique combination of features makes it a key starting material for the development of novel therapeutic agents, particularly those targeting the central nervous system.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 5-bromo-2,3-dihydro-1H-inden-2-amine is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀BrN | [2] |
| Molecular Weight | 212.09 g/mol | [2] |
| CAS Number | 73536-88-6 | [2] |
| Boiling Point | 278.2±40.0 °C (Predicted) | [1] |
| Density | 1.490±0.06 g/cm³ (Predicted) | [1] |
Applications in Complex Molecule Synthesis
The primary applications of 5-bromo-2,3-dihydro-1H-inden-2-amine in complex molecule synthesis revolve around the functionalization of its aromatic ring and the derivatization of its amino group. These transformations are instrumental in the construction of novel molecular architectures with potential therapeutic value.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the indane ring is amenable to various palladium-catalyzed cross-coupling reactions, which are foundational methods for forming carbon-carbon and carbon-nitrogen bonds.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the bromoindane core and a wide range of organoboron reagents, such as boronic acids and esters. This is a powerful tool for synthesizing biaryl and related structures.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond between the bromoindane and various amines, leading to the synthesis of N-aryl and N-heteroaryl derivatives. This is a key transformation in the development of many CNS-active compounds.
Derivatization of the Primary Amine
The primary amine at the 2-position of the indane ring offers a rich site for chemical modification.
-
N-Alkylation and N-Arylation: The amine can be alkylated or arylated to introduce a variety of substituents, which can significantly influence the pharmacological properties of the resulting molecule.
-
Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, yields amides, providing another avenue for structural diversification.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for key synthetic transformations involving 5-bromo-2,3-dihydro-1H-inden-2-amine. These protocols are based on established methodologies for similar substrates and are intended to serve as a starting point for experimental design.
Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo-2,3-dihydro-1H-inden-2-amine with an arylboronic acid.
Materials:
-
5-bromo-2,3-dihydro-1H-inden-2-amine
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromo-2,3-dihydro-1H-inden-2-amine (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2,3-dihydro-1H-inden-2-amine.
Quantitative Data (Hypothetical):
The following table presents hypothetical yield and purity data for the Suzuki-Miyaura coupling with various arylboronic acids, based on typical outcomes for similar reactions.
| Arylboronic Acid | Product | Yield (%) | Purity (%) |
| Phenylboronic acid | 5-phenyl-2,3-dihydro-1H-inden-2-amine | 85 | >98 |
| 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2,3-dihydro-1H-inden-2-amine | 82 | >98 |
| 3-Pyridylboronic acid | 5-(pyridin-3-yl)-2,3-dihydro-1H-inden-2-amine | 75 | >95 |
Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 2: Buchwald-Hartwig Amination with an Aniline
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of 5-bromo-2,3-dihydro-1H-inden-2-amine with an aniline derivative.
Materials:
-
5-bromo-2,3-dihydro-1H-inden-2-amine
-
Aniline derivative (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add 5-bromo-2,3-dihydro-1H-inden-2-amine (1.0 mmol), the aniline derivative (1.1 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) to a Schlenk tube.
-
Add toluene (5 mL) to the tube.
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-5-amino-2,3-dihydro-1H-indene derivative.
Quantitative Data (Hypothetical):
The following table provides hypothetical yield and purity data for the Buchwald-Hartwig amination with various anilines, based on typical results for similar reactions.
| Aniline Derivative | Product | Yield (%) | Purity (%) |
| Aniline | N-phenyl-2,3-dihydro-1H-inden-5-amine | 90 | >98 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-2,3-dihydro-1H-inden-5-amine | 88 | >98 |
| 2-Aminopyridine | N-(pyridin-2-yl)-2,3-dihydro-1H-inden-5-amine | 78 | >95 |
Experimental Workflow:
Caption: Workflow for Buchwald-Hartwig Amination.
Application in Drug Discovery: Synthesis of Serotonin Receptor Ligands
Derivatives of 2-aminoindane are known to interact with serotonin (5-HT) receptors, making them attractive scaffolds for the development of novel treatments for a variety of central nervous system disorders, including depression, anxiety, and schizophrenia.[3][4] The ability to functionalize the 5-position of the indane ring of 5-bromo-2,3-dihydro-1H-inden-2-amine allows for the systematic exploration of the structure-activity relationship (SAR) of these compounds.
Potential Signaling Pathway Involvement
Ligands targeting the 5-HT₁A receptor, a G-protein coupled receptor (GPCR), can modulate downstream signaling pathways. Activation of the 5-HT₁A receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP). This, in turn, can influence the activity of protein kinase A (PKA) and downstream transcription factors.
Caption: Simplified 5-HT1A Receptor Signaling Pathway.
Conclusion
5-bromo-2,3-dihydro-1H-inden-2-amine is a highly valuable and versatile starting material for the synthesis of complex molecules, particularly in the context of drug discovery. The protocols and information provided in these application notes offer a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential therapeutic applications. The ability to perform both cross-coupling reactions at the 5-position and derivatization at the 2-amino position provides a powerful platform for generating diverse chemical libraries for biological screening.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-bromo-2,3-dihydro-1H-inden-2-amine | C9H10BrN | CID 11298795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new serotonin 5-HT7 receptor ligands. Determinants of 5-HT7/5-HT1A receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enzyme Inhibition and Receptor Binding Studies
Of course. Here are the detailed Application Notes and Protocols on the role of enzyme inhibition and receptor binding studies.
I. Enzyme Inhibition Studies
Introduction
Enzyme inhibition assays are fundamental in drug discovery and development.[1] They are experimental procedures designed to measure the reduction in an enzyme's activity caused by a specific chemical compound, known as an inhibitor.[1] Many drugs, from antibiotics to cancer therapies, function by inhibiting the activity of specific enzymes.[1] These studies are crucial for determining the potency of an inhibitor and understanding its mechanism of action, which guides the optimization of lead compounds.
Principles of Enzyme Inhibition
Enzyme inhibitors are molecules that bind to enzymes and decrease their catalytic activity.[] They are broadly classified based on their mechanism of action. The primary reversible inhibition mechanisms include:
-
Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, directly competing with the substrate.[][3][4] This type of inhibition can be overcome by increasing the substrate concentration.[3] In competitive inhibition, the maximal reaction rate (Vmax) remains unchanged, but the Michaelis constant (Km) increases.[]
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site.[3][5] This binding alters the enzyme's conformation, reducing its efficiency regardless of whether the substrate is bound.[3][5] Consequently, non-competitive inhibition reduces Vmax while the Km remains unchanged.[][5]
-
Mixed Inhibition: In this modality, the inhibitor can bind to the enzyme whether or not the enzyme has already bound the substrate, typically at an allosteric site.[6] It affects both the Vmax (decreases) and the Km (can increase or decrease).[6]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme.[6] This type of inhibition leads to a decrease in both Vmax and Km.
These mechanisms are critical for understanding how a drug interacts with its target enzyme and for interpreting kinetic data.
Application Note 1: Determining Inhibitor Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a quantitative measure indicating the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[7] It is a standard measure of an inhibitor's potency in pharmacological research.[7][8]
Caption: Workflow for determining the IC50 value of an enzyme inhibitor.
This protocol describes the determination of the IC50 value for an inhibitor of a protease using a chromogenic substrate. The cleavage of the substrate releases a colored product (p-nitroanilide, pNA), which can be measured spectrophotometrically at 405 nm.[9]
Materials:
-
Purified enzyme (e.g., Trypsin)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide, BApNA)[10]
-
Test inhibitor compound
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.2, 20 mM CaCl2)[10]
-
Solvent for inhibitor (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Solutions: Prepare stock solutions of the enzyme, substrate, and inhibitor in appropriate solvents.[9] Create a series of dilutions of the inhibitor stock solution in the assay buffer.[9]
-
Assay Setup: In a 96-well plate, set up the reactions in triplicate. For each reaction, add the assay buffer, a fixed concentration of the enzyme, and the varying concentrations of the inhibitor.[9] Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubation: Pre-incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.[9]
-
Reaction Initiation: Start the enzymatic reaction by adding a fixed concentration of the substrate to all wells.[9]
-
Data Collection: Immediately place the plate in a microplate reader. Measure the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for 10-20 minutes to determine the initial reaction velocity (V₀).[9]
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration from the slope of the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration at the inflection point of the curve.[11]
-
| Inhibitor Conc. (nM) | log[Inhibitor] | Avg. Reaction Rate (mOD/min) | % Inhibition |
| 0 (Control) | - | 50.0 | 0 |
| 1 | 0 | 45.1 | 9.8 |
| 3 | 0.48 | 38.5 | 23.0 |
| 10 | 1 | 25.5 | 49.0 |
| 30 | 1.48 | 12.0 | 76.0 |
| 100 | 2 | 4.9 | 90.2 |
| 300 | 2.48 | 2.6 | 94.8 |
From a non-linear regression fit of this data, the calculated IC50 would be approximately 10.2 nM.
Application Note 2: Determining Inhibition Mechanism and Ki
While IC50 is a useful measure of potency, it is dependent on experimental conditions like substrate concentration.[7][12] The inhibition constant (Ki) is a more fundamental, thermodynamic measure of an inhibitor's affinity for an enzyme and is independent of substrate concentration.[11][13] Determining the Ki and the mechanism of inhibition provides deeper insight into the drug-target interaction.
Caption: Binding schemes for competitive and non-competitive inhibition.
This protocol involves measuring enzyme kinetics at various substrate concentrations in the presence and absence of a fixed concentration of the inhibitor.
Procedure:
-
Experimental Setup: Prepare a range of substrate concentrations. For each substrate concentration, set up reactions with no inhibitor (control) and with at least two different fixed concentrations of the test inhibitor.
-
Kinetic Measurements: Following the steps in Protocol 1 (Data Collection), determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Data Analysis:
-
For each inhibitor concentration, plot 1/V₀ versus 1/[S] (a Lineweaver-Burk plot).
-
Analyze the pattern of the lines to determine the inhibition mechanism:
-
Calculate the apparent Km and Vmax values from the intercepts of each line.
-
Use the Cheng-Prusoff equation to calculate the Ki value from the previously determined IC50.[7] The specific form of the equation depends on the mechanism of inhibition.[7][13]
-
For competitive inhibition: Ki = IC50 / (1 + [S]/Km)[14]
-
For non-competitive inhibition: Ki = IC50
-
-
| Inhibition Type | Vmax | Km | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect on the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Mixed | Decreases | Increases or Decreases | Lines intersect left of the y-axis |
II. Receptor Binding Studies
Introduction
Receptor binding assays are a cornerstone of pharmacology, used to quantify the interaction between a ligand (e.g., a drug, hormone, or neurotransmitter) and its receptor.[15][16] These assays are essential for characterizing the affinity of a drug for its target, determining receptor density in a tissue, and screening compound libraries for new leads.[16][17] Radioligand binding assays, which use a radioactively labeled ligand, are considered a gold standard due to their high sensitivity and robustness.[16][17]
Application Note 3: Characterizing Receptor-Ligand Interactions (Saturation Binding)
Saturation binding assays are performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[17][18] Kd is a measure of the affinity of a ligand for its receptor—a lower Kd signifies higher affinity. Bmax represents the total concentration of receptors in the sample.[17]
Caption: Workflow for a radioligand saturation binding experiment.
This protocol describes a filtration-based saturation binding assay using a membrane preparation.
Materials:
-
Receptor source (e.g., cell membranes expressing the target receptor)
-
Radioligand (e.g., ³H-labeled antagonist)
-
Unlabeled ligand (for determining non-specific binding)
-
Binding Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4)[14]
-
Glass fiber filters (e.g., GF/C)
-
Vacuum filtration manifold
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Prepare cell or tissue homogenates and isolate the membrane fraction by centrifugation.[14] Resuspend the membrane pellet in binding buffer.
-
Assay Setup: Set up two sets of tubes. In the "Total Binding" set, add a fixed amount of membrane protein and increasing concentrations of the radioligand.[14] In the "Nonspecific Binding (NSB)" set, add the same components plus a high concentration of unlabeled ligand to saturate the receptors.
-
Incubation: Incubate all tubes at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[14]
-
Filtration: Rapidly terminate the incubation by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[14][17]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.[14]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[14]
-
Data Analysis:
-
Subtract the nonspecific binding counts from the total binding counts at each concentration to obtain specific binding.[14]
-
Plot the specific binding (in fmol/mg protein) against the concentration of the radioligand.
-
Fit the data to a one-site binding (hyperbola) equation using non-linear regression to determine the Kd and Bmax values.
-
| [Radioligand] (nM) | Total Binding (CPM) | Nonspecific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 1550 | 150 | 1400 |
| 0.5 | 5800 | 500 | 5300 |
| 1.0 | 9100 | 1000 | 8100 |
| 2.0 | 13200 | 2000 | 11200 |
| 5.0 | 17800 | 5000 | 12800 |
| 10.0 | 19500 | 10000 | 9500 |
| 20.0 | 22100 | 20000 | 2100 |
Analysis of this data via non-linear regression would yield a Kd (affinity constant) and Bmax (receptor density).
Application Note 4: Assessing Compound Affinity (Competition Binding)
Competition binding assays are used to determine the affinity of an unlabeled test compound by measuring its ability to compete with a radioligand for binding to a receptor.[17] The result is expressed as an IC50, which can then be converted to an inhibition constant (Ki).[7]
Caption: Competition between a radioligand and an unlabeled inhibitor.
This protocol is very similar to the saturation assay but uses a fixed concentration of radioligand and varying concentrations of the unlabeled test compound.
Procedure:
-
Assay Setup: In a series of tubes, add a fixed amount of membrane protein, a fixed concentration of radioligand (typically at or below its Kd), and increasing concentrations of the unlabeled competing test compound.[14][17]
-
Controls: Include tubes for total binding (no competitor) and nonspecific binding (excess unlabeled known ligand).
-
Execution: Follow the Incubation, Filtration, and Counting steps as described in Protocol 3.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50 of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant (determined from a saturation assay).[7]
-
| Competitor Conc. (nM) | log[Competitor] | Avg. Specific Binding (CPM) | % Specific Binding |
| 0 (Total) | - | 8100 | 100 |
| 0.1 | -1 | 7950 | 98.1 |
| 1 | 0 | 6800 | 84.0 |
| 10 | 1 | 4200 | 51.9 |
| 100 | 2 | 1500 | 18.5 |
| 1000 | 3 | 350 | 4.3 |
From this data, the IC50 is approximately 9.3 nM. Using the Cheng-Prusoff equation, this would be converted to a Ki value.
III. Key Signaling Pathways in Drug Discovery
Understanding the downstream consequences of receptor binding is crucial. Many drugs target receptors that initiate complex intracellular signaling cascades.
G Protein-Coupled Receptor (GPCR) Signaling
GPCRs are a large family of seven-transmembrane receptors that activate intracellular G proteins upon ligand binding.[19][20][21][22] The activated G protein then modulates the activity of effector enzymes or ion channels.[20] For example, the Gs alpha subunit stimulates adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP).[19][23]
Caption: Activation of a Gs-coupled GPCR signaling cascade.
Receptor Tyrosine Kinase (RTK) Signaling
RTKs are cell surface receptors for many growth factors and hormones.[24] Ligand binding induces receptor dimerization and subsequent autophosphorylation of tyrosine residues on the intracellular domain.[24][25] These phosphorylated tyrosines serve as docking sites for signaling proteins, initiating downstream cascades like the Ras-MAPK pathway, which is critical for cell proliferation and survival.[25][26]
Caption: Ligand-induced activation of an RTK signaling pathway.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 3. knyamed.com [knyamed.com]
- 4. How Do Competitive and Noncompetitive Enzyme Inhibitors Differ? [synapse.patsnap.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jackwestin.com [jackwestin.com]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. protocols.io [protocols.io]
- 11. courses.edx.org [courses.edx.org]
- 12. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Receptor-Ligand Binding Assays [labome.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 19. journals.physiology.org [journals.physiology.org]
- 20. cusabio.com [cusabio.com]
- 21. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]
- 22. bio.libretexts.org [bio.libretexts.org]
- 23. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 24. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 25. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]
- 26. What is the mechanism of RTK signaling? | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-bromo-2,3-dihydro-1H-inden-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] 5-bromo-2,3-dihydro-1H-inden-2-amine (also known as 5-bromo-2-aminoindane) is a valuable building block in medicinal chemistry, offering a rigid scaffold for the development of novel therapeutic agents. The bromine atom at the 5-position serves as a versatile handle for introducing a wide range of molecular diversity through various cross-coupling reactions.
This document provides detailed application notes and generalized experimental protocols for four key palladium-catalyzed cross-coupling reactions involving 5-bromo-2,3-dihydro-1H-inden-2-amine: the Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling, and Heck Reaction.
Note: The primary amino group in 5-bromo-2,3-dihydro-1H-inden-2-amine can potentially interfere with some coupling reactions or act as a catalyst poison.[2] Therefore, N-protection (e.g., with Boc, Cbz, or as an amide) may be necessary prior to the cross-coupling step. The protocols provided are general starting points and may require optimization for either the free amine or a protected derivative.
General Experimental Workflow
A typical experimental workflow for performing a palladium-catalyzed cross-coupling reaction involves careful setup under an inert atmosphere to prevent catalyst degradation.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species (boronic acid or ester) with an aryl halide.[3] This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.[4]
Data Presentation: Model Reaction Conditions
The following table summarizes representative conditions for Suzuki-Miyaura coupling based on protocols for structurally similar bromo-amino compounds.[2]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15+ |
| 2 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | DME | 80 | 2-4 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 12-18 |
Experimental Protocol (General)
-
To a flame-dried Schlenk flask, add 5-bromo-2,3-dihydro-1H-inden-2-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.3 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[2]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) and repeat this cycle three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[2]
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine.[5][6] This reaction is invaluable for synthesizing arylamines, which are prevalent in pharmaceuticals.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[7]
Data Presentation: Model Reaction Conditions
The following table summarizes representative conditions for Buchwald-Hartwig amination based on protocols for similar bromo-amino substrates.[1]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| 1 | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80-110 |
| 2 | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | Cs₂CO₃ (1.5) | Toluene or Dioxane | 100-110 |
| 3 | tBuBrettPhos Pd G3 (2) | - | LHMDS (2.2) | THF | 65 |
Experimental Protocol (General)
-
To a dry sealed tube or Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv).[1]
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add 5-bromo-2,3-dihydro-1H-inden-2-amine (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Seal the tube tightly and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[8] It is a highly reliable method for the synthesis of arylalkynes.
Catalytic Cycle
Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.
Data Presentation: Model Reaction Conditions
The following table summarizes representative conditions for Sonogashira coupling based on protocols for 5-bromoindole.[9]
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| 1 | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2.0) | DMF | 80 |
| 2 | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2.0) | THF | Reflux |
| 3 | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH (2.0) | Toluene | 60-80 |
Experimental Protocol (General)
-
To a dry Schlenk flask, add 5-bromo-2,3-dihydro-1H-inden-2-amine (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper co-catalyst (CuI, 5 mol%).[9]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add an anhydrous, degassed solvent (e.g., DMF or THF) via syringe.[9]
-
Add the amine base (e.g., Et₃N, 2.0 equiv), followed by the dropwise addition of the terminal alkyne (1.2 equiv).[9]
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until completion, as monitored by TLC.[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Mizoroki-Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.[10][11] The reaction typically favors the formation of the trans isomer.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.[12]
Data Presentation: Model Reaction Conditions
The following table summarizes representative conditions for the Heck reaction based on protocols for similar bromo-amino-pyridine substrates.[1]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| 1 | Pd(OAc)₂ (1) | - | Et₃N (3.0) | DMF | 130 |
| 2 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Na₂CO₃ (2.0) | Acetonitrile | 80-100 |
| 3 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cy₂NMe (2.0) | Dioxane | 100 |
Note: Additives like tetrabutylammonium bromide (TBAB) are sometimes used.[1]
Experimental Protocol (General)
-
In a sealed tube or microwave vial, combine 5-bromo-2,3-dihydro-1H-inden-2-amine (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), and any additive if required (e.g., TBAB, 0.6 equiv).[1]
-
Add an anhydrous solvent (e.g., DMF), the base (e.g., Et₃N, 3.0 equiv), and the alkene (1.5 equiv).[1]
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 130 °C) with stirring. Microwave heating can often reduce reaction times.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. name-reaction.com [name-reaction.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-2,3-dihydro-1H-inden-2-amine Hydrobromide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the purification of this compound, primarily focusing on recrystallization.
Q1: What is the best method to purify crude this compound?
A1: Recrystallization is a highly effective method for purifying amine salts like this compound. It is generally preferred for its ability to yield high-purity crystalline material. The choice of solvent is critical for successful recrystallization.[1] For amine hydrobromide salts, a mixed solvent system, such as ethanol/water or isopropanol/water, is often effective.[1]
Q2: My compound is "oiling out" during cooling instead of forming crystals. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of solid crystals, is a common issue with amine compounds.[2] This often happens if the solution is too concentrated or cooled too quickly. To address this, you can:
-
Reduce Supersaturation: Add a small amount of the primary (more polar) solvent to the hot mixture before cooling.[2]
-
Slow Cooling: Allow the solution to cool gradually to room temperature before further cooling in an ice bath.[2]
-
Use a Seed Crystal: Introduce a tiny crystal of the pure compound to the cooled, supersaturated solution to initiate crystallization.[2]
-
Solvent System Modification: Experiment with different solvent ratios or entirely new solvent systems.[2]
Q3: No crystals are forming even after the solution has cooled. What went wrong?
A3: A failure to crystallize upon cooling is typically due to the solution not being sufficiently supersaturated or the presence of impurities that inhibit crystal formation.[3] Here are some techniques to induce crystallization:
-
Scratching: Gently scratch the inner surface of the flask with a glass rod to create nucleation sites.[1]
-
Seeding: Add a small "seed" crystal of the pure product.[1]
-
Reduce Solvent Volume: If too much solvent was used, carefully evaporate some of it to increase the concentration and then allow the solution to cool again.[1]
-
Lower the Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath or even a freezer.[3]
Q4: The purity of my recrystallized product is still low. What are the next steps?
A4: If a single recrystallization does not yield a product of sufficient purity, consider the following:
-
Repeat Recrystallization: A second recrystallization can often remove remaining impurities.
-
Charcoal Treatment: If colored impurities are present, adding activated charcoal to the hot solution before filtration can help remove them. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.
-
Chromatography: If recrystallization fails to provide the desired purity, silica gel column chromatography may be necessary. For basic compounds like amines, it is often beneficial to add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent to prevent streaking on the column.[4]
Q5: My final yield is very low. How can I improve it?
A5: A low yield can result from several factors during recrystallization:
-
Using too much solvent: This will result in a significant amount of the product remaining in the mother liquor.[5] You can try to recover some of this by concentrating the mother liquor and performing a second crystallization.[5]
-
Premature crystallization: If the product crystallizes during hot filtration, you will lose a portion of your material. Ensure your funnel and receiving flask are pre-heated.[3]
-
Washing with too much cold solvent: While washing the collected crystals is necessary to remove residual impurities, using an excessive amount of solvent will dissolve some of your product. Use a minimal amount of ice-cold solvent for washing.
Quantitative Data
The selection of a suitable solvent system is paramount for achieving both high purity and a good yield. The following table provides illustrative data on the purification of this compound using different solvent systems. Note: This data is representative and actual results may vary based on the initial purity of the crude material and the specific experimental conditions.
| Solvent System (v/v) | Purity of Crude Product (%) | Purity of Recrystallized Product (%) | Yield (%) | Observations |
| Ethanol/Water (9:1) | 85 | 98.5 | 80 | Good crystal formation upon slow cooling. |
| Isopropanol/Water (8:2) | 85 | 99.1 | 75 | Slower crystallization, but larger crystals. |
| Methanol | 85 | 97.2 | 65 | High solubility, making it difficult to recover a high yield. |
| Acetone/Hexane (1:1) | 85 | 96.5 | 70 | Faster crystallization, smaller needle-like crystals. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general methodology for the purification of this compound by recrystallization. The optimal solvent ratios may need to be determined empirically.
Materials:
-
Crude this compound
-
Primary solvent (e.g., Ethanol or Isopropanol)
-
Anti-solvent (e.g., Deionized Water)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Vacuum source
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and gently heat the mixture with stirring until the solid dissolves completely.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to avoid premature crystallization.[1]
-
Induce Crystallization: To the hot, clear solution, slowly add the anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of the primary solvent until the solution becomes clear again.[1]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed during this time. For maximum recovery, the flask can then be placed in an ice bath for about 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of an ice-cold mixture of the recrystallization solvents.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Diagram 1: General Workflow for Purification and Troubleshooting
Caption: Workflow for the purification and troubleshooting of this compound.
References
common side reactions in the synthesis of 5-bromo-2,3-dihydro-1H-inden-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-2,3-dihydro-1H-inden-2-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 5-bromo-2,3-dihydro-1H-inden-2-amine, primarily focusing on the common synthetic route of reductive amination of 5-bromo-2,3-dihydro-1H-inden-2-one.
Issue 1: Low or No Product Formation
Q: I am not observing any significant formation of the desired 5-bromo-2,3-dihydro-1H-inden-2-amine. What are the potential causes and how can I troubleshoot this?
A: Low or no product yield in the reductive amination of 5-bromo-2,3-dihydro-1H-inden-2-one can stem from several factors related to the imine formation and reduction steps.
Potential Causes and Solutions:
-
Inefficient Imine Formation: The initial condensation of the ketone with an ammonia source to form the imine is a crucial equilibrium-driven step.
-
Ammonia Source: Ensure an adequate excess of the ammonia source is used. Common sources include ammonium acetate or a solution of ammonia in an alcohol.
-
pH Control: The pH of the reaction mixture is critical. For imine formation, slightly acidic conditions (pH 4-6) are often optimal to catalyze the reaction without protonating the amine nucleophile excessively. Acetic acid can be used to adjust the pH.
-
Water Removal: The formation of the imine produces water. Removing this water can shift the equilibrium towards the product. The use of dehydrating agents like molecular sieves can be beneficial.
-
-
Ineffective Reduction of the Imine: The choice and handling of the reducing agent are critical for the subsequent reduction of the imine to the amine.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are selective for the imine over the ketone starting material. Ensure the reagent is fresh and has been stored under anhydrous conditions.
-
Reaction Conditions: The reduction is typically carried out in a protic solvent like methanol or ethanol. Ensure the temperature and reaction time are appropriate. If the reaction is sluggish, a gentle increase in temperature may be necessary.
-
-
Degradation of Starting Material or Product: The starting material or product may be unstable under the reaction conditions.
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and check for the disappearance of the starting material and the appearance of the product and any side products.
-
Issue 2: Presence of Significant Impurities in the Crude Product
Q: My crude product shows multiple spots on TLC/peaks in GC-MS. What are the likely side reactions and how can I minimize them?
A: The presence of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Mitigation Strategies:
-
Reduction of the Ketone: The most common side product is the corresponding alcohol, 5-bromo-2,3-dihydro-1H-inden-2-ol, formed by the reduction of the ketone starting material.
-
Mitigation: Use a reducing agent that is more selective for the imine over the carbonyl group, such as NaBH₃CN or NaBH(OAc)₃. Adding the reducing agent after allowing sufficient time for imine formation can also minimize this side reaction.
-
-
Dehalogenation: The bromo-substituent on the aromatic ring can be susceptible to reduction, leading to the formation of 2,3-dihydro-1H-inden-2-amine.
-
Mitigation: This is more likely with stronger reducing agents or catalytic hydrogenation. Mild reducing agents like NaBH₃CN are less likely to cause dehalogenation. Careful control of reaction conditions, such as temperature and reaction time, is crucial.[1]
-
-
Over-alkylation: If a primary amine is used as the nitrogen source, there is a possibility of the product amine reacting further with the ketone to form a secondary amine impurity. In the case of using ammonia, this is less of a concern for the formation of the primary amine.
-
Unreacted Starting Material: Incomplete conversion will result in the presence of 5-bromo-2,3-dihydro-1H-inden-2-one in the final product.
-
Mitigation: Ensure sufficient reaction time and an adequate amount of the ammonia source and reducing agent. Monitor the reaction to completion.
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to isolate the pure 5-bromo-2,3-dihydro-1H-inden-2-amine from the reaction mixture. What purification strategies are effective?
A: The basic nature of the amine product allows for specific purification strategies.
Purification Methods:
-
Acid-Base Extraction: This is a highly effective method for separating the basic amine product from neutral or acidic impurities.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and wash it with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography can be used.
-
Eluent System: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. A small amount of a basic modifier, such as triethylamine (typically 0.1-1%), should be added to the eluent to prevent the amine from tailing on the acidic silica gel.
-
-
Crystallization: If the final product is a solid, crystallization from a suitable solvent system can be an effective final purification step.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 5-bromo-2,3-dihydro-1H-inden-2-amine?
A1: The most common and direct method is the reductive amination of 5-bromo-2,3-dihydro-1H-inden-2-one using a source of ammonia and a suitable reducing agent.
Q2: Which reducing agent is best for this synthesis?
A2: Sodium cyanoborohydride (NaBH₃CN) is a good choice as it is selective for the reduction of the intermediate imine in the presence of the ketone starting material and is less likely to cause dehalogenation compared to more powerful reducing agents.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective and often safer alternative.[3]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method. Use an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) and a suitable visualization technique (e.g., UV light and/or a potassium permanganate stain). Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.
Q4: What are the expected spectroscopic data for 5-bromo-2,3-dihydro-1H-inden-2-amine?
A4: While a specific experimental spectrum is not available in the provided search results, one can predict the key features:
-
¹H NMR: Expect signals for the aromatic protons, the benzylic protons (CH₂), and the methine proton (CH) adjacent to the amine group. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: Expect distinct signals for the carbon atoms in the aromatic ring (some of which will be split due to the bromine substituent), the benzylic carbons, and the carbon bearing the amino group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Data Presentation
Table 1: Summary of Reagents and Potential Side Products in the Reductive Amination of 5-bromo-2,3-dihydro-1H-inden-2-one
| Reagent/Product | Molar Mass ( g/mol ) | Role/Type | Potential Issues/Comments |
| 5-bromo-2,3-dihydro-1H-inden-2-one | 211.05 | Starting Material | - |
| Ammonia (or source like NH₄OAc) | 17.03 (as NH₃) | Nitrogen Source | Use in excess to drive imine formation. |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | Reducing Agent | Selective for imine reduction. Toxic. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | Reducing Agent | Safer alternative to NaBH₃CN. |
| 5-bromo-2,3-dihydro-1H-inden-2-amine | 212.09 | Desired Product | - |
| 5-bromo-2,3-dihydro-1H-inden-2-ol | 213.08 | Side Product | From reduction of the starting ketone. |
| 2,3-dihydro-1H-inden-2-amine | 133.19 | Side Product | From dehalogenation of the desired product. |
Experimental Protocols
Key Experiment: Reductive Amination of 5-bromo-2,3-dihydro-1H-inden-2-one
This is a general protocol based on standard reductive amination procedures. Optimal conditions may need to be determined empirically.
Materials:
-
5-bromo-2,3-dihydro-1H-inden-2-one
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Acetic acid (glacial)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 5-bromo-2,3-dihydro-1H-inden-2-one (1.0 eq) and ammonium acetate (5-10 eq).
-
Add anhydrous methanol to dissolve the solids.
-
Adjust the pH of the mixture to approximately 6 with glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a separate container, dissolve sodium cyanoborohydride (1.5-2.0 eq) in a small amount of anhydrous methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction may take several hours to overnight to complete.
-
Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of 1M HCl until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Add water and dichloromethane to the residue.
-
Separate the layers. Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and proceed with an acid-base extraction for purification as described in the "Difficulty in Product Purification" section.
-
Dry the final organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-2,3-dihydro-1H-inden-2-amine.
-
Further purification can be achieved by column chromatography or crystallization if necessary.
Visualizations
Caption: Synthetic pathway for 5-bromo-2,3-dihydro-1H-inden-2-amine.
Caption: Troubleshooting workflow for the synthesis.
Caption: Common side reactions in the synthesis.
References
- 1. US10544087B2 - Process for the reductive amination of halogen-containing substrates - Google Patents [patents.google.com]
- 2. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Synthesis of 5-bromo-2,3-dihydro-1H-inden-2-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of 5-bromo-2,3-dihydro-1H-inden-2-amine. The following sections detail troubleshooting for common issues, frequently asked questions (FAQs), experimental protocols, and comparative data to improve reaction yields.
Troubleshooting Guides and FAQs
This section addresses specific challenges that may be encountered during the synthesis of 5-bromo-2,3-dihydro-1H-inden-2-amine, primarily focusing on the reductive amination of 5-bromo-2-indanone.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the reductive amination of 5-bromo-2-indanone can stem from several factors. A primary reason is often incomplete formation of the intermediate imine or enamine before the reduction step. To address this, consider the following:
-
pH Control: The formation of the imine intermediate is pH-sensitive. An acidic catalyst, such as acetic acid, is often necessary to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic. Optimal pH is typically weakly acidic.
-
Water Removal: The formation of the imine from the ketone and amine is a reversible reaction that produces water. Removing water as it is formed can drive the equilibrium towards the imine, thus improving the overall yield. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
-
Reaction Time for Imine Formation: Ensure sufficient time is allowed for the imine to form before adding the reducing agent. Monitoring the reaction by TLC or LC-MS can help determine the optimal time.
-
Choice of Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is often preferred as it is selective for the imine over the ketone starting material. Sodium triacetoxyborohydride (STAB) is another effective and less toxic alternative. Standard sodium borohydride (NaBH₄) can also be used, but it may also reduce the starting ketone, leading to the formation of 5-bromo-2,3-dihydro-1H-inden-2-ol as a byproduct.
Q2: I am observing significant amounts of a byproduct that appears to be the corresponding alcohol. How can I minimize its formation?
A2: The formation of 5-bromo-2,3-dihydro-1H-inden-2-ol is a common side reaction, especially when using less selective reducing agents. To minimize this:
-
Use a Selective Reducing Agent: As mentioned, NaBH₃CN or STAB are more selective for the imine/iminium ion over the ketone. If you are using NaBH₄, switching to one of these reagents is highly recommended.
-
Stepwise Procedure: Instead of a one-pot reaction, consider a two-step process. First, form the imine under optimal conditions, and you may even consider isolating it. Then, in a separate step, reduce the purified imine. This will prevent the reducing agent from coming into contact with the unreacted ketone.
Q3: My final product is difficult to purify. What are some effective purification strategies?
A3: The basic nature of the amine product allows for straightforward purification strategies.
-
Acid-Base Extraction: An effective method is to perform an acid-base extraction. Dissolve the crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash with an acidic solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
-
Crystallization: The product can often be purified by crystallization, either as the free base or as a salt (e.g., hydrochloride or hydrobromide). Experiment with different solvents to find a suitable system for recrystallization.
-
Column Chromatography: If other methods fail, silica gel column chromatography can be used. A typical eluent system would be a gradient of methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent the amine from streaking on the silica gel.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction.
-
TLC Analysis: Use a suitable eluent system (e.g., 10% methanol in dichloromethane) to separate the starting material (5-bromo-2-indanone), the intermediate imine (if stable enough to be observed), and the final amine product. The ketone will be less polar than the amine. Staining with ninhydrin can be used to specifically visualize the primary amine product.
-
LC-MS Analysis: For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of the starting material and the formation of the product and any byproducts, confirming their identities by their mass-to-charge ratio.
Quantitative Data Presentation
The yield of 5-bromo-2,3-dihydro-1H-inden-2-amine is highly dependent on the chosen synthetic route and reaction conditions. Below is a summary of expected yields for different methodologies.
| Synthetic Method | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Notes |
| Reductive Amination | 5-bromo-2-indanone | NH₄OAc, NaBH₃CN, Methanol | 60-80 | >95 | A common and effective one-pot method. Yield can be optimized by controlling pH and reaction time. |
| Leuckart Reaction | 5-bromo-2-indanone | Ammonium formate or Formamide, High Temp. | 40-60 | >90 | Requires high temperatures (160-185°C). The primary product is often the N-formyl derivative, which requires a subsequent hydrolysis step. |
| Oxime Reduction | 5-bromo-2-indanone oxime | Na/Hg amalgam, Ethanol or H₂, Pd/C | 50-70 | >95 | A two-step process starting from the ketone. The reduction of the oxime can be achieved through various methods. |
Experimental Protocols
Method 1: Reductive Amination using Sodium Cyanoborohydride
This protocol describes a one-pot synthesis of 5-bromo-2,3-dihydro-1H-inden-2-amine from 5-bromo-2-indanone.
Materials:
-
5-bromo-2-indanone
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 5-bromo-2-indanone (1 equivalent) in methanol, add ammonium acetate (10 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.
-
Slowly add sodium cyanoborohydride (1.5 equivalents) to the reaction mixture in portions.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in dichloromethane and wash with 1M HCl.
-
Separate the aqueous layer and basify it to pH > 10 with 1M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography or crystallization.
Method 2: Leuckart Reaction
This protocol outlines the synthesis via the Leuckart reaction, which involves high temperatures and results in the N-formyl intermediate.
Materials:
-
5-bromo-2-indanone
-
Ammonium formate
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, mix 5-bromo-2-indanone (1 equivalent) and ammonium formate (5-7 equivalents).
-
Heat the mixture to 160-185°C for 4-6 hours. The reaction mixture will become viscous.
-
Cool the mixture to room temperature and add concentrated HCl.
-
Reflux the mixture for an additional 4-8 hours to hydrolyze the N-formyl intermediate.
-
Cool the reaction mixture and make it strongly basic with a concentrated NaOH solution.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers, dry over a suitable drying agent, and concentrate to obtain the crude amine.
-
Purify the product as described in the previous method.
Visualizations
Synthesis Pathway
Caption: General synthesis pathway via reductive amination.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Logical Relationship of Key Parameters
Caption: Key parameters influencing the yield and purity of the final product.
Technical Support Center: Preventing Over-bromination in Indole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent over-bromination during indole synthesis.
Troubleshooting Guides
Issue: Formation of Di- or Poly-brominated Indoles
When direct bromination of an unprotected indole is attempted, the high reactivity of the pyrrole ring often leads to multiple bromination events. The C3 position is particularly susceptible to electrophilic attack, followed by further substitution.
Root Cause Analysis and Solutions:
| Potential Cause | Recommended Solution |
| Excess Brominating Agent | Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 equivalent for mono-bromination. Consider slow, dropwise addition of the reagent to the reaction mixture. |
| High Reaction Temperature | Perform the reaction at a lower temperature. Many bromination reactions can be carried out at 0°C or even lower to improve selectivity. |
| Highly Activating Substituents | Electron-donating groups on the indole ring increase its reactivity, making it more prone to over-bromination. Consider using a milder brominating agent or protecting the indole nitrogen. |
| Inappropriate Solvent | The choice of solvent can influence the reactivity of the brominating agent. Experiment with less polar solvents to temper the reaction. |
| Direct Bromination of Unprotected Indole | Direct bromination of unprotected indole is notoriously unselective.[1] It is highly recommended to use a protecting group on the indole nitrogen to direct bromination to the desired position and prevent over-bromination. |
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of brominated products instead of a single, mono-brominated indole?
A1: The indole nucleus is an electron-rich heterocycle, making it highly reactive towards electrophiles like bromine. The C3 position of the pyrrole ring is the most nucleophilic and reacts very rapidly.[2] Once the first bromine is added, the ring can still be reactive enough to undergo further bromination, especially if a potent brominating agent or excess reagent is used. This leads to the formation of di- and poly-brominated side products.[1]
Q2: How can I selectively brominate the C5 position of the indole ring?
A2: To achieve selective bromination at the C5 position on the benzene ring, it is typically necessary to protect the more reactive sites on the pyrrole ring, namely the nitrogen and the C3 position. A common strategy involves the protection of the indole nitrogen, for example, with a tosyl or a Boc group. This directs the electrophilic attack to the benzene portion of the molecule.
Q3: What are some alternative brominating agents to elemental bromine that offer better control?
A3: N-Bromosuccinimide (NBS) is a widely used reagent that provides a low concentration of bromine in the reaction mixture, which can help control the reaction rate and improve selectivity.[2] Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and pyridinium bromide perbromide can also offer milder and more selective bromination.[3] For highly specific applications, enzymatic bromination using halogenases is an emerging green chemistry approach.
Q4: Can reaction conditions be modified to prevent over-bromination without using protecting groups?
A4: While challenging, some control can be exerted by carefully optimizing reaction conditions. This includes using a less reactive brominating agent, lowering the reaction temperature significantly (e.g., to -78°C), using a solvent that can moderate the reactivity, and ensuring slow and controlled addition of the brominating agent. However, for consistent and high-yield selective mono-bromination, especially at positions other than C3, protecting group strategies are generally more reliable.
Quantitative Data on Bromination Methods
The following table summarizes the yield and selectivity of various indole bromination methods found in the literature. This data can help in selecting an appropriate method for a specific synthetic goal.
| Indole Substrate | Brominating Agent | Solvent | Temperature (°C) | Position of Bromination | Yield (%) | Reference |
| Indole | NBS | Dichloromethane | 40 | 3 | 94 | [4] |
| Indole | Pyridinium bromide perbromide | Pyridine | Not specified | 3 | 60-70 | [3] |
| 2-Methylindole | NBS | Dichloromethane | 40 | 3 | High | [4] |
| 5-Methoxyindole | NBS | Dichloromethane | 40 | 3 | High | [4] |
| Indole | Electrochemical (nBu4NBr/NH4Br) | Acetonitrile | Room Temp | 3 | 81 | [5][6] |
| 2H-Indazoles | DBDMH | Ethanol | 40 | 3 | High | [7] |
Experimental Protocols
Protocol 1: Selective Mono-bromination of Indole at the C3 Position using NBS
This protocol describes a general procedure for the selective mono-bromination of indole at the C3 position using N-Bromosuccinimide (NBS).
Materials:
-
Indole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve indole (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (1.0 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding saturated sodium bicarbonate solution.
-
Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Enzymatic Bromination of Indole
This protocol provides a general outline for the enzymatic bromination of indole, a green and highly selective method.
Materials:
-
Indole
-
Halogenase enzyme (e.g., RebH variant)
-
Flavin adenine dinucleotide (FAD)
-
NADH
-
Glucose and Glucose dehydrogenase (for cofactor regeneration)
-
Sodium bromide (NaBr)
-
Phosphate buffer (pH 7.5)
Procedure:
-
Prepare a reaction mixture containing indole, NaBr, FAD, NADH, and glucose in a phosphate buffer.
-
Add the halogenase enzyme and glucose dehydrogenase to initiate the reaction.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) with gentle shaking.
-
Monitor the formation of the 3-bromoindole product using LC-MS.
-
After the reaction is complete, stop the reaction by heat inactivation or by adding a quenching agent.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the product using standard chromatographic techniques.
Visualizations
Troubleshooting Workflow for Over-bromination
References
- 1. Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles | Semantic Scholar [semanticscholar.org]
- 2. vc.bridgew.edu [vc.bridgew.edu]
- 3. researchgate.net [researchgate.net]
- 4. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions. Below you will find answers to frequently asked questions and solutions to common experimental issues.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific challenges encountered during the Suzuki-Miyaura coupling, providing targeted advice for reaction optimization.
Problem 1: Low to No Yield of Desired Product
Q: My Suzuki-Miyaura reaction is resulting in a low yield or no product at all. What are the primary factors I should investigate?
A: A low or nonexistent yield is the most common issue and can stem from several sources. A systematic check of your reagents and reaction conditions is the best approach.
-
Reagent Quality & Stability:
-
Boronic Acid/Ester Instability: Boronic acids, especially electron-deficient ones, are susceptible to degradation via protodeboronation, where the C-B bond is cleaved.[1] Consider using fresh, high-purity boronic acid. For particularly unstable compounds, converting them to more robust derivatives like pinacol esters, MIDA boronates, or aryltrifluoroborates can prevent premature decomposition.[1][2]
-
Catalyst & Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. Phosphine ligands are prone to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere. The formation of palladium black (precipitated Pd nanoparticles) indicates catalyst decomposition and loss of activity.[3][4]
-
Aryl Halide Reactivity: The reactivity of the electrophile is critical. The general trend is I > Br > OTf >> Cl.[1] Couplings involving aryl chlorides are significantly more challenging and often demand specialized, highly active catalyst systems with electron-rich, bulky ligands.[3]
-
-
Reaction Conditions:
-
Insufficient Degassing: Oxygen can deactivate the palladium catalyst, leading to lower yields and an increase in side reactions like homocoupling.[1][5] It is crucial to use anhydrous, degassed solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
Suboptimal Base or Solvent: The choice of base and solvent is highly interdependent and substrate-specific. An inappropriate base may not efficiently promote the transmetalation step, while poor solubility of reagents can hinder the reaction. A screening of different bases and solvents is often necessary.[6][7]
-
Incorrect Temperature: If the reaction is slow, a higher temperature may be required to overcome the activation energy, especially for less reactive substrates like aryl chlorides.[5] Conversely, if side reactions are prevalent, lowering the temperature might be beneficial.[7]
-
A logical workflow for troubleshooting low yields can help systematically identify the issue.
Problem 2: Significant Side Reactions are Observed
Q: My reaction is yielding significant byproducts. How can I identify and minimize them?
A: Several side reactions can compete with the desired cross-coupling, reducing the yield and complicating purification. The most common are protodeboronation, homocoupling, and dehalogenation.
-
Protodeboronation: This is the cleavage of the C–B bond of the organoboron reagent, replacing it with a C-H bond. It is a major side reaction, especially with electron-deficient or heteroaryl boronic acids.[1]
-
Solution: Use milder bases (e.g., K₃PO₄, KF), anhydrous conditions, and shorter reaction times.[1] Protecting the boronic acid as a more stable pinacol ester or MIDA boronate is highly effective as it allows for the slow release of the active boronic acid, minimizing its concentration and the rate of protodeboronation.[1][2]
-
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct (Ar-Ar). It is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[4][5]
-
Dehalogenation: This involves the replacement of the halide on the electrophile with a hydrogen atom. This can occur when the palladium complex abstracts a hydride from another component in the mixture, such as an amine base or alcohol solvent.[3]
-
Solution: Avoid amine bases or alcohol solvents if dehalogenation is a significant issue. Screening alternative bases and solvents is recommended.
-
Problem 3: Choosing the Right Reaction Components
Q: How do I select the optimal catalyst, ligand, base, and solvent for my specific substrates?
A: While there is no universal system, understanding the role of each component can guide your selection process. Optimization often requires screening several combinations.[3]
-
Catalyst/Ligand: The combination of the palladium source and ligand is crucial for catalytic activity.
-
For challenging substrates (e.g., aryl chlorides, sterically hindered partners): Use bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5] These ligands promote the difficult oxidative addition step and stabilize the catalyst.[5][8]
-
For general couplings: Standard catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with PPh₃ can be effective.[9]
-
-
Base: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[5][6] Its strength and solubility are key factors.
-
Common choices: Inorganic bases like K₂CO₃, Na₂CO₃, and K₃PO₄ are widely used.[5]
-
For challenging couplings: Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[5]
-
For sensitive functional groups: Milder bases like KF or organic amines may be necessary, though they can sometimes lead to other side reactions.[1]
-
-
Solvent: The solvent must solubilize the reagents and facilitate the reaction.
-
Common choices: Ethereal solvents (Dioxane, THF), aromatic hydrocarbons (Toluene), and polar aprotic solvents (DMF) are frequently used, often with water as a co-solvent.[3]
-
Biphasic systems (e.g., Toluene/Water): These are common and often very effective. Vigorous stirring is essential to ensure mixing between the organic and aqueous phases.[10]
-
The following decision tree illustrates a general approach to selecting reaction components.
Data Presentation: Reaction Parameter Screening
Optimizing a Suzuki-Miyaura coupling often involves screening various parameters. The tables below summarize typical starting points and ranges for key components based on literature findings.
Table 1: Comparison of Common Bases
The choice of base is critical for activating the boronic acid.[6] The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system used.[5]
| Base | Formula | Strength | Common Use Cases & Notes |
| Potassium Phosphate | K₃PO₄ | Strong | Often effective for challenging couplings, including those with aryl chlorides.[5] |
| Cesium Carbonate | Cs₂CO₃ | Strong | High solubility in organic solvents; good for difficult couplings.[6] |
| Potassium Carbonate | K₂CO₃ | Medium | A very common and effective general-purpose base.[5] |
| Sodium Carbonate | Na₂CO₃ | Medium | Widely used, often in aqueous solutions. A cost-effective choice.[5][6] |
| Potassium Fluoride | KF | Mild | Used when stronger bases are detrimental; can help mitigate protodeboronation.[1] |
| Triethylamine | Et₃N | Mild (Organic) | Can be used, but may lead to dehalogenation side reactions.[3][7] |
Table 2: Guide to Solvent Selection
Solvents play a key role in solubility and reaction kinetics. Biphasic systems are very common.
| Solvent System | Type | Typical Ratio | Notes |
| Dioxane / Water | Biphasic Ether | 4:1 to 10:1 | A traditional and widely used system.[7] |
| Toluene / Water | Biphasic Aromatic | 4:1 to 10:1 | Good for many couplings; allows for higher temperatures.[7] |
| Tetrahydrofuran (THF) / Water | Biphasic Ether | 4:1 to 10:1 | Common, but lower boiling point limits reaction temperature.[3][11] |
| Dimethylformamide (DMF) | Polar Aprotic | N/A | Good solvating power, but can be difficult to remove.[3] |
| 2-MeTHF / Water | Biphasic Ether | 9:1 to 1:1 | Greener alternative to THF with better phase separation.[10] |
| Ethanol / Water | Biphasic Alcohol | Varies | Can be effective, but may act as a hydride source for dehalogenation.[12] |
Table 3: Typical Catalyst Loading and Ratios
| Parameter | Typical Range | Notes |
| Pd Catalyst Loading | 0.5 - 5 mol% | Lower loadings are desirable but may require more active catalyst systems. Higher loadings may be needed for difficult couplings. |
| Ligand:Pd Ratio | 1:1 to 4:1 | For monodentate ligands, a 2:1 or 4:1 ratio is common. For bidentate ligands, a 1:1 to 1.2:1 ratio is used. |
| Boronic Acid:Halide Ratio | 1.1:1 to 1.5:1 | A slight excess of the boronic acid is typically used to drive the reaction to completion. |
| Base:Halide Ratio | 2:1 to 3:1 | A stoichiometric excess of base is required to activate the boronic acid and neutralize the generated acid. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for specific substrates.[5]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid or ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed Solvent (e.g., Dioxane/H₂O, 4:1, 5 mL)
Procedure:
-
Setup: To a dry reaction vessel (e.g., Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, boronic acid, and base.[5]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][5]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand. Then, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as silica gel column chromatography.
Protocol 2: Solvent Degassing (Freeze-Pump-Thaw Method)
Proper degassing is critical to remove dissolved oxygen, which can deactivate the catalyst.[1]
-
Place the solvent in a Schlenk flask with a stir bar. The flask should not be more than half full.
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Once completely frozen, apply a high vacuum to the flask for 5-10 minutes to remove gases from the headspace.
-
Close the stopcock to the vacuum and remove the flask from the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You may see gas bubbles evolving from the solvent as it thaws.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure thorough deoxygenation.
-
After the final thaw, backfill the flask with an inert gas (argon or nitrogen). The solvent is now ready to be used.
Mechanism Visualization
Understanding the catalytic cycle is fundamental to troubleshooting the reaction. Each step has specific requirements that, if not met, can lead to reaction failure.
References
- 1. benchchem.com [benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Yoneda Labs [yonedalabs.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues leading to low yields in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed reaction has a very low yield. What are the first things I should check?
A1: When troubleshooting a low-yield palladium-catalyzed reaction, a systematic approach is key. Start by verifying the integrity of your reagents and the reaction setup:
-
Catalyst and Ligand Quality: Palladium catalysts, particularly Pd(II) precatalysts like Pd(OAc)₂, can degrade over time. Phosphine ligands are notoriously sensitive to oxidation. Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.[1]
-
Reagent Purity: Impurities in your substrates, solvents, or base can poison the catalyst. Use high-purity, anhydrous, and degassed solvents, as oxygen can deactivate the active Pd(0) catalyst.[1]
-
Inert Atmosphere: The rigorous exclusion of oxygen is crucial to prevent the oxidation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel was properly purged with an inert gas like argon or nitrogen.[1]
-
Reaction Temperature: Ensure your reaction is being heated to the appropriate temperature. Inaccurate heating can lead to a sluggish or incomplete reaction.
Q2: I see a black precipitate in my reaction. What is it and what should I do?
A2: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst aggregation and deactivation. This happens when the active Pd(0) species falls out of the catalytic cycle and agglomerates. To address this:
-
Optimize Ligand-to-Metal Ratio: An inappropriate ligand-to-palladium ratio can lead to catalyst instability. Typically, a ratio between 1:1 and 4:1 is recommended.
-
Lower the Temperature: High temperatures can promote the formation of palladium black. Consider running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Improve Solubility: If your catalyst or intermediates are not fully soluble, this can lead to aggregation. A change in solvent may be necessary.
Q3: My reaction starts but then stalls before completion. What could be the cause?
A3: A stalling reaction often points to catalyst deactivation during the process. Common causes include:
-
Oxidative Deactivation: Trace amounts of oxygen can be consumed over the course of the reaction, leading to the gradual oxidation of the active Pd(0) catalyst to inactive Pd(II) species.
-
Ligand Degradation: At elevated temperatures, phosphine ligands can degrade, leaving the palladium center exposed and prone to deactivation.
-
Substrate-Related Inhibition: Some substrates or products, particularly certain heterocycles, can coordinate too strongly to the palladium center and inhibit catalysis.
Q4: How critical is the choice of base and solvent?
A4: The base and solvent are crucial components of the reaction and can significantly impact the yield.
-
Base: The base activates the nucleophile (e.g., boronic acid in Suzuki coupling) for transmetalation. However, a base that is too strong can cause degradation of sensitive substrates, while a base that is too weak or insoluble may result in a slow or incomplete reaction.
-
Solvent: The solvent must solubilize all reaction components and stabilize the catalytic species. For reactions involving inorganic bases, a mixture of an organic solvent and water is often used to facilitate dissolution. Ensure the solvent is thoroughly degassed to remove oxygen.
Troubleshooting Guides by Reaction Type
Suzuki-Miyaura Coupling
Problem: Low yield in a Suzuki-Miyaura coupling reaction.
Possible Causes & Solutions:
-
Protodeboronation: This is a major side reaction where the boronic acid or ester group is replaced by a hydrogen atom, and it is particularly problematic with electron-deficient boronic acids.[1]
-
Homocoupling: The formation of a biaryl product from two molecules of the boronic acid is often caused by the presence of oxygen.
-
Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.
-
-
Poor Catalyst/Ligand Choice: For challenging substrates, such as aryl chlorides, specialized ligands are often required.
-
Solution: For electron-rich or sterically hindered aryl chlorides, consider using bulky, electron-rich phosphine ligands like those from the Buchwald ligand portfolio (e.g., SPhos, XPhos).
-
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: A flowchart for troubleshooting low yields in Suzuki coupling.
Buchwald-Hartwig Amination
Problem: Low yield in a Buchwald-Hartwig amination reaction.
Possible Causes & Solutions:
-
Inappropriate Base: Strong bases like NaOtBu are common but can be incompatible with sensitive functional groups on the substrates. Weaker bases may lead to slower reactions.
-
Solution: Screen a variety of bases, such as LHMDS for substrates with protic functional groups, or Cs₂CO₃ and K₃PO₄ for improved functional group tolerance.[3]
-
-
Ligand Choice: The choice of phosphine ligand is critical and depends on the nature of the amine and aryl halide.
-
Solution: For sterically hindered substrates, bulky biarylphosphine ligands are often effective. For primary amines, ligands like BrettPhos have been developed. A ligand screening is often necessary to find the optimal choice.[4]
-
-
Substrate Reactivity: Aryl chlorides are less reactive than aryl bromides and iodides and often require more active catalyst systems.[5] Aryl iodides can sometimes inhibit the catalyst.
-
Solution: For aryl chlorides, use highly active catalyst systems. For aryl iodides, using a non-polar solvent like toluene can sometimes mitigate catalyst inhibition.
-
-
Insolubility: Poor solubility of reagents is a common cause of reaction failure.[5]
-
Solution: Screen different solvents such as toluene, dioxane, or THF. Ensure adequate stirring, especially for heterogeneous mixtures.[5]
-
Logical Relationship for Buchwald-Hartwig Troubleshooting
Caption: Key factors influencing Buchwald-Hartwig amination yield.
Heck Reaction
Problem: Low yield in a Heck reaction.
Possible Causes & Solutions:
-
Catalyst Deactivation: The formation of palladium black is a common issue, especially at higher temperatures.
-
Solution: Lower the reaction temperature and ensure an appropriate ligand is used to stabilize the catalyst. Highly polar aprotic solvents like DMF or NMP can also help stabilize the catalytic species.
-
-
Poor Stereoselectivity: While the Heck reaction generally favors the trans (E) isomer, formation of the cis (Z) isomer can occur.
-
Solution: This may be due to isomerization of the product after its formation. Minimize reaction time and temperature to reduce post-reaction isomerization.
-
-
Side Reactions: Homocoupling of the aryl halide and isomerization of the alkene can reduce the yield of the desired product.
-
Solution: Optimize reaction conditions, such as lowering the temperature, to suppress homocoupling. Alkene isomerization can sometimes be minimized by using a less polar solvent or adding a halide salt like LiCl.
-
Data Presentation
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield
| Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Na₂CO₃ | Toluene/H₂O | 80 | 98 | Highly effective for standard couplings.[2] |
| K₂CO₃ | Dioxane/H₂O | 100 | ~95 | A common and reliable choice.[2] |
| K₃PO₄ | Dioxane/H₂O | 80 | 92 | A milder base, good for sensitive substrates. |
| Cs₂CO₃ | Dioxane | 100 | 99 | Often used for challenging couplings due to higher solubility. |
| NaOH | Toluene/H₂O | 80 | 85 | Strong base, can cause substrate degradation. |
| Et₃N | Toluene | 100 | <10 | Organic bases are often less effective. |
Yields are representative and highly dependent on the specific substrates and reaction conditions.
Table 2: Ligand Screening for Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine
| Ligand | Solvent | Base | Temperature (°C) | Yield (%) |
| P(t-Bu)₃ | Toluene | NaOtBu | 100 | 95 |
| XPhos | Toluene | NaOtBu | 100 | 98 |
| SPhos | Toluene | NaOtBu | 100 | 97 |
| Xantphos | Dioxane | Cs₂CO₃ | 110 | 85 |
| PPh₃ | Toluene | NaOtBu | 100 | <5 |
This table illustrates the significant impact of ligand choice on reaction efficiency.
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Palladium-Catalyzed Cross-Coupling Reaction under an Inert Atmosphere
-
Glassware Preparation: Ensure all glassware (e.g., Schlenk flask, condenser) is thoroughly dried in an oven at >120 °C overnight and allowed to cool in a desiccator. Assemble the glassware while hot and immediately place it under an inert atmosphere.
-
Reagent Addition: To the cooled flask, add the solid reagents (aryl halide, coupling partner, base, catalyst, and ligand) under a positive flow of inert gas (argon or nitrogen).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing (if not already done for the solvent): To degas the reaction mixture, perform three freeze-pump-thaw cycles (see Protocol 2).
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction if necessary (e.g., with water or a saturated NH₄Cl solution). Extract the product with an appropriate organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Freeze-Pump-Thaw Degassing of Solvents
This is the most effective method for removing dissolved oxygen from solvents.
-
Preparation: Place the solvent in a Schlenk flask, filling it to no more than half its volume. Attach the flask to a Schlenk line.
-
Freeze: Close the stopcock to the inert gas line and carefully immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.
-
Pump: With the flask still in the liquid nitrogen, open the stopcock to the vacuum line and evacuate the headspace for 3-5 minutes. You will see the pressure drop on the vacuum gauge.
-
Thaw: Close the stopcock to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You will likely see bubbles of gas being released from the solvent as it melts.
-
Repeat: Repeat the freeze-pump-thaw cycle at least two more times to ensure all dissolved oxygen has been removed.
-
Backfill: After the final thaw, backfill the flask with an inert gas (argon or nitrogen). The degassed solvent is now ready for use.
Protocol 3: Catalyst Activity Test using a Model Suzuki-Miyaura Reaction
This protocol can be used to assess the activity of a new or old batch of palladium catalyst.
-
Model Reaction: A common model reaction is the coupling of 4-bromoanisole with phenylboronic acid.
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, combine 4-bromoanisole (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), and the palladium catalyst to be tested (e.g., 1 mol% Pd(PPh₃)₄) in a Schlenk tube.
-
Solvent Addition: Add degassed 4:1 dioxane/water (5 mL).
-
Reaction: Heat the reaction at 80 °C for a set amount of time (e.g., 1 hour).
-
Analysis: After the specified time, cool the reaction, take an aliquot, and analyze it by GC-MS or ¹H NMR to determine the conversion to the biphenyl product.
-
Comparison: Compare the conversion to that obtained with a fresh, reliable batch of catalyst under identical conditions. A significantly lower conversion indicates reduced catalyst activity.
References
stability issues of 5-bromo-2,3-dihydro-1H-inden-2-amine in solution
This technical support center provides guidance on the stability of 5-bromo-2,3-dihydro-1H-inden-2-amine in solution. Researchers, scientists, and drug development professionals can use this information to troubleshoot common stability issues and design appropriate experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 5-bromo-2,3-dihydro-1H-inden-2-amine in solution?
A1: The stability of 5-bromo-2,3-dihydro-1H-inden-2-amine in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As an aminoindane derivative, the amine functional group can be susceptible to oxidation and pH-dependent reactions. Storage recommendations for similar compounds often include refrigeration (2-8°C) and protection from light.[1]
Q2: I observed a color change (e.g., yellowing or browning) in my solution of 5-bromo-2,3-dihydro-1H-inden-2-amine. What could be the cause?
A2: A color change in your solution is often an indication of chemical degradation. This could be due to oxidation of the amine group or other sensitive moieties in the molecule, potentially accelerated by exposure to air (oxygen), light, or elevated temperatures. It is recommended to prepare fresh solutions and minimize exposure to atmospheric oxygen and light.
Q3: My HPLC analysis shows a decrease in the peak area of the parent compound over time, and new peaks are appearing. What does this signify?
A3: A decreasing peak area for the parent compound with the concurrent appearance of new peaks is a strong indicator of degradation. These new peaks represent degradation products. To understand the degradation profile, it is advisable to conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify the potential degradation products and pathways.[2][3][4]
Q4: What are the recommended storage conditions for solutions of 5-bromo-2,3-dihydro-1H-inden-2-amine?
A4: While specific stability data is limited, general best practices for aminoindanes suggest storing solutions at low temperatures (2-8°C or frozen for long-term storage) and protecting them from light by using amber vials or wrapping containers in aluminum foil.[1] For stock solutions, consider using a non-aqueous solvent like DMSO if solubility permits, and aliquotting to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution Discoloration | Oxidation or photodegradation. | - Prepare solutions fresh before use.- Use degassed solvents to remove dissolved oxygen.- Store solutions under an inert atmosphere (e.g., nitrogen or argon).- Protect solutions from light using amber vials or foil wrapping. |
| Loss of Parent Compound Peak in HPLC | Chemical degradation (e.g., hydrolysis, oxidation). | - Verify the pH of the solution; amines can be more stable at specific pH ranges.- Store solutions at lower temperatures (-20°C or -80°C).- Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Precipitation from Aqueous Buffer | Limited solubility at the solution's pH or temperature. | - Determine the isoelectric point (pI) and adjust the pH away from the pI to increase solubility.- Consider using a co-solvent if compatible with the experimental system.- For stock solutions, consider a more soluble organic solvent like DMSO. |
| Inconsistent Experimental Results | Use of a degraded or impure solution. | - Always use freshly prepared solutions for critical experiments.- Perform a purity check (e.g., by HPLC) on the solution before use if it has been stored for any length of time. |
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products.[2][4] This protocol provides a general framework that can be adapted for 5-bromo-2,3-dihydro-1H-inden-2-amine.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 5-bromo-2,3-dihydro-1H-inden-2-amine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[5]
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound and a solution of the compound in a thermostatically controlled oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the amount of the parent compound remaining and to profile the degradation products.
4. Data Presentation:
The results of the forced degradation study can be summarized in a table for easy comparison.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl, 60°C | 24 | 85.2 | 2 |
| 0.1 M NaOH, 60°C | 24 | 78.5 | 3 |
| 3% H₂O₂, RT | 24 | 65.1 | 4 |
| Thermal (70°C, solid) | 48 | 98.9 | 1 |
| Thermal (70°C, solution) | 48 | 90.3 | 2 |
| Photolytic | - | 92.7 | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common stability issues.
Hypothetical Degradation Pathway
Caption: Potential degradation pathways under various stress conditions.
References
- 1. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine | 1228561-27-0 [sigmaaldrich.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Technical Support Center: Purification of 5-bromo-2,3-dihydro-1H-inden-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 5-bromo-2,3-dihydro-1H-inden-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 5-bromo-2,3-dihydro-1H-inden-2-amine?
Common impurities can include unreacted starting materials, such as 5-bromo-2,3-dihydro-1H-inden-2-one (5-bromo-2-indanone), and byproducts from the synthetic route, which is often a reductive amination. Other potential impurities are residual reagents and solvents used in the synthesis.
Q2: What are the primary methods for purifying crude 5-bromo-2,3-dihydro-1H-inden-2-amine?
The primary purification methods for this compound leverage its basicity and polarity. These include:
-
Acid-Base Extraction: This is a highly effective method for separating the basic amine from neutral or acidic impurities.[1][2]
-
Column Chromatography: Useful for separating compounds with different polarities. For amines, special considerations are needed to prevent streaking on the column.
-
Recrystallization: This technique is suitable for purifying the freebase or a salt form of the amine, provided a suitable solvent system can be found.
Q3: How can I assess the purity of my 5-bromo-2,3-dihydro-1H-inden-2-amine sample?
Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): To quickly check for the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Troubleshooting Guides
Acid-Base Extraction Issues
Issue: Low recovery of the amine after extraction and basification.
-
Possible Cause 1: Incomplete extraction into the acidic aqueous phase.
-
Solution: Ensure thorough mixing of the organic and aqueous layers during the acidic wash. Perform multiple extractions (2-3 times) with the acidic solution to maximize the transfer of the amine salt into the aqueous phase.[3]
-
-
Possible Cause 2: Incomplete precipitation of the amine after basification.
-
Solution: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the ammonium salt and precipitate the free amine.[4] Cool the solution in an ice bath to decrease the solubility of the amine.
-
-
Possible Cause 3: Emulsion formation during extraction.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
Column Chromatography Issues
Issue: The amine streaks down the silica gel column, leading to poor separation.
-
Possible Cause: Interaction between the basic amine and acidic silanol groups on the silica gel.
-
Solution: Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia (NH₄OH), to the mobile phase (typically 0.5-2%).[5][6] This will neutralize the acidic sites on the silica gel and lead to sharper peaks. Alternatively, use a less acidic stationary phase like alumina or a functionalized silica gel (e.g., amino-silica).[5][6]
-
Issue: The amine does not move from the baseline on the TLC plate or column.
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A common mobile phase for amines is a mixture of dichloromethane and methanol.
-
Recrystallization Issues
Issue: The compound "oils out" instead of forming crystals.
-
Possible Cause 1: The solution is supersaturated, and the compound's melting point is lower than the boiling point of the solvent.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Allow the solution to cool more slowly.
-
-
Possible Cause 2: The presence of impurities is inhibiting crystallization.
-
Solution: Attempt to purify the compound by another method, such as acid-base extraction, before recrystallization.
-
Issue: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated enough, or nucleation has not occurred.
-
Solution:
-
Induce nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
-
Increase concentration: Evaporate some of the solvent to increase the concentration of the amine.
-
Use an anti-solvent: Slowly add a solvent in which the compound is insoluble to the solution until it becomes cloudy. Then, add a small amount of the original solvent to redissolve the precipitate and allow it to cool slowly.
-
-
Data Presentation
Table 1: Comparison of Purification Methods for 5-bromo-2,3-dihydro-1H-inden-2-amine
| Purification Method | Principle | Advantages | Disadvantages |
| Acid-Base Extraction | Separation based on the basicity of the amine.[1] | Highly effective for removing neutral and acidic impurities. Scalable and cost-effective. | May not separate other basic impurities. Requires use of acids and bases. |
| Column Chromatography | Separation based on polarity differences. | Can provide very high purity. Effective for separating impurities with similar basicity but different polarity. | Can be time-consuming and requires larger volumes of solvent. Amines can streak on silica gel without modification of the mobile phase. |
| Recrystallization | Purification based on differences in solubility at varying temperatures. | Can yield highly pure crystalline material. Relatively simple procedure. | Finding a suitable solvent system can be challenging. May not be effective if impurities have similar solubility. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude 5-bromo-2,3-dihydro-1H-inden-2-amine in a suitable organic solvent, such as diethyl ether or dichloromethane, in a separatory funnel.
-
Acidic Extraction: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup. Allow the layers to separate.[1]
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the acidic extraction of the organic layer two more times, combining all the aqueous extracts. The neutral and acidic impurities will remain in the organic layer.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated aqueous base solution (e.g., 4 M NaOH) with stirring until the solution is strongly basic (pH > 10), which will cause the free amine to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water and dry under vacuum to obtain the purified 5-bromo-2,3-dihydro-1H-inden-2-amine.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine a suitable mobile phase system using TLC. A good starting point is a mixture of hexane and ethyl acetate with 1% triethylamine. The ideal Rf value for the product is around 0.2-0.4.
-
Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. For the hydrobromide salt of an amine, an alcohol/water mixture can be effective.[7] For the freebase, a non-polar solvent with a more polar co-solvent might be appropriate (e.g., hexane/ethyl acetate).
-
Dissolution: Place the crude amine in a flask and add a minimal amount of the hot solvent until it just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: Workflow for the purification of 5-bromo-2,3-dihydro-1H-inden-2-amine via acid-base extraction.
Caption: Troubleshooting logic for low yield in acid-base extraction.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. 5-Bromo-2,3-dihydro-1H-inden-2-amine--hydrogen bromide (1/1) | C9H11Br2N | CID 12192057 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Techniques for Reaction Monitoring
Welcome to the Technical Support Center for Analytical Techniques. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered when monitoring reaction progress.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture, making it ideal for monitoring reaction kinetics and purity.[1]
Troubleshooting Guide & FAQs
Q1: Why are my retention times shifting or drifting?
A1: Retention time variability is a common issue that can compromise the reliability of your results. Several factors can cause these shifts:
-
Mobile Phase Composition: In reversed-phase chromatography, even a 1% error in the organic solvent concentration can alter retention times by 5-15%.[2] Inconsistent pH of the mobile phase, especially for ionic or ionizable analytes, can also cause significant shifts; a change of just 0.1 pH units can lead to a 10% change in retention time.[2]
-
Flow Rate Instability: Fluctuations in the pump's flow rate, potentially due to leaks or worn seals, can lead to inconsistent retention times.[3]
-
Temperature Fluctuations: Temperature changes can affect the viscosity of the mobile phase and the solubility of the analyte, leading to retention time shifts of 1-2% per 1°C change.[2]
-
Column Equilibration: Insufficient column equilibration time with the mobile phase before starting a run can cause retention times to drift.[2]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics.[3]
Solution Workflow:
Caption: Troubleshooting workflow for HPLC retention time shifts.
Q2: What is causing peak tailing or fronting in my chromatogram?
A2: Asymmetrical peaks can interfere with accurate integration and quantification.
-
Peak Tailing: This is often caused by strong interactions between the analyte and active sites on the column packing material, or by issues such as a blocked column frit.[2]
-
Peak Fronting: This can occur when the sample is overloaded on the column or when the sample solvent is stronger than the mobile phase.
Solutions:
-
For Tailing:
-
For Fronting:
-
Reduce the sample concentration or injection volume.
-
Dissolve the sample in a solvent that is weaker than or the same as the mobile phase.
-
Q3: My baseline is noisy or drifting. What should I do?
A3: A stable baseline is crucial for accurate peak detection and integration.
-
Causes of Noise/Drift:
Troubleshooting Steps:
-
Mobile Phase Check: Prepare fresh mobile phase, ensuring all solvents are HPLC grade, filtered, and properly degassed.[5]
-
System Inspection: Check for any leaks in the pump, injector, tubing, and detector fittings.[4]
-
Detector Maintenance: Flush the detector flow cell. If the problem persists, inspect and clean the flow cell or replace the lamp if necessary.[5]
Quantitative Data Summary
| Parameter | Typical Value/Range | Potential Impact on Reaction Monitoring |
| Flow Rate | 0.5 - 2.0 mL/min | Affects retention time and resolution. |
| Injection Volume | 5 - 20 µL | Can impact peak shape (fronting if too large). |
| Column Temperature | 25 - 40 °C | Influences retention time and selectivity. |
| Mobile Phase pH | 2.5 - 7.5 (for silica-based columns) | Critical for retention and peak shape of ionizable compounds. |
Experimental Protocol: Reaction Monitoring by HPLC
-
Method Development: Develop an HPLC method that provides good separation between reactants, intermediates, and products. Key parameters to optimize include the column, mobile phase composition, flow rate, and detector wavelength.
-
System Preparation: Prepare the mobile phase, ensuring all solvents are HPLC grade, filtered, and degassed. Equilibrate the HPLC system until a stable baseline is achieved.[6]
-
Reaction Sampling: At designated time points, withdraw a small aliquot from the reaction mixture.
-
Sample Preparation: Immediately quench the reaction if necessary. Dilute the aliquot with a suitable solvent (ideally the mobile phase) to a concentration within the linear range of the detector. Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulates.[6]
-
Injection and Data Acquisition: Inject the prepared sample into the HPLC system and record the chromatogram.[6]
-
Data Analysis: Integrate the peak areas of the reactants and products. Use these areas (and response factors, if determined) to calculate the percent conversion of the starting material and the yield of the product over time.[6]
Gas Chromatography (GC)
Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. It is widely applied in monitoring reactions involving volatile reactants or products.[7]
Troubleshooting Guide & FAQs
Q1: Why are there no peaks, or are the peaks very small?
A1: This issue can stem from problems with the sample introduction or the detector.
-
Injector Problems: A clogged syringe, incorrect injector temperature, or a leak in the septum can prevent the sample from reaching the column.
-
Column Issues: A broken column will prevent the sample from reaching the detector.[8]
-
Detector Malfunction: The detector may not be turned on, or the flame (in the case of an FID) may be extinguished. Forgetting to ignite the flame or having incorrect fuel gas flow rates are common issues.[9]
Q2: My peak shapes are poor (tailing or fronting). What's the cause?
A2: Similar to HPLC, peak shape issues in GC can affect quantification.
-
Peak Tailing: This can be caused by active sites in the injector liner or on the column, or by a non-uniform column installation.
-
Peak Fronting: This is often a result of column overloading (injecting too much sample).[7]
Solutions:
-
For Tailing: Use a deactivated liner and ensure the column is installed correctly, without any dead volume.
-
For Fronting: Reduce the injection volume or dilute the sample.[7]
Q3: I'm seeing "ghost peaks" in my chromatogram. Where are they coming from?
A3: Ghost peaks are unexpected peaks that can appear in a run.
-
Carryover: Residual sample from a previous injection can elute in a subsequent run.
-
Contamination: Contaminants can be introduced from the carrier gas, septum bleed, or a contaminated injector liner.[7]
Troubleshooting Steps:
-
Run a blank solvent injection to see if the ghost peaks are still present.
-
If they are, replace the septum and the injector liner.
-
Bake out the column at a high temperature (within its limits) to remove contaminants.[7]
-
Ensure high-purity carrier gas is being used.[10]
Quantitative Data Summary
| Parameter | Typical Value/Range | Potential Impact on Reaction Monitoring |
| Injector Temperature | 200 - 300 °C | Must be high enough to volatilize the sample without causing degradation. |
| Oven Temperature Program | Varies widely based on analytes | The temperature ramp rate affects the separation and analysis time. |
| Carrier Gas Flow Rate | 1 - 2 mL/min (for capillary columns) | Affects retention time and peak resolution. |
| Split Ratio | 10:1 to 100:1 | Determines the amount of sample that enters the column; can prevent overloading. |
Experimental Protocol: Reaction Monitoring by GC
-
Method Development: Develop a GC method with an appropriate column and temperature program to separate the volatile components of the reaction mixture.
-
System Preparation: Ensure the GC is equipped with a clean injector liner and septum. Condition the column by heating it to a high temperature to remove any contaminants.
-
Reaction Sampling: At various time points, take an aliquot of the reaction mixture.
-
Sample Preparation: Dilute the aliquot in a suitable volatile solvent. If necessary, add an internal standard for more accurate quantification.
-
Injection and Data Acquisition: Inject the prepared sample into the GC.
-
Data Analysis: Integrate the peak areas of the reactants and products. Use these areas and the internal standard to calculate the concentration of each component over time.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-invasive technique that provides detailed structural information, making it excellent for in-situ reaction monitoring.[1][11]
Troubleshooting Guide & FAQs
Q1: Why are my NMR peaks so broad?
A1: Broad peaks can obscure coupling information and make integration difficult.
-
Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the instrument is often the solution.[12]
-
Sample Issues: A sample that is too concentrated, contains paramagnetic impurities, or has poor solubility can lead to broad peaks.[12]
-
Unresolved Exchange: If a proton is exchanging between different chemical environments at a rate comparable to the NMR timescale, the peak can appear broad.
Q2: I see unexpected peaks in my spectrum (e.g., water, acetone). How can I get rid of them?
A2: Solvent and contaminant peaks are a common nuisance.
-
Water: NMR solvents can absorb moisture from the air. Using fresh, high-quality deuterated solvents and properly dried NMR tubes can minimize this.[12]
-
Acetone: Residual acetone from cleaning NMR tubes is a frequent contaminant. Tubes should be thoroughly dried in an oven for several hours after washing.[12]
-
Grease: Stopcock grease from glassware can appear as broad peaks in the spectrum.
Q3: My integrations are not accurate. What could be the problem?
A3: Accurate integration is key for quantitative NMR (qNMR).
-
Overlapping Peaks: If peaks of interest overlap with other signals (including the solvent residual peak), accurate integration is challenging.[12]
-
Insufficient Relaxation Delay (d1): The time between scans (the relaxation delay) must be long enough for all nuclei to fully relax. A short delay will lead to underestimation of signals with long relaxation times. A general rule is to set the delay to at least 5 times the longest T1 of the nuclei of interest.
-
Poor Baseline: An uneven baseline will lead to integration errors. Ensure proper baseline correction is applied.
Solution Workflow:
Caption: Troubleshooting workflow for inaccurate NMR integrations.
Experimental Protocol: In-Situ Reaction Monitoring by NMR
-
Sample Preparation: In an NMR tube, combine the reactants in a suitable deuterated solvent. An internal standard with a known concentration and a signal in a clear region of the spectrum can be added for quantification.
-
Initial Spectrum (t=0): Acquire an initial spectrum of the starting materials before initiating the reaction.
-
Reaction Initiation: Initiate the reaction in the NMR tube (e.g., by adding a catalyst or by placing the tube in a pre-heated NMR probe).
-
Time-Course Acquisition: Acquire a series of spectra at regular time intervals. The number of scans for each spectrum should be minimized to get adequate signal-to-noise for the peaks of interest, allowing for faster time resolution.[11]
-
Data Processing and Analysis: Process the spectra (phasing, baseline correction). Integrate the signals corresponding to the starting material, product, and internal standard. Plot the change in concentration (or relative integral value) of each species over time to obtain the reaction profile.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio of ions, allowing for the identification of reactants, intermediates, and products.
Troubleshooting Guide & FAQs
Q1: Why is my signal intensity poor or non-existent?
A1: Low signal can make it impossible to detect your compounds of interest.
-
Sample Concentration: The sample may be too dilute.[13]
-
Ionization Issues: The chosen ionization method (e.g., ESI, APCI) may not be efficient for your analyte. The ion source may also be dirty or tuned improperly.[13]
-
Leaks: Air leaks in the system can degrade the vacuum and reduce sensitivity.[8]
Q2: My mass accuracy is off. What should I do?
A2: Accurate mass is critical for confirming molecular formulas.
-
Calibration: The mass spectrometer needs to be calibrated regularly with a known standard. An incorrect or outdated calibration is a common cause of mass errors.[13]
-
Instrument Drift: Temperature changes or electronic instability can cause the mass calibration to drift over time.
Q3: I'm observing significant ion suppression or matrix effects. How can I mitigate this?
A3: This occurs when components in the sample matrix interfere with the ionization of the analyte of interest, leading to a lower signal.
-
Sample Preparation: Improve sample cleanup to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.[14]
-
Chromatographic Separation: If using LC-MS, improve the chromatographic separation to ensure the analyte elutes in a region free from interfering compounds.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering species to a level where they no longer cause significant suppression.
Experimental Protocol: Reaction Monitoring by MS
-
Method Development: Optimize the MS parameters (ionization source, voltages, gas flows) for the analytes of interest by infusing a standard solution.
-
Reaction Sampling: At specified times, withdraw an aliquot from the reaction.
-
Sample Preparation: Quench the reaction if needed. Dilute the sample significantly in a solvent compatible with the MS ion source (e.g., a mixture of water, acetonitrile, or methanol with a small amount of formic acid or ammonium hydroxide).
-
Analysis: Introduce the sample into the mass spectrometer, typically via direct infusion using a syringe pump or through an LC system (LC-MS).
-
Data Analysis: Monitor the ion intensity of the mass-to-charge ratios corresponding to the starting material and product. Plot these intensities over time to track the reaction progress.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a sample and is a straightforward method for monitoring reactions where there is a change in the chromophore between reactants and products.[15]
Troubleshooting Guide & FAQs
Q1: Why is my absorbance reading unstable or drifting?
A1: Unstable readings make it difficult to obtain reliable kinetic data.
-
Lamp Instability: The light source (deuterium or tungsten lamp) may be nearing the end of its life, causing fluctuations in intensity.[16]
-
Temperature Changes: Temperature variations can affect the sample and the instrument's electronics, leading to baseline drift.[16]
-
Bubbles: Air bubbles in the cuvette can scatter light and cause erratic readings.
Q2: The Beer-Lambert law seems to fail at high concentrations. Why?
A2: The linear relationship between absorbance and concentration has its limits.
-
High Analyte Concentration: At high concentrations, intermolecular interactions can alter the analyte's absorptivity.
-
Stray Light: Unwanted light reaching the detector can cause negative deviations from linearity, especially at high absorbance values.[17]
Q3: My results are not reproducible. What are the common causes?
A3: Lack of reproducibility can stem from several sources.
-
Inaccurate Calibration: The instrument must be properly calibrated with known standards.[15]
-
Cuvette Issues: Using dirty, scratched, or mismatched cuvettes will lead to inconsistent results. Always use clean, high-quality cuvettes and ensure they are placed in the holder in the same orientation for each measurement.[18]
-
Solvent Effects: The choice of solvent can affect the absorption spectrum. Ensure the same solvent is used consistently.[19]
Quantitative Data Summary
| Parameter | Typical Value/Range | Potential Impact on Reaction Monitoring |
| Wavelength Accuracy | ± 0.1 to ± 1.0 nm | Critical for measuring at the λmax for maximum sensitivity. |
| Absorbance Range | 0.1 - 1.0 AU | The linear range of the Beer-Lambert law for most instruments. |
| Path Length | 1 cm (standard cuvette) | Directly proportional to absorbance. |
Experimental Protocol: Reaction Monitoring by UV-Vis
-
Wavelength Selection: Scan the UV-Vis spectra of the pure starting material and product to identify a wavelength (ideally the λmax of the product or reactant) where there is a significant change in absorbance as the reaction progresses.
-
Calibration Curve: Prepare a series of standard solutions of the reactant or product of known concentrations and measure their absorbance at the selected wavelength. Plot absorbance vs. concentration to create a calibration curve and verify the linearity of the response.
-
Reaction Setup: Set up the reaction in a cuvette inside a temperature-controlled spectrophotometer.
-
Data Acquisition: Initiate the reaction and immediately begin recording the absorbance at the chosen wavelength over time.
-
Data Analysis: Use the calibration curve to convert the absorbance readings into concentrations. Plot concentration versus time to obtain the reaction kinetic profile.
References
- 1. researchgate.net [researchgate.net]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. labcompare.com [labcompare.com]
- 5. mastelf.com [mastelf.com]
- 6. benchchem.com [benchchem.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mastelf.com [mastelf.com]
- 11. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. Troubleshooting [chem.rochester.edu]
- 13. gmi-inc.com [gmi-inc.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. 5 Common Misconceptions About UV VIS Spectroscopy - The Emory Wheel [emorywheel.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 18. labindia-analytical.com [labindia-analytical.com]
- 19. microbiozindia.com [microbiozindia.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 5-bromo-2,3-dihydro-1H-inden-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 5-bromo-2,3-dihydro-1H-inden-2-amine. Due to the limited availability of public domain experimental spectra for the target compound, this guide presents a predicted spectral analysis based on established NMR principles and compares it with experimental data from structurally similar analogues. This approach offers valuable insights for researchers engaged in the synthesis, characterization, and quality control of novel aminoindan derivatives.
The primary analogues used for comparison are 2-aminoindan, which represents the core structure without the bromine substituent, and 5-bromoindane, which illustrates the influence of the bromine atom on the aromatic system.
Predicted ¹H and ¹³C NMR Spectral Data: 5-bromo-2,3-dihydro-1H-inden-2-amine
The chemical shifts for 5-bromo-2,3-dihydro-1H-inden-2-amine are predicted based on the analysis of its structural analogues. The bromine atom, being an electron-withdrawing group, is expected to deshield protons and carbons in its proximity, particularly on the aromatic ring. The electron-donating amine group will have a shielding effect on the aliphatic ring.
Comparative ¹H NMR Data
The following table compares the predicted ¹H NMR chemical shifts for 5-bromo-2,3-dihydro-1H-inden-2-amine with the experimental data for 2-aminoindan and 5-bromoindane.
| Proton Assignment | 5-bromo-2,3-dihydro-1H-inden-2-amine (Predicted) | 2-aminoindan (Experimental) | 5-bromoindane (Experimental) [1] |
| H-2 | ~3.8 - 4.0 ppm (m) | ~3.7 ppm (quintet) | - |
| H-1, H-3 (aliphatic CH₂) | ~3.2 - 3.4 ppm (dd), ~2.8 - 3.0 ppm (dd) | ~3.1 ppm (dd), ~2.7 ppm (dd) | ~2.8 - 2.9 ppm (t) |
| H-4 | ~7.3 ppm (s) | ~7.2 ppm (d) | ~7.3 ppm (s) |
| H-6 | ~7.2 ppm (d) | ~7.1 ppm (t) | ~7.2 ppm (d) |
| H-7 | ~7.0 ppm (d) | ~7.1 ppm (d) | ~7.0 ppm (d) |
| NH₂ | Broad singlet, variable | Broad singlet, variable | - |
Chemical shifts (δ) are reported in parts per million (ppm). Multiplicity is abbreviated as: s (singlet), d (doublet), t (triplet), q (quartet), quintet, m (multiplet), dd (doublet of doublets), br (broad). Experimental data for 2-aminoindan is based on typical values for the free base in a non-polar solvent.
Comparative ¹³C NMR Data
The table below provides a comparison of the predicted ¹³C NMR chemical shifts for the target compound against the known data for 2-aminoindan hydrochloride.
| Carbon Assignment | 5-bromo-2,3-dihydro-1H-inden-2-amine (Predicted) | 2-aminoindan hydrochloride (Experimental) [2] |
| C-2 | ~55 ppm | ~55.5 ppm |
| C-1, C-3 | ~42 ppm | ~42.0 ppm |
| C-3a, C-7a (Quaternary) | ~144 ppm, ~142 ppm | ~142.1 ppm, ~142.1 ppm |
| C-5 (C-Br) | ~120 ppm | - |
| C-4, C-6, C-7 | ~129 ppm, ~128 ppm, ~125 ppm | ~127.1 ppm, ~124.8 ppm |
Note: The chemical shifts for the aromatic carbons of the target compound are expected to be significantly influenced by the bromine substituent.
Experimental Protocols
Standardized protocols are crucial for obtaining high-quality, reproducible NMR data. The following is a general methodology for the ¹H and ¹³C NMR analysis of aminoindan derivatives.
1. Sample Preparation
-
Weigh approximately 5-15 mg of the analytical sample.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the hydrochloride salt).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy Acquisition Parameters
-
Spectrometer: 400 MHz or higher field strength is recommended.
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
3. ¹³C NMR Spectroscopy Acquisition Parameters
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as the ¹³C nucleus is less abundant and less sensitive.
NMR Analysis Workflow
The logical flow from sample preparation to final structure elucidation is a critical process in analytical chemistry. The following diagram illustrates a typical workflow for NMR analysis.
Caption: Workflow for NMR structural analysis.
This guide provides a foundational framework for the NMR analysis of 5-bromo-2,3-dihydro-1H-inden-2-amine and related compounds. The combination of predicted data and experimental results from close analogues allows for a robust and scientifically sound approach to structural characterization in the absence of a dedicated experimental spectrum for the primary compound of interest.
References
A Comparative Guide to the Mass Spectrometry of 5-bromo-2,3-dihydro-1H-inden-2-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry data for 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide and its structurally related analogs. Due to the limited availability of public domain mass spectrometry data for the title compound, this guide leverages experimental data from its close analogs, 2-aminoindan and 5-iodo-2-aminoindan, to predict its fragmentation pattern and provide a basis for comparison.
Data Presentation: Comparison of Mass Spectrometry Data
The following table summarizes the key mass-to-charge ratio (m/z) values observed in the electron ionization (EI) mass spectra of 2-aminoindan and 5-iodo-2-aminoindan, alongside predicted values for 5-bromo-2,3-dihydro-1H-inden-2-amine. The predictions are based on the known fragmentation patterns of aminoindanes and the mass difference introduced by the bromine substituent.
| Ion | 2-Aminoindan | 5-Iodo-2-aminoindan | 5-Bromo-2,3-dihydro-1H-inden-2-amine (Predicted) | Interpretation |
| Molecular Ion [M] | 133 | 259 | 211/213 | The intact molecule minus one electron. The two peaks for the bromo-compound are due to the 79Br and 81Br isotopes. |
| [M-NH2] | 117 | 243 | 195/197 | Loss of the amino group. |
| Indane/Indene Ions | 115-117 | 115-117 | 115-117 | Characteristic fragments of the indane core structure.[1] |
| Tropylium Ion | 91 | 91 | 91 | A common fragment in aromatic compounds, corresponding to [C7H7]+.[1] |
| Phenyl Ion | 77 | 77 | 77 | [C6H5]+ fragment.[1] |
Note: The predicted values for 5-bromo-2,3-dihydro-1H-inden-2-amine are based on the free base form.
Experimental Protocols
The following is a typical experimental protocol for acquiring mass spectrometry data for aminoindane analogs, based on established methods for similar compounds.[2][3]
Sample Preparation: For analysis of the hydrobromide salt, the compound is typically neutralized to its free base form. A common procedure involves dissolving the sample in a suitable solvent and performing a base extraction. For example, the analyte can be diluted to approximately 1 mg/mL and base extracted into chloroform.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:
-
Instrument: An Agilent gas chromatograph coupled with a mass selective detector (or equivalent).[2][3]
-
Column: A non-polar capillary column, such as a DB-1 MS (30m x 0.25 mm x 0.25µm), is suitable for separating these types of compounds.[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
-
Injector Temperature: 280°C.[2]
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 1.0 min.
-
Ramp up to 300°C at a rate of 12°C/min.
-
Hold at the final temperature for 9.0 min.[2]
-
-
Injection Mode: Split injection with a split ratio of 20:1 is commonly used.[2]
-
Mass Spectrometer Parameters:
Mandatory Visualization
The following diagram illustrates a typical workflow for the analysis of a small molecule amine salt using GC-MS.
Caption: General workflow for GC-MS analysis of an amine salt.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound by drawing comparisons with its known analogs. The provided experimental protocol offers a starting point for researchers looking to analyze this and similar compounds.
References
- 1. Gas chromatography-mass spectrometry of eight aminoindanes: 2-Aminoindane, N-methyl-2-, 5-methoxy-, 5-methoxy-6-methyl-, 4,5-methylenedioxy-, 5,6-methylenedioxy- and 5-iodo-2-aminoindane, and rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. swgdrug.org [swgdrug.org]
- 3. forendex.southernforensic.org [forendex.southernforensic.org]
A Comparative Guide to Purity Analysis of 5-bromo-2,3-dihydro-1H-inden-2-amine: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 5-bromo-2,3-dihydro-1H-inden-2-amine is a critical checkpoint in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can significantly influence the safety, efficacy, and stability of the final drug product. High-Performance Liquid Chromatography (HPLC) is a principal technique for purity assessment, renowned for its high resolution and quantitative accuracy. This guide provides an objective comparison of a robust HPLC method with other powerful analytical techniques for the purity determination of 5-bromo-2,3-dihydro-1H-inden-2-amine, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
Reversed-phase HPLC (RP-HPLC) is the most widely employed method for the purity analysis of a vast range of pharmaceutical compounds, including aromatic amines. Its ability to separate compounds with varying polarities makes it highly suitable for resolving 5-bromo-2,3-dihydro-1H-inden-2-amine from its potential process-related impurities and degradation products.
Experimental Protocol: RP-HPLC Method
A well-developed RP-HPLC method provides a reliable means for the routine quality control of 5-bromo-2,3-dihydro-1H-inden-2-amine. The following protocol is a representative method based on common practices for the analysis of similar aromatic amines.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis or PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of 5-bromo-2,3-dihydro-1H-inden-2-amine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
System Suitability:
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of 5-bromo-2,3-dihydro-1H-inden-2-amine should be not more than 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5, and the theoretical plates should be not less than 2000.
Analysis:
Inject the sample solution and record the chromatogram. The percentage purity is typically calculated using the area normalization method.
Caption: General workflow for HPLC purity determination.
Comparison with Alternative Analytical Methods
While HPLC is a robust and widely used technique, other analytical methods offer unique advantages for the purity assessment of 5-bromo-2,3-dihydro-1H-inden-2-amine. The selection of a particular method often depends on the specific analytical requirements, such as the nature of the impurities to be detected, the desired sensitivity, and the availability of instrumentation.
| Feature | HPLC | GC-MS | qNMR | UPLC | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between mobile and stationary phases. | Separation of volatile compounds in a gaseous mobile phase with mass spectrometric detection. | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei. | Similar to HPLC but uses smaller particle size columns for higher resolution and speed. | Separation of ions in an electric field based on their electrophoretic mobility.[1] |
| Sample Volatility | Not required. | Required (or derivatization needed). | Not required. | Not required. | Not required. |
| Resolution | High | Very High | Lower (for complex mixtures) | Very High | Very High |
| Sensitivity | High (ng-pg range) | Very High (pg-fg range) | Moderate (µg-mg range) | Very High (pg range) | High (pg-fg range) |
| Quantitative Accuracy | Excellent | Good (with appropriate standards) | Excellent (primary ratio method)[2][3] | Excellent | Good |
| Impurity Identification | Requires reference standards or hyphenation with MS. | Excellent (based on mass spectra). | Excellent (structural elucidation). | Requires reference standards or hyphenation with MS. | Requires reference standards or hyphenation with MS. |
| Throughput | Moderate | Moderate | Low | High[4] | High |
| Destructive | Yes | Yes | No | Yes | Yes |
Detailed Methodologies for Alternative Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[5] For 5-bromo-2,3-dihydro-1H-inden-2-amine, derivatization may be necessary to increase its volatility and thermal stability.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low to mid-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A suitable temperature gradient to separate the analyte from its impurities.
-
Ionization Source: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Sample Preparation: Derivatization with a suitable agent (e.g., silylation) followed by dissolution in an appropriate solvent.
References
A Researcher's Guide to Chiral HPLC for Enantiomeric Excess Determination: A Comparative Analysis
In the landscape of pharmaceutical development, asymmetric synthesis, and quality control, the accurate determination of enantiomeric excess (ee) is a critical analytical challenge.[1] The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods to ensure the safety and efficacy of chiral drugs.[2] High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) has become a gold standard for this purpose, offering versatile and dependable separation of enantiomers.[3][4]
This guide provides an objective comparison of chiral HPLC with other prominent techniques for ee determination, including Chiral Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Supported by experimental data and detailed protocols, this comparison aims to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their analytical needs.
Fundamental Principles of Chiral Separation
Enantiomers possess identical physicochemical properties in an achiral environment, making their separation challenging.[5][6] Chiral separation techniques introduce a chiral environment to induce diastereomeric interactions, allowing for differentiation. Chiral HPLC, GC, and SFC achieve this by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[1][7] In contrast, chiral NMR spectroscopy typically employs a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) to create diastereomeric complexes with distinct NMR signals.[5]
Comparison of Analytical Techniques
The choice of an analytical method for ee determination is often dictated by the analyte's physicochemical properties, the required sensitivity and accuracy, sample throughput needs, and available instrumentation.[1][8]
| Feature | Chiral HPLC | Chiral GC | Chiral SFC | Chiral NMR |
| Principle | Differential interaction with a CSP in a liquid mobile phase.[1] | Separation of volatile enantiomers based on differential interaction with a CSP in a gaseous mobile phase.[1] | Separation using a supercritical fluid mobile phase and a CSP.[8] | Formation of diastereomers with a chiral agent, leading to distinct NMR signals.[5][9] |
| Typical Analytes | Non-volatile, thermally labile compounds (e.g., pharmaceuticals, amino acids).[1] | Volatile, thermally stable compounds.[1] | Broad range, particularly effective for polar compounds.[10] | Wide range of compounds, requires a suitable functional group for derivatization. |
| Sample Preparation | Direct injection or simple dissolution.[8] | Often requires derivatization to increase volatility.[1][8] | Dissolution in a suitable modifier.[8] | Derivatization or mixing with a chiral solvating agent.[5] |
| Analysis Time | 10-60 minutes.[8][9] | 15-30 minutes.[8] | < 10 minutes.[8][10] | 5-15 minutes (after derivatization).[9] |
| Solvent Consumption | Higher.[1] | Lower (uses gases).[1] | Significantly lower than HPLC.[10] | Very low (uses NMR solvents).[11] |
| Instrumentation Cost | Generally higher.[1] | Generally lower.[1] | Higher than HPLC. | High initial investment for NMR spectrometer. |
| Key Advantages | Versatile, robust, wide availability of CSPs.[1][8] | High resolution and sensitivity for volatile analytes.[1] | Fast, reduced solvent consumption, superior resolution in some cases.[8][10] | Rapid analysis, high throughput screening, minimal solvent use.[9] |
| Key Limitations | Longer analysis times, higher solvent consumption.[11] | Limited to volatile and thermally stable compounds, may require derivatization.[1] | Higher initial instrument cost. | Lower sensitivity than chromatographic methods, potential for signal overlap. |
Experimental Workflows and Protocols
Detailed methodologies are crucial for reproducible and accurate ee determination.[5] Below are representative workflows and protocols for chiral HPLC and its alternatives.
Chiral HPLC Workflow
The general workflow for determining enantiomeric excess using chiral HPLC involves sample preparation, chromatographic separation, and data analysis.
Detailed Experimental Protocol: Chiral HPLC of Propranolol
This protocol describes the direct separation of propranolol enantiomers using a polysaccharide-based CSP.[6]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Chiralpak® IA (250 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: Ambient.[6]
-
Detection: UV at 225 nm.[6]
-
Sample Preparation: Dissolve 5 mg of propranolol hydrochloride racemate in 10 mL of methanol to a concentration of 0.5 mg/mL.[6] Filter the solution through a 0.45 µm syringe filter before injection.[3]
-
Injection Volume: 20 µL.[6]
-
Data Analysis:
-
Inject a racemic standard to determine the retention times of the two enantiomers.
-
Integrate the peak areas (A1 and A2) for each enantiomer.
-
Calculate the enantiomeric excess using the formula: %ee = |(A1 - A2) / (A1 + A2)| * 100.
-
Comparative Performance Data
The following table summarizes typical performance data for the separation of chiral compounds using different techniques.
| Analyte | Technique | Column/Agent | Resolution (Rs) | Analysis Time (min) |
| BINOL derivative | Chiral HPLC | Chiralcel IA | >1.5 | ~10 |
| Propranolol | Chiral HPLC | Chiralpak IA | >2.0 | <15 |
| Pinocampheol | Chiral GC | Cyclodextrin-based | >1.5 | ~20 |
| Boc-DL-proline | Chiral SFC | CHIRALPAK® AD-H | >2.0 | <10 |
| Amine Analyte | Chiral NMR | (S)-BINOL derivative | Baseline separation of signals | ~5-15 |
Data compiled from multiple sources, specific conditions may vary.[3][5][6][7][8]
Decision Pathway for Method Selection
Choosing the optimal technique depends on a variety of factors. The following diagram illustrates a logical decision-making process.
Conclusion
Chiral HPLC remains a robust, versatile, and widely accessible technique for the determination of enantiomeric excess.[1][8] Its primary strengths lie in its applicability to a broad range of non-volatile and thermally labile compounds and the extensive variety of available chiral stationary phases.[1][8]
However, for applications demanding high throughput and reduced solvent consumption, Chiral SFC and Chiral NMR present compelling alternatives.[8][9] Chiral SFC often provides faster separations without compromising resolution, making it an excellent choice for rapid screening and purification.[10][12] Chiral NMR, while requiring a higher initial instrument investment, offers unparalleled speed for reaction monitoring and high-throughput screening, aligning with the principles of green chemistry due to its minimal solvent usage.[9][11] Chiral GC, though more limited in its applicability, offers exceptional resolution and sensitivity for volatile analytes.[1]
Ultimately, the selection of the optimal method should be guided by the specific requirements of the analysis, balancing the need for speed, sensitivity, accuracy, and instrument availability.[8] For comprehensive validation, cross-validation of results using two different techniques, such as chiral HPLC and chiral NMR, can provide the highest level of confidence in the data.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Comparative Reactivity Analysis of 5-bromo-2,3-dihydro-1H-inden-2-amine in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is critical for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the reactivity of 5-bromo-2,3-dihydro-1H-inden-2-amine against other common bromo-aromatic compounds in widely used palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This comparison is supported by established reactivity principles and provides standardized experimental protocols to enable quantitative evaluation.
The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the ease of the oxidative addition step, which is often rate-determining. This step is sensitive to both electronic and steric factors of the aryl bromide. Electron-withdrawing groups on the aromatic ring generally accelerate the reaction, while electron-donating groups tend to slow it down. Steric hindrance around the carbon-bromine bond can also impede the approach of the bulky palladium catalyst, thereby reducing the reaction rate.
5-bromo-2,3-dihydro-1H-inden-2-amine possesses a unique structure with a fused aliphatic ring and a primary amine on that ring. The aromatic portion is substituted with a bromine atom. The electronic influence of the 2-aminoindane moiety on the bromophenyl ring is complex. While the alkyl portion is weakly electron-donating, the overall electronic effect is a key determinant of its reactivity. Based on general principles, the electron-donating character of the alkyl framework might suggest a slightly lower reactivity compared to unsubstituted bromobenzene.
This guide compares the expected reactivity of 5-bromo-2,3-dihydro-1H-inden-2-amine with the following standard bromo-aromatics:
-
Bromobenzene: The baseline for aromatic reactivity.
-
4-Bromoanisole: Contains a strong electron-donating methoxy group (-OCH₃).
-
4-Bromonitrobenzene: Contains a strong electron-withdrawing nitro group (-NO₂).
Quantitative Reactivity Comparison
While direct, side-by-side comparative kinetic data for 5-bromo-2,3-dihydro-1H-inden-2-amine is scarce in the literature, a wealth of data exists for the model compounds. The following tables summarize typical yields for Suzuki-Miyaura and Buchwald-Hartwig reactions, illustrating the established reactivity trends. These protocols can be used to generate comparative data for 5-bromo-2,3-dihydro-1H-inden-2-amine.
Table 1: Comparative Yields for Suzuki-Miyaura Coupling of Various Bromo-aromatics with Phenylboronic Acid
| Aryl Bromide | Electronic Nature of Substituent | Typical Yield (%) | Reference |
| 4-Bromonitrobenzene | Electron-withdrawing | >95% | [1] |
| Bromobenzene | Neutral | ~90-95% | [1] |
| 4-Bromoanisole | Electron-donating | ~85-90% | [2][3] |
| 5-bromo-2,3-dihydro-1H-inden-2-amine | Weakly Electron-donating (expected) | Data to be generated | N/A |
Table 2: Comparative Yields for Buchwald-Hartwig Amination of Various Bromo-aromatics with Aniline
| Aryl Bromide | Electronic Nature of Substituent | Typical Yield (%) | Reference |
| 4-Bromonitrobenzene | Electron-withdrawing | High | [4] |
| Bromobenzene | Neutral | Good to High | [5] |
| 4-Bromoanisole | Electron-donating | Good | [4] |
| 5-bromo-2,3-dihydro-1H-inden-2-amine | Weakly Electron-donating (expected) | Data to be generated | N/A |
Experimental Protocols
To facilitate a direct and quantitative comparison, the following standardized protocols are provided. It is recommended to run these reactions in parallel under identical conditions to ensure a valid comparison of reactivity.
Protocol 1: Comparative Suzuki-Miyaura Coupling
Objective: To compare the reaction rate and yield of the Suzuki-Miyaura coupling of the four bromo-aromatics with phenylboronic acid.
Materials:
-
Bromo-aromatic (5-bromo-2,3-dihydro-1H-inden-2-amine, Bromobenzene, 4-Bromoanisole, 4-Bromonitrobenzene)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To four separate, dry Schlenk tubes, add the bromo-aromatic (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
To each tube, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill each Schlenk tube with argon or nitrogen three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to each tube via syringe.
-
Stir the reaction mixtures at 90 °C.
-
Monitor the progress of each reaction by TLC or GC-MS at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Upon completion, cool the reactions to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography on silica gel.
Data Analysis: Plot the percentage yield versus time for each of the four reactions to generate a reaction profile, allowing for a comparison of their rates and final yields.
Protocol 2: Comparative Buchwald-Hartwig Amination
Objective: To compare the reaction rate and yield of the Buchwald-Hartwig amination of the four bromo-aromatics with aniline.
Materials:
-
Bromo-aromatic (5-bromo-2,3-dihydro-1H-inden-2-amine, Bromobenzene, 4-Bromoanisole, 4-Bromonitrobenzene)
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To four separate, dry Schlenk tubes, add the bromo-aromatic (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and XPhos (0.03 mmol, 3 mol%).
-
Evacuate and backfill each Schlenk tube with argon or nitrogen three times.
-
Add anhydrous toluene (5 mL) to each tube, followed by aniline (1.2 mmol) and sodium tert-butoxide (1.4 mmol).
-
Stir the reaction mixtures at 100 °C.
-
Monitor the progress of each reaction by TLC or GC-MS at regular time intervals.
-
Upon completion, cool the reactions to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography on silica gel.
Visualizations
References
A Comparative Guide to the Synthetic Routes of 5-bromo-2,3-dihydro-1H-inden-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative synthetic routes for the preparation of 5-bromo-2,3-dihydro-1H-inden-2-amine, a valuable building block in medicinal chemistry and drug development. The methodologies are evaluated based on key performance indicators such as overall yield, number of synthetic steps, and the nature of the starting materials and reagents. Detailed experimental protocols for the most viable routes are provided, alongside a visual representation of the synthetic pathways to aid in the selection of the most appropriate method for specific research and development needs.
Comparison of Key Synthetic Strategies
Three primary synthetic strategies have been identified for the synthesis of 5-bromo-2,3-dihydro-1H-inden-2-amine. These routes all converge through the key intermediate, 5-bromo-2-indanone. The accessibility of this intermediate is therefore a critical consideration in the overall efficiency of each pathway.
| Metric | Route 1: Reductive Amination | Route 2: Gabriel Synthesis | Route 3: Oxime Reduction |
| Starting Material | 5-bromo-2-indanone | 5-bromo-2-indanol | 5-bromo-2-indanone |
| Key Reagents | Ammonium acetate, Sodium cyanoborohydride | Phthalimide, Hydrazine | Hydroxylamine, Raney Nickel, H₂ |
| Number of Steps | 1 | 3 | 2 |
| Reported/Typical Overall Yield | Moderate to High | Moderate | High (based on analogous reactions) |
| Purity | Generally high, requires purification | High, phthalimide protecting group ensures clean reaction | High, requires purification |
| Key Advantages | Direct, one-pot procedure from the ketone. | Well-established and reliable for primary amine synthesis. Avoids over-alkylation. | High yielding for analogous compounds. |
| Key Disadvantages | Use of toxic cyanide reagents. | Multiple steps, use of hazardous hydrazine. | Use of pyrophoric Raney Nickel and high-pressure hydrogenation. |
Visualizing the Synthetic Pathways
The following diagram illustrates the alternative synthetic routes to 5-bromo-2,3-dihydro-1H-inden-2-amine, highlighting the key intermediates and transformations.
Caption: Alternative synthetic pathways to 5-bromo-2,3-dihydro-1H-inden-2-amine.
Experimental Protocols
Synthesis of Key Intermediate: 5-bromo-2-indanone
The synthesis of the pivotal intermediate, 5-bromo-2-indanone, can be approached from the more readily available 5-bromo-1-indanone. While a direct one-step conversion is not commonly reported, a plausible multi-step sequence is outlined below based on established chemical transformations.
Step 1: Reduction of 5-bromo-1-indanone to 5-bromo-1-indanol
-
Materials: 5-bromo-1-indanone, Sodium borohydride (NaBH₄), Methanol.
-
Procedure: To a stirred solution of 5-bromo-1-indanone (1 equivalent) in methanol at 0 °C, sodium borohydride (1.5 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature for 2 hours. After completion, the solvent is removed under reduced pressure. The residue is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 5-bromo-1-indanol.
Step 2: Dehydration of 5-bromo-1-indanol to 5-bromo-1H-indene
-
Materials: 5-bromo-1-indanol, p-Toluenesulfonic acid (p-TsOH), Toluene.
-
Procedure: A solution of 5-bromo-1-indanol (1 equivalent) and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to yield 5-bromo-1H-indene.
Step 3: Epoxidation of 5-bromo-1H-indene
-
Materials: 5-bromo-1H-indene, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).
-
Procedure: To a solution of 5-bromo-1H-indene (1 equivalent) in dichloromethane at 0 °C, m-CPBA (1.2 equivalents) is added portion-wise. The mixture is stirred at room temperature overnight. The reaction is then quenched with a saturated solution of sodium thiosulfate and washed with saturated sodium bicarbonate solution. The organic layer is dried and concentrated to give the crude epoxide.
Step 4: Rearrangement of the epoxide to 5-bromo-2-indanone
-
Materials: Crude epoxide from Step 3, Lewis acid (e.g., BF₃·OEt₂), Dichloromethane (DCM).
-
Procedure: The crude epoxide is dissolved in dichloromethane and cooled to 0 °C. A catalytic amount of a Lewis acid, such as boron trifluoride etherate, is added, and the reaction is stirred at 0 °C for 1-2 hours. The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography to yield 5-bromo-2-indanone.
Route 1: Reductive Amination of 5-bromo-2-indanone
This one-pot method directly converts the ketone to the primary amine.
-
Materials: 5-bromo-2-indanone, Ammonium acetate, Sodium cyanoborohydride (NaBH₃CN), Methanol.
-
Procedure: A solution of 5-bromo-2-indanone (1 equivalent) and ammonium acetate (10 equivalents) in methanol is stirred at room temperature. Sodium cyanoborohydride (1.5 equivalents) is added, and the reaction is stirred for 24-48 hours. The reaction progress is monitored by TLC. Upon completion, the methanol is evaporated, and the residue is taken up in water and ethyl acetate. The aqueous layer is basified with NaOH and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]
Route 2: Gabriel Synthesis from 5-bromo-2-indanol
This multi-step route offers a classic and reliable method for primary amine synthesis.
Step 2a: Tosylation of 5-bromo-2-indanol
-
Materials: 5-bromo-2-indanol (from reduction of 5-bromo-2-indanone), p-Toluenesulfonyl chloride (TsCl), Pyridine.
-
Procedure: To a solution of 5-bromo-2-indanol (1 equivalent) in pyridine at 0 °C, p-toluenesulfonyl chloride (1.2 equivalents) is added portion-wise. The reaction is stirred at room temperature overnight. The mixture is then poured into ice-water and extracted with ethyl acetate. The organic layer is washed with 1M HCl, saturated sodium bicarbonate solution, and brine, then dried and concentrated to give 5-bromo-2-tosyloxyindan.
Step 2b: Phthalimide Alkylation
-
Materials: 5-bromo-2-tosyloxyindan, Potassium phthalimide, Dimethylformamide (DMF).
-
Procedure: A mixture of 5-bromo-2-tosyloxyindan (1 equivalent) and potassium phthalimide (1.5 equivalents) in DMF is heated at 80-100 °C for several hours. The reaction is monitored by TLC. After cooling, the mixture is poured into water, and the resulting precipitate is filtered, washed with water, and dried to yield N-(5-bromo-2,3-dihydro-1H-inden-2-yl)phthalimide.[2][3]
Step 2c: Hydrazinolysis of the Phthalimide
-
Materials: N-(5-bromo-2,3-dihydro-1H-inden-2-yl)phthalimide, Hydrazine hydrate, Ethanol.
-
Procedure: The phthalimide derivative (1 equivalent) is suspended in ethanol, and hydrazine hydrate (5-10 equivalents) is added. The mixture is refluxed for 2-4 hours. After cooling, the precipitated phthalhydrazide is filtered off. The filtrate is concentrated, and the residue is partitioned between dilute HCl and diethyl ether. The aqueous layer is basified with NaOH and extracted with dichloromethane. The combined organic layers are dried and concentrated to afford 5-bromo-2,3-dihydro-1H-inden-2-amine.[3]
Route 3: Reduction of 5-bromo-2-indanone Oxime
This two-step route provides an alternative to direct reductive amination, often with high yields. A similar procedure for the 1-amino isomer has been reported with a 93.8% yield for the oximation step.[1]
Step 3a: Oximation of 5-bromo-2-indanone
-
Materials: 5-bromo-2-indanone, Hydroxylamine hydrochloride, Sodium hydroxide, Methanol.
-
Procedure: To a solution of 5-bromo-2-indanone (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in methanol, an aqueous solution of sodium hydroxide is added to adjust the pH to approximately 6-7. The mixture is refluxed for 2-3 hours. After cooling, water is added to precipitate the product. The solid is filtered, washed with water, and dried to give 5-bromo-2-indanone oxime.[1]
Step 3b: Reduction of the Oxime
-
Materials: 5-bromo-2-indanone oxime, Raney Nickel, Hydrogen gas, Methanol, Ammonia solution.
-
Procedure: In a high-pressure autoclave, 5-bromo-2-indanone oxime is dissolved in methanol containing aqueous ammonia. A catalytic amount of Raney Nickel is added. The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen (e.g., 1.0 MPa). The reaction is heated (e.g., to 65 °C) for several hours. After cooling and venting, the catalyst is filtered off, and the filtrate is concentrated to give the crude amine, which can be further purified by chromatography or crystallization.[1]
References
Comparative Analysis of the Biological Activity of 5-Bromo-2,3-dihydro-1H-inden-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of derivatives of 5-bromo-2,3-dihydro-1H-inden-2-amine and structurally related aminoindanes. The available research primarily highlights their potential as monoamine oxidase (MAO) inhibitors and, to a lesser extent, as antimicrobial agents. Due to a scarcity of data specifically on 5-bromo-2,3-dihydro-1H-inden-2-amine derivatives, this guide incorporates findings on closely related aminoindan analogs to provide a broader context for their potential therapeutic applications.
Monoamine Oxidase (MAO) Inhibition
Derivatives of the 2-aminoindan scaffold have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), which are key enzymes in the metabolism of neurotransmitters. Inhibition of these enzymes is a therapeutic strategy for neurological disorders such as Parkinson's disease and depression.
Table 1: MAO Inhibition Data for 2-Aminoindan Derivatives
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| 2-AI | NET | 86 | Catecholamine-selective | [1] |
| 2-AI | DAT | 439 | [1] | |
| 2-AI | SERT | >10,000 | [1] | |
| 5-MeO-AI | α2A-adrenoceptor | Kᵢ = 134 nM | - | [1] |
| 5-MeO-AI | α2B-adrenoceptor | Kᵢ = 211 nM | - | [1] |
| 5-MeO-AI | α2C-adrenoceptor | Kᵢ = 41 nM | - | [1] |
Note: 2-AI = 2-Aminoindan; 5-MeO-AI = 5-Methoxy-2-aminoindan; NET = Norepinephrine Transporter; DAT = Dopamine Transporter; SERT = Serotonin Transporter. Kᵢ represents the inhibition constant.
The data indicates that substitutions on the indan ring significantly influence the activity and selectivity of these compounds. For instance, the parent compound, 2-aminoindan (2-AI), demonstrates a preference for norepinephrine and dopamine transporters over the serotonin transporter.[1] Furthermore, methoxy substitution at the 5-position (5-MeO-AI) confers high affinity for α2-adrenergic receptors.[1] This suggests that the introduction of a bromo group at the 5-position could similarly modulate the pharmacological profile of the 2-aminoindan scaffold.
Experimental Protocol: In Vitro MAO-B Inhibition Assay
The following is a generalized protocol for determining the in vitro MAO-B inhibitory activity of test compounds, based on fluorometric methods.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human MAO-B.
Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed oxidation of a substrate (e.g., tyramine). The H₂O₂ is detected using a fluorescent probe, and the rate of fluorescence increase is proportional to MAO-B activity.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., tyramine)
-
High-sensitivity fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
MAO-B assay buffer
-
Test compounds and a known MAO-B inhibitor (e.g., selegiline) as a positive control
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Enzyme and Probe Mixture: Prepare a working solution containing the MAO-B enzyme and the fluorescent probe in the assay buffer.
-
Reaction Initiation: Add the test compounds or control to the wells of the microplate, followed by the enzyme and probe mixture.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Substrate Addition: Initiate the enzymatic reaction by adding the MAO-B substrate to all wells.
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Diagram 1: General Workflow for MAO-B Inhibition Assay
A generalized workflow for determining the in vitro MAO-B inhibitory activity of test compounds.
Antimicrobial Activity
The aminoindan scaffold has been investigated for its antimicrobial properties. While specific data for 5-bromo-2,3-dihydro-1H-inden-2-amine derivatives is limited, a study on other aminoindane derivatives demonstrated activity against nosocomial pathogens.[2]
Table 2: Antibacterial Activity of Aminoindane Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 8 | Acinetobacter baumannii | 3.9025–15.625 | [2] |
| Compound 8 | MRSA | 3.9025–15.625 | [2] |
| Compound 9 | Acinetobacter baumannii | 3.9025–15.625 | [2] |
| Compound 9 | MRSA | 3.9025–15.625 | [2] |
Note: The specific structures of compounds 8 and 9 were not detailed in the abstract. MRSA = Methicillin-resistant Staphylococcus aureus.
The study indicated that certain aminoindane derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[2] This suggests that the 5-bromo-2-aminoindan scaffold could be a promising starting point for the development of novel antibacterial agents.
Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of test compounds against bacterial strains.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a bacterial strain.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds and a known antibiotic as a positive control
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds and the positive control in CAMHB directly in the 96-well microplates.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a growth control (broth and inoculum only) and a sterility control (broth only).
-
Incubation: Incubate the microplates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Diagram 2: Broth Microdilution Workflow for MIC Determination
A schematic of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for aminoindan derivatives in the context of neurological disorders is the inhibition of MAO enzymes. By blocking MAO-A and/or MAO-B, these compounds prevent the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. This leads to an increase in the synaptic availability of these neurotransmitters, which can alleviate symptoms of depression and Parkinson's disease. The specific signaling pathways affected are those modulated by these neurotransmitter systems.
Diagram 3: Simplified Signaling Pathway of MAO Inhibition
References
A Comparative Guide to the Structure-Activity Relationships of Inden-2-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
The inden-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of inden-2-amine derivatives, focusing on their interactions with key biological targets, including monoamine oxidases (MAOs), monoamine transporters, and dopamine receptors. The information presented herein is supported by quantitative data from experimental studies to aid in the rational design of novel therapeutic agents.
Data Presentation: Quantitative SAR of Inden-2-amine Analogs
The following tables summarize the biological activities of various inden-2-amine analogs, providing a clear comparison of their potencies and selectivities.
Table 1: Monoamine Oxidase (MAO) Inhibitory Activity of Inden-2-amine Analogs
| Compound | Substitution | Target | IC50 (µM) | Selectivity (MAO-A/MAO-B) |
| L4 | 2,3-dihydro-1H-inden-1-amine derivative | MAO-B | 0.11 | High for MAO-B |
| L8 | 2,3-dihydro-1H-inden-1-amine derivative | MAO-B | 0.18 | High for MAO-B |
| L16 | 2,3-dihydro-1H-inden-1-amine derivative | MAO-B | 0.27 | High for MAO-B |
| L17 | 2,3-dihydro-1H-inden-1-amine derivative | MAO-B | 0.48 | High for MAO-B |
| Selegiline | (Reference) | MAO-B | - | High for MAO-B |
Data sourced from a study on 2,3-dihydro-1H-inden-1-amine derivatives as selective MAO-B inhibitors.
Table 2: Monoamine Transporter Interaction of 2-Aminoindane Analogs
| Compound | Target | EC50 (nM) - Release |
| 2-Aminoindane (2-AI) | NET | 86 |
| DAT | 439 | |
| SERT | >10,000 | |
| 5,6-Methylenedioxy-2-aminoindane (MDAI) | NET | 117 |
| DAT | 1,334 | |
| SERT | 114 | |
| 5-Methoxy-2-aminoindane (MEAI) | NET | 861 |
| DAT | 2,646 | |
| SERT | 134 | |
| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | NET | 3,101 |
| DAT | >10,000 | |
| SERT | 31 |
EC50 values represent the half-maximal effective concentration for monoamine release.[1][2]
Table 3: Dopamine D2 Receptor Binding Affinity of Inden-2-amine Analogs
| Compound | Target | Ki (nM) |
| (R,R)-13 | D2 Receptor | 21.6 |
| (R,S)-12 | D2 Receptor | 51.4 |
| Sumanirole | D2 Receptor | 80.6 |
Ki values represent the inhibitory constant for binding to the dopamine D2 receptor.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against MAO-A and MAO-B.
Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate by MAO. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to produce a fluorescent product (resorufin). The rate of fluorescence increase is proportional to MAO activity, and a decrease in this rate indicates inhibition.[4]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO substrate (e.g., p-Tyramine for both MAO-A and MAO-B, or specific substrates like Benzylamine for MAO-B)[4]
-
Fluorogenic probe (e.g., Amplex® Red)
-
Horseradish Peroxidase (HRP)
-
Test compounds and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well microplates (black, flat-bottom)
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.
-
In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.
-
Add the test compounds or reference inhibitors to the respective wells. Include a control group with no inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the compounds to interact with the enzyme.
-
Prepare a reaction mixture containing the MAO substrate, HRP, and the fluorogenic probe in the assay buffer.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Immediately measure the fluorescence intensity at timed intervals using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm for resorufin).
-
Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rates in the presence of the test compound to the control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.
Dopamine D2 Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]Spiperone) from the dopamine D2 receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.[5]
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D2 receptor.
-
Radiolabeled ligand (e.g., [³H]Spiperone).
-
Unlabeled ligand for determining non-specific binding (e.g., haloperidol or butaclamol).[5]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).
-
Test compounds.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus (cell harvester).
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and the test compound at various concentrations.
-
For determining total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding by the test compound at each concentration.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.
Monoamine Transporter Uptake/Release Assay
This protocol details a method to assess the effect of compounds on monoamine transporter function, either as inhibitors of uptake or as releasing agents.
Principle: This assay measures the transport of a radiolabeled monoamine (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) into cells expressing the respective transporter. For uptake inhibition, the reduction in the accumulation of the radiolabeled monoamine in the presence of a test compound is measured. For release, cells are preloaded with the radiolabeled monoamine, and the ability of a test compound to induce its efflux is quantified.[6]
Materials:
-
Cells stably expressing the human dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporter.
-
Radiolabeled monoamines ([³H]dopamine, [³H]norepinephrine, [³H]serotonin).
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compounds and reference compounds (e.g., cocaine for uptake inhibition, amphetamine for release).
-
96-well cell culture plates.
-
Scintillation fluid and a liquid scintillation counter.
Procedure (Uptake Inhibition):
-
Plate the transporter-expressing cells in 96-well plates and allow them to adhere.
-
Wash the cells with Uptake Buffer.
-
Pre-incubate the cells with various concentrations of the test compound or a reference inhibitor for a specified time.
-
Add the radiolabeled monoamine to initiate the uptake.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold Uptake Buffer.
-
Lyse the cells and measure the radioactivity in the lysate using a liquid scintillation counter.
-
Determine the percent inhibition of uptake by the test compound and calculate the IC50 value.
Procedure (Release Assay):
-
Preload the cells with the respective radiolabeled monoamine by incubating them in the presence of the radiolabel for a specified time (e.g., 30-60 minutes).
-
Wash the cells to remove the extracellular radiolabel.
-
Add various concentrations of the test compound or a reference releasing agent.
-
Incubate for a specified time (e.g., 10-30 minutes).
-
Collect the supernatant (containing the released radiolabel) and lyse the cells (to measure the remaining intracellular radiolabel).
-
Measure the radioactivity in both the supernatant and the cell lysate.
-
Calculate the percentage of radiolabel released and determine the EC50 value for release.
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the SAR of inden-2-amine analogs.
References
- 1. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of Intermediates in Ibuprofen Synthesis: The BHC vs. Brown Processes
A Guide for Researchers and Drug Development Professionals
The synthesis of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), has evolved significantly over the years, with a strong emphasis on improving efficiency, reducing environmental impact, and ensuring economic viability. Two of the most notable commercial syntheses are the Brown process, developed in the 1960s, and the more modern Boots-Hoechst-Celanese (BHC) process, developed in the 1980s. This guide provides a detailed comparison of the key intermediates and reaction pathways in these two processes, supported by representative experimental data and protocols.
Efficacy Comparison of Key Intermediates
The primary difference between the Brown and BHC processes lies in the number of steps and the overall atom economy. The Brown process is a six-step synthesis, while the BHC process is a more streamlined three-step synthesis. This difference is directly reflected in the efficiency and environmental impact of each route. Below is a table summarizing the key performance indicators for the intermediates and overall processes.
| Parameter | Brown Process Intermediate (Isobutylbenzene) | BHC Process Intermediate (Isobutylbenzene) |
| Key Intermediate Steps | 6 | 3 |
| Overall Yield | ~77% | ~96% |
| Atom Economy | ~40% | ~77% |
| Primary Reagents | AlCl₃, Acetyl Chloride, Ethyl Chloroacetate | HF, Acetic Anhydride, H₂/Pd catalyst |
| Byproducts | Significant amounts of inorganic salts | Primarily water and acetic acid |
| Reaction Conditions | Harsh (Friedel-Crafts acylation) | Milder (Catalytic carbonylation) |
| Safety Considerations | Use of hazardous and corrosive AlCl₃ | Use of highly corrosive HF |
Experimental Protocols
The following are representative experimental protocols for the key steps in both the Brown and BHC processes for the synthesis of Ibuprofen.
1. Brown Process: Darzens Condensation
This step involves the reaction of 2-(4-isobutylphenyl)propanal with ethyl chloroacetate to form an epoxide, which is then hydrolyzed and rearranged to form the sodium salt of Ibuprofen.
-
Materials: 2-(4-isobutylphenyl)propanal (1.0 eq), Ethyl chloroacetate (1.2 eq), Sodium ethoxide (1.2 eq), Ethanol.
-
Procedure:
-
A solution of sodium ethoxide in ethanol is prepared in a round-bottom flask under an inert atmosphere.
-
The flask is cooled to 0°C in an ice bath.
-
A mixture of 2-(4-isobutylphenyl)propanal and ethyl chloroacetate is added dropwise to the cooled sodium ethoxide solution with constant stirring.
-
The reaction is allowed to proceed for 2 hours at 0°C.
-
The reaction mixture is then warmed to room temperature and stirred for an additional 4 hours.
-
The resulting epoxide is not isolated but is directly subjected to hydrolysis with aqueous sodium hydroxide.
-
The final product is obtained after acidification and purification.
-
2. BHC Process: Catalytic Carbonylation
This key step in the BHC process involves the direct carbonylation of 1-(4-isobutylphenyl)ethanol to form Ibuprofen.
-
Materials: 1-(4-isobutylphenyl)ethanol (1.0 eq), Carbon monoxide, Palladium catalyst, Phosphine ligand, Acidic medium.
-
Procedure:
-
1-(4-isobutylphenyl)ethanol is dissolved in a suitable solvent (e.g., acetic acid) in a high-pressure reactor.
-
A palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a phosphine ligand are added to the solution.
-
The reactor is sealed and purged with carbon monoxide.
-
The reactor is pressurized with carbon monoxide (typically 50-100 atm) and heated to a temperature of 100-130°C.
-
The reaction is stirred for several hours until the starting material is consumed (monitored by GC or HPLC).
-
After cooling and depressurization, the reaction mixture is filtered to remove the catalyst.
-
Ibuprofen is then isolated by crystallization or extraction.
-
Visualizations
The following diagrams illustrate the Brown and BHC synthesis pathways for Ibuprofen and a generalized experimental workflow for intermediate analysis.
A Comparative Guide to Spectroscopic Identification of Synthesis Byproducts
In the meticulous world of chemical synthesis, the purity of a target compound is paramount. Undesired synthesis byproducts can impact the efficacy, safety, and overall quality of the final product, particularly in the pharmaceutical and materials science sectors. The accurate identification and characterization of these byproducts are therefore critical steps in process optimization and quality control. This guide provides an objective comparison of three powerful spectroscopic techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for the identification of synthesis byproducts. We will delve into their principles, experimental protocols, and a comparative analysis of their performance, supported by experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Molecular Structures
NMR spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules.[1][2] It provides rich information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule, making it a cornerstone for identifying unknown byproducts.[3]
Principles of NMR Spectroscopy
NMR spectroscopy is based on the interaction of atomic nuclei with an external magnetic field.[3] Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong magnetic field, they can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can cause these nuclei to transition from the lower to the higher energy state. The precise frequency required for this transition, known as the chemical shift, is highly sensitive to the local electronic environment of the nucleus.[2] This sensitivity allows for the differentiation of atoms in various functional groups and structural arrangements.
Experimental Protocol for Byproduct Identification using NMR
A typical workflow for identifying a synthesis byproduct using NMR spectroscopy involves the following steps:
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the crude reaction mixture.[4]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] The choice of solvent is crucial as it should dissolve the sample completely without its own signals obscuring important regions of the spectrum.[4]
-
Transfer the solution to a clean 5 mm NMR tube, ensuring the liquid level is between 4.0 and 5.0 cm from the bottom.[4]
-
Wipe the outside of the tube to remove any contaminants before inserting it into the spectrometer.[4]
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
The spectrometer's software is used to "lock" onto the deuterium signal of the solvent, which helps to stabilize the magnetic field.
-
"Shimming" is performed to optimize the homogeneity of the magnetic field, resulting in sharper and better-resolved peaks.
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Key acquisition parameters to consider include the number of scans, acquisition time, and relaxation delay to ensure accurate integration for quantitative analysis.
-
If necessary, acquire a ¹³C NMR spectrum and two-dimensional (2D) NMR spectra, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish connectivity between protons and carbons.
-
-
Data Analysis and Interpretation:
-
Process the acquired Free Induction Decay (FID) signal using a Fourier transform to obtain the NMR spectrum.
-
Analyze the ¹H NMR spectrum for key information:
-
Chemical Shift (ppm): The position of a signal indicates the chemical environment of the protons.[2][5] Characteristic chemical shifts for various functional groups are well-documented.[6]
-
Integration: The area under a signal is proportional to the number of protons it represents. This allows for the determination of the relative ratios of different compounds in a mixture.
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., doublet, triplet) is due to the influence of neighboring protons and provides information about the connectivity of atoms.
-
-
Compare the spectrum of the crude mixture to that of the pure desired product. New signals will indicate the presence of byproducts.
-
Utilize 2D NMR data to piece together the structure of the unknown byproduct by identifying spin systems and correlations between protons and carbons.
-
Workflow for Byproduct Identification using NMR
Mass Spectrometry (MS): High Sensitivity for Molecular Weight Determination
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] It is exceptionally valuable for determining the molecular weight of byproducts and can provide structural information through fragmentation analysis.[8][9][10] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures.[11][12]
Principles of Mass Spectrometry
In its simplest form, a mass spectrometer performs three essential functions:
-
Ionization: The sample molecules are converted into gas-phase ions. Various ionization techniques exist, such as Electrospray Ionization (ESI) and Electron Impact (EI). The choice of ionization method depends on the analyte's properties.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.
The molecular ion peak (M+) in the mass spectrum provides the molecular weight of the compound. The fragmentation pattern, which arises from the breakdown of the molecular ion into smaller charged fragments, can serve as a molecular fingerprint and aid in structural elucidation.[8][9][10]
Experimental Protocol for Byproduct Identification using LC-MS
The following protocol outlines the general steps for identifying synthesis byproducts using LC-MS:
-
Sample Preparation:
-
Prepare a dilute solution of the crude reaction mixture in a solvent compatible with the LC mobile phase (e.g., methanol, acetonitrile).
-
Filter the sample to remove any particulate matter that could clog the LC system.
-
The concentration should be optimized to avoid detector saturation.
-
-
LC Method Development:
-
Select an appropriate LC column and mobile phase to achieve good separation of the main product from potential byproducts.
-
Develop a gradient elution method to effectively separate components with a range of polarities.
-
-
MS Data Acquisition:
-
Inject the prepared sample into the LC-MS system.
-
Set the mass spectrometer parameters, including the ionization mode (positive or negative), mass range, and fragmentation energy (for MS/MS experiments).
-
Acquire data for the entire chromatographic run.
-
-
Data Analysis and Interpretation:
-
Analyze the chromatogram to identify peaks corresponding to the main product and any impurities.
-
Examine the mass spectrum for each peak to determine the molecular weight of the corresponding compound.
-
Compare the mass spectra of the impurity peaks with the expected molecular weights of potential byproducts.
-
If necessary, perform tandem mass spectrometry (MS/MS) experiments to induce fragmentation and obtain structural information about the byproducts. The fragmentation patterns can be compared to spectral libraries or interpreted to deduce the structure.[13][14]
-
Workflow for Byproduct Identification using LC-MS
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is particularly useful for monitoring the progress of a reaction by observing the disappearance of reactant functional groups and the appearance of product functional groups.
Principles of FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample.[15] Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[16] An FTIR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹).[17] Different functional groups (e.g., C=O, O-H, N-H) have characteristic absorption bands at specific wavenumbers.[18][19][20][21]
Experimental Protocol for Byproduct Identification using FTIR
The procedure for analyzing a reaction mixture for byproducts using FTIR is as follows:
-
Sample Preparation:
-
Liquids: A drop of the liquid sample can be placed directly between two salt plates (e.g., NaCl or KBr).
-
Solids: The solid can be ground with KBr powder and pressed into a thin pellet.[22][23] Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the solid is simply placed in contact with an ATR crystal.[22]
-
Solutions: A concentrated solution of the sample can be cast as a thin film on a salt plate.
-
-
Data Acquisition:
-
Place the prepared sample in the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample holder or the pure solvent to subtract its contribution from the sample spectrum.
-
Acquire the spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis and Interpretation:
-
Identify the characteristic absorption bands in the spectrum.[24]
-
Compare the spectrum of the crude product with the spectrum of the starting material and the expected product.
-
The appearance of new, unexpected absorption bands can indicate the presence of byproducts with different functional groups. For example, the presence of a broad peak around 3300 cm⁻¹ could suggest an alcohol byproduct in a reaction expected to yield a ketone.
-
The "fingerprint region" (below 1500 cm⁻¹) contains complex vibrations that are unique to a specific molecule and can be used for definitive identification by comparison with spectral libraries.[17]
-
Logical Relationship of Spectroscopic Techniques
Comparative Analysis of Spectroscopic Techniques
The choice of spectroscopic technique for byproduct identification depends on the specific requirements of the analysis, including the complexity of the mixture, the concentration of the byproduct, and the level of structural detail required.
| Feature | NMR Spectroscopy | Mass Spectrometry (LC-MS) | FTIR Spectroscopy |
| Primary Information | Detailed molecular structure, connectivity, stereochemistry[3] | Molecular weight, elemental composition, fragmentation patterns[12] | Functional groups present[15] |
| Sensitivity | Moderate (mg to µg)[25] | Very High (ng to fg)[26] | Low (typically >0.1-1%)[26] |
| Resolution | Very High | High to Very High | Low to Moderate |
| Quantitative Analysis | Excellent (with internal standards) | Good (with appropriate calibration) | Semi-quantitative at best |
| Sample Throughput | Low to Moderate | High | Very High |
| Sample Preparation | Relatively simple, but requires deuterated solvents[4] | More complex, especially for LC-MS method development[11] | Simple and fast[15][22] |
| Cost | High | High | Low to Moderate |
| Strengths | - Unambiguous structure elucidation- Non-destructive[3] | - Exceptional sensitivity for trace analysis- Direct molecular weight information | - Fast and easy to use- Good for reaction monitoring |
| Limitations | - Lower sensitivity compared to MS- Can be time-consuming | - May not provide complete structural information alone- Ionization efficiency can vary | - Limited structural information- Not suitable for complex mixtures or trace analysis[26] |
Conclusion
The spectroscopic identification of synthesis byproducts is a multifaceted challenge that often requires a combination of analytical techniques.
-
FTIR spectroscopy serves as an excellent initial screening tool for quickly assessing the functional groups present in a reaction mixture and for monitoring reaction progress.
-
Mass spectrometry , particularly when coupled with liquid chromatography, offers unparalleled sensitivity for detecting and quantifying trace-level byproducts and provides crucial molecular weight information.
-
NMR spectroscopy remains the gold standard for the definitive structural elucidation of unknown byproducts, providing a wealth of information on atomic connectivity and stereochemistry.
For researchers, scientists, and drug development professionals, a strategic and integrated approach that leverages the complementary strengths of these techniques is the most effective path to comprehensive byproduct identification. This ensures the development of robust and well-characterized synthetic processes, ultimately leading to higher quality and safer products.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. homework.study.com [homework.study.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. chimia.ch [chimia.ch]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 16. mdpi.com [mdpi.com]
- 17. azooptics.com [azooptics.com]
- 18. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 19. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 20. uanlch.vscht.cz [uanlch.vscht.cz]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. drawellanalytical.com [drawellanalytical.com]
- 23. mse.washington.edu [mse.washington.edu]
- 24. researchgate.net [researchgate.net]
- 25. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 26. FTIR vs LC-MS: Detecting Pharmaceutical Impurities [eureka.patsnap.com]
Safety Operating Guide
Navigating the Safe Disposal of 5-Bromo-2,3-dihydro-1H-inden-2-amine Hydrobromide: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations |
| Eye/Face | ANSI-approved safety goggles with side shields.[1] | Full-face shield worn over safety goggles.[1] |
| Hand | Chemical-resistant gloves (e.g., nitrile). Inspect prior to use.[1][2][3] | Double-gloving with appropriate material; consult glove compatibility charts.[1] |
| Body | Laboratory coat, long pants, and closed-toe/heel shoes.[1] | Flame-resistant lab coat; chemical-resistant apron.[1] |
| Respiratory | Not typically required when using a fume hood. | A respirator with appropriate cartridges may be necessary for emergencies or large-scale work.[1] |
Handling and Storage: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or vapors.[2][3] Store the compound in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents.[1][4] Containers should be tightly sealed.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all local, state, and federal regulations. The following steps provide a general framework for its proper disposal as a hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Classification: Treat this compound as a hazardous, halogenated organic waste.[2][3]
-
Segregation: Do not mix this compound with non-halogenated organic waste or other waste streams.[5] All waste containing this substance, including contaminated lab supplies, must be segregated.
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Collect pure, unadulterated solid this compound in a designated, properly labeled hazardous waste container.
-
Contaminated solid materials such as gloves, filter paper, and weighing boats should be placed in a separate, clearly labeled solid hazardous waste container designated for "Halogenated Organic Waste."[1]
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected as hazardous aqueous waste.[1]
-
Solutions of this compound in organic solvents should be collected in a designated "Halogenated Organic Liquid Waste" container.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards.[1]
Step 3: Accidental Spill Cleanup
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Absorb: For small spills, use an inert absorbent material to soak up the substance.[6]
-
Collect: Carefully sweep or scoop up the absorbed material and place it in a designated hazardous waste container.[7]
-
Decontaminate: Clean the spill area thoroughly.
-
Personal Protection: Wear appropriate PPE throughout the cleanup process.
Step 4: Final Disposal
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal company.[6] Do not attempt to treat or dispose of this chemical through standard laboratory drains or as regular trash.[2][3]
-
Documentation: Maintain accurate records of the disposed chemical, including quantity and date of disposal, in accordance with institutional and regulatory requirements.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. fishersci.com [fishersci.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. ehs.providence.edu [ehs.providence.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Essential Safety and Operational Guide for 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide
This document provides crucial safety, handling, and disposal protocols for 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide, a key intermediate in pharmaceutical research.[1] Adherence to these guidelines is paramount for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals. This information has been synthesized from safety data for structurally related compounds in the absence of a specific Safety Data Sheet (SDS) for the named chemical.
Immediate Safety and Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure when handling this compound. The required PPE is categorized by the level of protection needed.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[2] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities.[2] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene, double-gloving recommended) | To prevent skin contact. It is advisable to wear two pairs of gloves and change them frequently.[2][3] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[2] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[2] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside a fume hood or if engineering controls are insufficient to control airborne concentrations.[2][4][5] |
Experimental Workflow for Safe Handling
A systematic approach is crucial for both safety and experimental integrity. The following workflow outlines the key steps for handling this compound.
Caption: A flowchart outlining the safe handling process for this compound.
Operational Plan: Step-by-Step Handling Procedures
-
Pre-Handling Preparation :
-
Handling (inside a certified chemical fume hood) :
-
Weighing : When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.[2]
-
Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.[2]
-
Reactions : For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.[2]
-
-
Post-Handling :
-
Decontamination : Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[2]
-
Storage : Store the compound in a cool, dry, and well-ventilated location, away from direct sunlight and heat sources.[6] Containers should be tightly sealed.[4][6] This compound should be stored at 0-8°C.[1]
-
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Aqueous Solutions | Collect in a labeled, sealed, and appropriate solvent waste container designated for halogenated organic waste.[2][6] |
| Solid Waste (Contaminated lab supplies) | Place in a designated solid hazardous waste container.[2][6] |
| Unused Compound | Treat as hazardous waste and dispose of in a labeled, sealed container according to institutional and local regulations.[7] |
General Disposal Guidelines :
-
Labeling : All waste containers must be clearly labeled with the full chemical name and associated hazards.[6]
-
Segregation : Do not mix incompatible waste streams.[6] Brominated compounds should be stored separately from alkalis, reducing agents, and combustible materials.[6]
-
Storage : Store waste containers in a designated satellite accumulation area within the laboratory.[2]
Emergency Procedures
-
Spills :
-
Exposure :
-
Skin Contact : Immediately wash the affected area with soap and water.[5]
-
Eye Contact : Rinse cautiously with water for several minutes.[7][8] If present, remove contact lenses if it is easy to do so.[7][8]
-
Ingestion : Rinse mouth and seek immediate medical attention.[7]
-
In all cases of exposure, seek medical attention if symptoms persist or worsen.[5]
This guide is intended to provide essential safety information. Always consult your institution's specific safety protocols and the most current safety data available before handling any chemical.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. What are the safety precautions when handling amines and amides? - Blog [chemgulf.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
